molecular formula C7H6FN3 B3218828 4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine CAS No. 1190312-57-2

4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine

Cat. No.: B3218828
CAS No.: 1190312-57-2
M. Wt: 151.14 g/mol
InChI Key: LCYZBFHVARGVPP-UHFFFAOYSA-N
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Description

4-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine (CAS 1190312-57-2) is a high-value chemical scaffold in medicinal chemistry, particularly in oncology research . This compound belongs to the 1H-pyrrolo[3,2-c]pyridine class of heterocycles, which have been identified as a privileged structure for the development of potent and selective kinase inhibitors . Scientific literature demonstrates that this core scaffold is a key precursor in the structure-based design of orally bioavailable inhibitors targeting critical proteins like the kinase MPS1 (Monopolar Spindle 1), a regulator of the spindle assembly checkpoint and a target of significant interest in cancer therapy due to its overexpression in various human tumors . With a molecular formula of C7H6FN3 and a molecular weight of 151.14 g/mol , this amine-substituted, fluorine-functionalized building block offers researchers a versatile handle for further synthetic elaboration. It is intended for use in discovery chemistry, hit-to-lead optimization, and other preclinical research applications. The product is supplied with detailed quality control documentation. Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-7-6-4(9)3-11-5(6)1-2-10-7/h1-3,11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYZBFHVARGVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101271015
Record name 4-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine
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Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190312-57-2
Record name 4-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine
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URL https://commonchemistry.cas.org/detail?cas_rn=1190312-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine
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Foundational & Exploratory

Technical Guide: Synthesis of 4-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine (systematically identified as 3-amino-4-fluoro-5-azaindole ). This specific isomer presents unique regiochemical challenges due to the placement of the fluorine atom at the C4 position (ortho to the pyridine nitrogen) and the inherent instability of the C3-amino group.

The recommended route prioritizes regiochemical fidelity by constructing the pyrrole ring onto a pre-functionalized pyridine core, avoiding the ambiguity of direct electrophilic fluorination.

Executive Summary

  • Target Molecule : 4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine

  • Core Scaffold : 5-Azaindole (1H-pyrrolo[3,2-c]pyridine)[1]

  • Key Challenges :

    • Regiospecific Fluorination : Introducing fluorine at the C4 position (adjacent to the pyridine nitrogen) is difficult on the formed bicycle. It must be installed in the pyridine precursor.

    • Amine Instability : 3-Aminoazaindoles are prone to oxidative degradation. The protocol includes stabilization strategies via salt formation.

  • Primary Strategy : Larock/Sonogashira Cyclization of a 3-amino-2-fluoro-4-iodopyridine precursor, followed by C3-nitration and reduction.

Retrosynthetic Analysis

The retrosynthesis disconnects the molecule into a functionalized pyridine precursor. The critical insight is that the C2-position of the starting pyridine becomes the C4-position of the final 5-azaindole when the pyrrole ring is fused across the pyridine's 3,4-bond.

Retrosynthesis Target Target: 4-Fluoro-3-amino-5-azaindole Nitro Intermediate: 4-Fluoro-3-nitro-5-azaindole Target->Nitro Reduction Core Core Scaffold: 4-Fluoro-5-azaindole Nitro->Core Nitration (C3) Precursor Precursor: 3-Amino-2-fluoro-4-iodopyridine Core->Precursor Sonogashira / Cyclization SM Starting Material: 2-Fluoro-3-aminopyridine Precursor->SM Regioselective Iodination

Caption: Retrosynthetic logic flow from target amine to commercially available fluoropyridine.

Synthetic Route & Experimental Protocols

Phase 1: Precursor Synthesis (3-Amino-2-fluoro-4-iodopyridine)

The starting material, 2-fluoro-3-aminopyridine , directs electrophilic substitution to the C4 position (ortho to the amino group and meta to the fluorine). While C6 is sterically favored, the directing effect of the amine and the electronic influence of the fluorine favor C4 under controlled conditions.

Step 1.1: Iodination

  • Reagents :

    
    -Iodosuccinimide (NIS), Acetonitrile (MeCN).
    
  • Protocol :

    • Dissolve 2-fluoro-3-aminopyridine (10.0 g, 89 mmol) in MeCN (100 mL) under

      
      .
      
    • Cool to 0°C. Add NIS (20.0 g, 89 mmol) portion-wise over 30 minutes to avoid di-iodination.

    • Stir at room temperature for 4 hours. Monitor by LC-MS for the mono-iodo species (

      
      ).
      
    • Workup : Quench with saturated aqueous

      
       to remove excess iodine. Extract with EtOAc (
      
      
      
      mL). Wash combined organics with brine, dry over
      
      
      , and concentrate.
    • Purification : Flash column chromatography (Hexanes/EtOAc 8:2). The C4-iodo isomer typically elutes after the C6-isomer (if formed).

    • Yield Target : 60-70%.

Phase 2: Construction of the 5-Azaindole Core

This step utilizes a Sonogashira coupling followed by a base-mediated cyclization. The fluorine at C2 is stable to these conditions.

Step 2.1: Sonogashira Coupling

  • Reagents : Trimethylsilylacetylene (TMSA),

    
     (5 mol%), CuI (2 mol%), 
    
    
    
    , DMF.
  • Protocol :

    • To a solution of 3-amino-2-fluoro-4-iodopyridine (5.0 g, 21 mmol) in anhydrous DMF (50 mL), add

      
       (10 mL).
      
    • Degas with Argon for 15 minutes.

    • Add

      
       (735 mg) and CuI (80 mg).
      
    • Add TMS-acetylene (3.5 mL, 25 mmol) dropwise.

    • Heat to 60°C for 6 hours.

    • Workup : Filter through Celite. Dilute with water and extract with

      
      . Concentrate to yield the crude alkyne intermediate.
      

Step 2.2: Cyclization (Indole Formation)

  • Reagents : Potassium tert-butoxide (KOtBu), N-Methyl-2-pyrrolidone (NMP).

  • Protocol :

    • Dissolve the crude alkyne in NMP (40 mL).

    • Add KOtBu (3.0 eq) at room temperature. The mixture will darken.

    • Heat to 80°C for 2 hours. This effects both desilylation and cyclization.

    • Workup : Pour into ice water. Neutralize with 1M HCl to pH 7. Extract with EtOAc.

    • Purification : Recrystallize from

      
      /Hexanes to afford 4-fluoro-1H-pyrrolo[3,2-c]pyridine .
      
    • Data :

      
       NMR should show two doublets for the pyridine protons and two multiplets for the pyrrole protons.
      
Phase 3: Functionalization to the 3-Amine

Direct amination is not feasible. The standard pathway is electrophilic nitration at the most electron-rich position (C3), followed by reduction.

Step 3.1: Nitration

  • Reagents : Fuming

    
    , 
    
    
    
    .
  • Protocol :

    • Dissolve 4-fluoro-5-azaindole (2.0 g) in conc.

      
       (20 mL) at -10°C.
      
    • Add fuming

      
       (1.1 eq) dropwise, maintaining temp < 0°C.
      
    • Stir at 0°C for 1 hour.

    • Workup : Pour onto crushed ice. The nitro compound often precipitates as a yellow solid. Filter and wash with cold water.

    • Product : 4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine .

Step 3.2: Reduction to Amine

  • Reagents :

    
     (1 atm), 10% Pd/C, Methanol.
    
  • Protocol :

    • Suspend the nitro compound (1.0 g) in MeOH (50 mL).

    • Add 10% Pd/C (100 mg).

    • Stir under

      
       balloon for 3 hours.
      
    • Filtration : Filter through Celite under an Argon blanket (the amine is air-sensitive).

    • Stabilization : Immediately add 4M HCl in Dioxane (2.0 eq) to the filtrate to form the dihydrochloride salt.

    • Isolation : Concentrate to dryness to obtain 4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine dihydrochloride .

Reaction Mechanism & Logic

The following diagram illustrates the transformation logic, highlighting the critical regiochemical mapping from pyridine to azaindole.

Mechanism SM 3-Amino-2-fluoro-pyridine (F at C2, NH2 at C3) Iodo Iodination (C4) (I at C4, ortho to NH2) SM->Iodo NIS, MeCN Sonogashira Sonogashira Coupling (Alkyne at C4) Iodo->Sonogashira Pd/Cu, TMSA Cyclization Cyclization (C3-N to C4-Alkyne) Forms Pyrrole Ring Sonogashira->Cyclization KOtBu Product 4-Fluoro-5-Azaindole (F ends at C4) Cyclization->Product Mapping: Py-C2 -> Az-C4

Caption: Mechanistic pathway ensuring the fluorine substituent ends at the C4 position of the 5-azaindole scaffold.

Analytical Data Summary

CompoundKey 1H NMR Signals (DMSO-d6)Expected MS (ESI+)
Precursor (3-amino-2-fluoro-4-iodopyridine)

7.6 (d, 1H, H6), 5.4 (bs, 2H, NH2)
238.9
Core (4-fluoro-5-azaindole)

11.8 (bs, NH), 7.9 (d, H6), 7.4 (d, H2), 6.6 (d, H3)
137.1
Nitro Int. (4-fluoro-3-nitro-5-azaindole)

13.0 (bs, NH), 8.6 (s, H2), 8.1 (d, H6)
182.1
Target (3-amino-4-fluoro-5-azaindole)

11.2 (bs, NH), 7.7 (d, H6), 6.8 (s, H2)
152.1

Safety & Handling

  • Fluorinated Pyridines : Often volatile and toxic. Handle in a fume hood.

  • 3-Aminoazaindoles : Highly susceptible to oxidation. Store as the HCl salt at -20°C under Argon. Free base will turn dark brown/black upon exposure to air.

  • Nitration : The reaction is exothermic.[2] Strict temperature control (< 0°C) is required to prevent runaway reactions or over-nitration.

References

  • Synthesis of Azaindoles via Sonogashira/Cyclization : Schirok, H. "Synthesis of 4-, 5-, 6-, and 7-Azaindoles via Palladium-Catalyzed Cross-Coupling/Heck Reaction." J. Org.[3] Chem.2006 , 71, 5538.[3] Link

  • Regioselective Halogenation of Aminopyridines : Bouillon, A. et al. "Synthesis of novel halopyridines." Tetrahedron2002 , 58, 2885. Link

  • Stability of 3-Aminoazaindoles : Zhang, Z. et al. "Synthesis and SAR of azaindole derivatives." Bioorg. Med. Chem. Lett.2010 , 20, 2321. Link

  • Fluorine Substitution Effects : Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med.[4] Chem.2018 , 61, 5822. Link

Sources

Chemical structure and properties of 4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Structure and Properties of 4-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine technical guide follows.

Executive Summary

4-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine is a high-value heterocyclic scaffold belonging to the 5-azaindole family. Distinguished by the electron-withdrawing fluorine atom at the C4 position and a nucleophilic amino group at C3, this molecule serves as a critical "hinge-binder" precursor in the development of kinase inhibitors.

The unique electronic push-pull system—created by the electron-rich pyrrole ring and the electron-deficient, fluorinated pyridine ring—imparts distinct reactivity profiles. This guide provides a comprehensive analysis of its structural properties, validated synthetic pathways, and medicinal chemistry applications, specifically tailored for drug discovery teams.

Structural Analysis & Physicochemical Profile

Nomenclature and Numbering

The core structure is 1H-pyrrolo[3,2-c]pyridine (often referred to as 5-azaindole).

  • Nitrogen Positions: The pyrrole nitrogen is N1; the pyridine nitrogen is N5.

  • Substituents:

    • Fluorine (F) at C4: Located on the pyridine ring, adjacent to the ring junction (C3a). This position is electronically activated for Nucleophilic Aromatic Substitution (SNAr).

    • Amine (NH₂) at C3: Located on the pyrrole ring, providing a handle for amide coupling or hydrogen bonding.

Electronic Properties

The 4-fluoro substituent exerts a dual effect:

  • Inductive Withdrawal (-I): Lowers the pKa of the pyridine nitrogen (N5) and increases the acidity of the pyrrole NH (N1).

  • Reactivity Modulation: The C4-F bond is highly susceptible to displacement by nucleophiles due to the electron-deficient nature of the pyridine ring, further enhanced by the ortho-relationship to the bridgehead.

Physicochemical Data (Predicted)
PropertyValueRelevance
Molecular Formula C₇H₆FN₃Core stoichiometry
Molecular Weight 151.14 g/mol Fragment-based drug design (FBDD)
cLogP ~0.8 - 1.2Favorable lipophilicity for CNS penetration
TPSA ~52 ŲGood membrane permeability
H-Bond Donors 3 (NH₂, NH)Critical for kinase hinge interaction
H-Bond Acceptors 2 (Pyridine N, F)Orientation in binding pockets
pKa (Pyridine N) ~5.5Reduced basicity compared to non-fluorinated analog

Synthetic Pathways[1][2][3][4][5]

Primary Synthesis: Nitration-Reduction Sequence

The most robust route to the 3-amine derivative proceeds via electrophilic nitration of the parent 4-fluoro-5-azaindole, followed by catalytic hydrogenation.

Step 1: Nitration
  • Reagents: HNO₃ (fuming), H₂SO₄.[1]

  • Conditions: 0°C to 10°C.

  • Mechanism: Electrophilic Aromatic Substitution (SEAr). Despite the electron-withdrawing nature of the pyridine ring, the pyrrole C3 position remains sufficiently nucleophilic. The 4-F substituent directs the incoming nitro group to the ortho position (C3).

Step 2: Reduction
  • Reagents: H₂ (1 atm), 10% Pd/C, MeOH/EtOH.

  • Alternative: Fe powder, NH₄Cl (if F is labile to hydrogenolysis, though Ar-F is generally stable).

  • Outcome: Quantitative conversion of -NO₂ to -NH₂.

Visualization: Synthesis Workflow

Synthesis Start 4-Fluoro-1H-pyrrolo[3,2-c]pyridine (Parent Scaffold) Inter 3-Nitro Intermediate (4-Fluoro-3-nitro-5-azaindole) Start->Inter HNO3, H2SO4 0°C, SEAr Product Target Product (3-Amine Derivative) Inter->Product H2, Pd/C or Fe/NH4Cl

Caption: Two-step synthesis via C3-nitration and subsequent reduction.

Experimental Protocols

Protocol A: Synthesis of 4-Fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine

Objective: Introduction of the nitrogen functionality at C3.

  • Setup: Charge a 3-neck round-bottom flask with 4-fluoro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) and concentrated H₂SO₄ (10 vol). Cool to 0°C using an ice-salt bath.

  • Addition: Dropwise add fuming HNO₃ (1.1 eq) over 30 minutes, maintaining internal temperature <5°C. Note: Exothermic reaction.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by LCMS (Target M+H: ~182).

  • Quench: Pour the reaction mixture onto crushed ice (50 vol) with vigorous stirring.

  • Isolation: Neutralize with solid Na₂CO₃ or NH₄OH to pH 8. Collect the yellow precipitate by filtration. Wash with cold water.[2]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Reduction to 3-Amine

Objective: Conversion of nitro group to primary amine without defluorination.

  • Setup: Dissolve the nitro intermediate (1.0 eq) in MeOH (20 vol).

  • Catalyst: Add 10% Pd/C (10 wt% loading). Safety: Add catalyst under Argon flow to prevent ignition.

  • Hydrogenation: Purge with H₂ gas (balloon pressure or 1 atm). Stir at Room Temperature for 4–6 hours.

  • Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Concentration: Evaporate solvent under reduced pressure to yield the 4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine as an off-white solid.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Amines are prone to oxidation.

Reactivity & Medicinal Chemistry Applications[4][5][9]

The "Fluorine Switch" (SNAr Reactivity)

The C4-fluorine is a critical handle. Unlike stable fluorobenzenes, the fluorine in this scaffold is activated by the adjacent pyridine nitrogen (N5).

  • Reaction: Nucleophilic Aromatic Substitution (SNAr).[3][4]

  • Nucleophiles: Alkoxides (OR⁻), Thiolates (SR⁻), and primary/secondary amines.

  • Utility: Allows late-stage diversification of the scaffold after the 3-amine has been coupled.

Kinase Pharmacophore Mapping

This scaffold is a bioisostere of the adenine core of ATP.

  • Donor-Acceptor Motif: The Pyridine N5 (Acceptor) and Pyrrole NH (Donor) form a bidentate binding motif with the kinase hinge region (e.g., interacting with the backbone of residues like "Gatekeeper+1").

  • 3-Amine Vector: The 3-NH₂ group typically points towards the solvent-exposed region or the ribose binding pocket, making it an ideal site for amide coupling to solubilizing tails.

Visualization: Reactivity Map

Reactivity Core 4-Fluoro-1H-pyrrolo[3,2-c] pyridin-3-amine Amide Amide Coupling (at C3-NH2) Core->Amide R-COCl / HATU SNAr SNAr Displacement (at C4-F) Core->SNAr R-OH / R-NH2 (Heat, Base) Prot N-Protection (at N1-H) Core->Prot SEM-Cl / Boc2O

Caption: Divergent reactivity points: C3-Amine (Acylation), C4-Fluorine (Substitution), N1 (Protection).

Safety & Handling

  • Hazard Identification: Fluorinated heterocycles can be skin irritants.[5] The 3-amine functionality suggests potential toxicity similar to anilines.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

  • Stability: The free amine may darken upon air exposure (oxidation). Store as the HCl salt if long-term stability is required.

References

  • PubChem. 4-Fluoro-1H-pyrrolo[3,2-c]pyridine (Parent Scaffold). National Library of Medicine. Available at: [Link]

  • Journal of Medicinal Chemistry.Azaindole Scaffolds in Kinase Inhibitor Discovery. (General grounding on 5-azaindole numbering and bioisosterism).

Sources

Technical Guide: 1H and 13C NMR Characterization of 1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[3,2-c]pyridine scaffold (often referred to as 5-azaindole) represents a critical bioisostere of indole in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK, Aurora kinase). Unlike its more common isomer, 7-azaindole, the 5-azaindole system presents unique spectroscopic challenges due to the specific placement of the pyridine nitrogen at position 5.

This guide provides a definitive protocol for the structural elucidation of these derivatives. It moves beyond basic peak listing to establish a self-validating assignment logic based on scalar coupling constants (


), 2D NMR connectivity (HMBC/HSQC), and solvent-dependent tautomeric behaviors.

Part 1: Structural Anatomy & Numbering System

Correct assignment begins with rigorous IUPAC numbering. Confusion often arises between the four azaindole isomers. For 1H-pyrrolo[3,2-c]pyridine , the pyridine nitrogen is located at position 5.[1]

Numbering Logic:

  • Position 1: Pyrrole Nitrogen (NH).[2]

  • Position 2/3: Pyrrole ring carbons.

  • Position 3a: Bridgehead carbon (quaternary).

  • Position 4: Pyridine carbon (singlet-like, flanked by bridgehead and N5).

  • Position 5: Pyridine Nitrogen.

  • Position 6/7: Pyridine ring carbons.[2]

  • Position 7a: Bridgehead carbon (quaternary).

Part 2: Experimental Protocol

Sample Preparation

The choice of solvent is not merely about solubility; it dictates the visibility of the exchangeable NH proton and the aggregation state of the molecule.

  • Primary Solvent: DMSO-d6 (99.9% D).

    • Why: Stabilizes the NH proton via hydrogen bonding, resulting in a sharp, distinct signal (typically

      
       11.0–12.5 ppm). Prevents 
      
      
      
      -stacking aggregation common in chloroform, which causes peak broadening.
  • Secondary Solvent: Methanol-d4 or D2O exchange .

    • Why: Used solely to confirm the NH assignment. Upon addition, the signal at >11 ppm must disappear.

  • Concentration: 5–10 mg in 0.6 mL solvent.

    • Note: Higher concentrations (>20 mg/mL) may induce concentration-dependent chemical shift changes in H2 and H3 due to stacking.

Acquisition Parameters (400 MHz+)
  • 1H NMR:

    • Pulse angle: 30° (to ensure relaxation).

    • Relaxation delay (D1): >2.0 seconds . (Critical for accurate integration of the isolated H4 proton which often has a long T1).

    • Scans: 16–64.

  • 13C NMR:

    • D1: 2–3 seconds . The bridgehead carbons (C3a, C7a) are quaternary and relax slowly. Short D1 results in missing signals.

    • Scans: >1024 (due to low sensitivity of quaternary carbons).

Part 3: 1H NMR Characterization Logic

The 5-azaindole spectrum is defined by three distinct zones. The following data represents the unsubstituted parent scaffold in DMSO-d6.

Zone 1: The Deshielded Singlet (H4)
  • Shift:

    
     8.80 – 9.10 ppm.
    
  • Multiplicity: Apparent Singlet (s) or finely split doublet (

    
     Hz).
    
  • Mechanistic Insight: H4 is located between the bridgehead and the pyridine nitrogen (N5). It is the most deshielded carbon-bound proton. It often shows a small long-range coupling (

    
    ) to H7 or H2.
    
  • Diagnostic Value: If this signal is absent, substitution has occurred at C4.

Zone 2: The Pyridine Doublets (H6 & H7)
  • H6 Shift:

    
     8.20 – 8.40 ppm.
    
    • Multiplicity: Doublet (

      
      ).[1][3]
      
    • Coupling:

      
       Hz.
      
  • H7 Shift:

    
     7.30 – 7.50 ppm.
    
    • Multiplicity: Doublet of doublets (

      
      ) or doublet (
      
      
      
      ).
    • Coupling:

      
       Hz; often shows small cross-ring coupling to H4 or NH.
      
  • Differentiation: H6 is closer to the electronegative N5, placing it downfield of H7.

Zone 3: The Pyrrole Protons (H2 & H3)
  • H2 Shift:

    
     7.40 – 7.60 ppm (often overlaps with H7).
    
    • Multiplicity: Triplet-like or doublet (

      
      ).
      
    • Coupling:

      
       Hz.
      
  • H3 Shift:

    
     6.50 – 6.70 ppm.
    
    • Multiplicity: Doublet (

      
      ) or doublet of doublets (
      
      
      
      ).
    • Coupling:

      
       Hz.
      
  • Key Feature: The coupling constant for the pyrrole ring (

    
     Hz) is significantly smaller than the pyridine ring (
    
    
    
    Hz), allowing immediate distinction between H3 and H7.
Summary Table: Typical Shifts (DMSO-d6)
PositionProton

(ppm)
Multiplicity

(Hz)
Assignment Logic
1 NH11.0 - 12.5br s-Disappears with D2O shake.
4 H48.80 - 9.10s< 1.0Most downfield C-H; isolated.
6 H68.20 - 8.40d5.8Ortho to N5; large coupling to H7.
2 H27.40 - 7.60t/d3.0

to N1; small coupling.
7 H77.30 - 7.50d/dd5.8Meta to N5; overlaps H2 often.
3 H36.50 - 6.70dd3.0Most upfield aromatic;

to N1.

Part 4: 13C NMR & 2D Validation Workflow

13C NMR alone is insufficient due to signal overlap. You must use 2D correlations to build a self-validating connectivity map .

The HMBC Bridge (The "Smoking Gun")

The critical challenge is distinguishing the bridgehead carbons (C3a vs C7a).

  • H4 (Singlet) is the anchor.

    • H4 will show a strong HMBC correlation (

      
      ) to C7a  (the bridgehead next to the pyridine N).
      
    • H4 will show a correlation to C2 (across the other ring) in some high-resolution spectra, but primarily to C6 (

      
      ).
      
  • H2 (Pyrrole) correlates strongly to C3 and C7a (bridgehead).

  • H6 correlates to C4 and C7a .

Workflow Visualization

The following diagram illustrates the logical flow for assigning the structure of a substituted derivative.

NMR_Workflow Start Crude Sample (DMSO-d6) Step1 1H NMR Screening Identify NH & H4 Start->Step1 Decision1 NH Visible? Step1->Decision1 Dry Dry Sample / Use DMSO-d6 Decision1->Dry No Step2 Identify Spin Systems (J-coupling analysis) Decision1->Step2 Yes (>11 ppm) Dry->Step1 Step3 2D HSQC Assign Protonated Carbons Step2->Step3 Step4 2D HMBC Assign Quaternary Carbons Step3->Step4 Validation Check H4 -> C7a & H6 -> C4 Correlations Step4->Validation Final Confirmed Structure Validation->Final

Caption: Logical workflow for the structural elucidation of 5-azaindole derivatives, prioritizing the identification of the exchangeable NH proton and the isolated H4 singlet.

Part 5: Common Pitfalls & Troubleshooting

Tautomerism

While 5-azaindole predominantly exists as the 1H-tautomer (NH on pyrrole), substituents can influence this equilibrium. If the "H4" signal appears unusually shielded or split, consider the possibility of a 3H-tautomer or aggregation, though this is rare in DMSO.

Regioisomer Confusion

Synthesizing these derivatives often involves cyclization that can yield the [2,3-b] (7-azaindole) isomer instead.

  • Differentiation: In 7-azaindole, the pyridine proton corresponding to H4 is a doublet (

    
     Hz) or dd, not a singlet. The H4 singlet in 5-azaindole is the definitive differentiator.
    
Missing Quaternary Carbons

If C3a or C7a are missing in the 13C spectrum:

  • Increase the Relaxation Delay (D1) to 4 seconds.

  • Use HMBC to find them indirectly. The cross-peaks will appear even if the 1D carbon signal is lost in the noise.

References

  • Canadian Journal of Chemistry . Azaindoles.[3][4][5][6] Part II. The proton magnetic resonance spectra of 5-azaindoles. (Detailed analysis of coupling constants and shifts for the specific 5-isomer).

  • BenchChem . Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine derivatives. (General reference for azaindole shift predictions and solvent protocols).

  • Journal of Organic Chemistry . 1H and 13C NMR studies of azaindole and related compounds. (Foundational text on the nitrogen effect on chemical shifts in fused systems).

  • Royal Society of Chemistry . 1H NMR (DMSO-d6) Protocols for Heterocycles. (Standard operating procedures for acquiring high-resolution heteroaromatic spectra).

Sources

Precision Mass Spectrometry of Fluorinated Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Structural Elucidation, Isomer Differentiation, and Metabolic Profiling

Executive Summary

Fluorinated pyrrolopyridines (azaindoles) represent a privileged scaffold in modern drug discovery, particularly in kinase inhibition (e.g., Vemurafenib, Pexidartinib). The introduction of fluorine enhances metabolic stability and lipophilicity but introduces significant analytical challenges. This guide provides a rigorous technical framework for the mass spectrometry (MS) analysis of these compounds. It moves beyond basic spectral acquisition to address the critical challenges of regioisomer differentiation , fragmentation mechanics , and quantitative rigor in complex matrices.

Part 1: Ionization Physics & Physicochemical Behavior

The Fluorine Effect on Ionization

The incorporation of fluorine atoms into the pyrrolopyridine core significantly alters the gas-phase basicity of the molecule.

  • Electrospray Ionization (ESI): The electron-withdrawing nature of fluorine lowers the pKa of the pyrrole nitrogen and the pyridine nitrogen. While the pyridine nitrogen remains the most favorable site for protonation (

    
    ), highly fluorinated scaffolds may exhibit suppressed ionization efficiency in positive mode.
    
    • Operational Adjustment: For polyfluorinated analogs, Negative Ion Mode (ESI-) often yields higher sensitivity by exploiting the acidity of the pyrrole N-H, particularly when mobile phase pH is adjusted > 8.0.

  • Atmospheric Pressure Chemical Ionization (APCI): Recommended for highly lipophilic, non-polar fluorinated derivatives where ESI signals are unstable.

Isotopic Signatures

Unlike chlorine or bromine, Fluorine-19 is monoisotopic. This absence of an isotopic pattern simplifies the molecular ion cluster but removes a key diagnostic tool for elemental composition.

  • Implication: High-Resolution Mass Spectrometry (HRMS) with sub-3 ppm mass accuracy is non-negotiable for confirming elemental composition against hydrocarbon interferences.

Part 2: Fragmentation Mechanics (MS/MS)

The structural elucidation of fluorinated pyrrolopyridines relies on predictable, albeit complex, gas-phase dissociation pathways.

The Azaindole Core Disassembly

The unsubstituted pyrrolopyridine core characteristically fragments via ring contraction and sequential losses of hydrogen cyanide (HCN).

  • Primary Loss: Cleavage of the pyrimidine/pyridine ring typically yields a loss of HCN (27.0109 Da) .

  • Secondary Loss: Subsequent loss of a second HCN molecule or acetonitrile (

    
    ) depending on alkyl substitution.
    
The Fluorine Factor: C-F Bond Stability vs. HF Elimination

The C-F bond is exceptionally strong (~116 kcal/mol), often surviving standard collision-induced dissociation (CID). However, specific "ortho-effects" trigger diagnostic neutral losses:

  • HF Elimination (20.0062 Da): Occurs prominently when a fluorine atom is ortho to a proton source (e.g., an adjacent C-H or N-H group). This is a critical differentiator for determining the position of the fluorine substitution.

  • 
     Carbene Loss (49.9968 Da):  Rare in mono-fluorinated systems but characteristic of 
    
    
    
    groups or perfluorinated rings undergoing ring rearrangement.
Visualization: Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways for a generic 5-fluoro-7-azaindole.

FragmentationPathway cluster_legend Pathway Legend Parent Precursor Ion [M+H]+ (m/z 137) Inter1 Intermediate A [M+H - HCN]+ Parent->Inter1 -HCN (27 Da) (Pyridine Ring Cleavage) Inter2 Intermediate B [M+H - HF]+ Parent->Inter2 -HF (20 Da) (Ortho-Effect) Prod1 Product Ion Ring Contraction Inter1->Prod1 -C2H2 Prod2 Product Ion Radical Cation Inter2->Prod2 -HCN Solid Line: Major Pathway Solid Line: Major Pathway Dashed Line: Diagnostic Minor Pathway (Isomer Specific) Dashed Line: Diagnostic Minor Pathway (Isomer Specific)

Figure 1: Competitive fragmentation pathways for protonated fluorinated pyrrolopyridines. The HF loss channel is diagnostic for F-position relative to proton sources.

Part 3: Isomer Differentiation Strategy

Distinguishing between regioisomers (e.g., 4-, 5-, 6-, or 7-azaindole derivatives) is the most challenging aspect of this analysis.

The "Fingerprint" Ratio Method

Isomers often yield the same fragment m/z values but with distinct relative abundances.

  • N-Position Effect: The position of the nitrogen in the pyridine ring dictates the stability of the carbocation formed after HCN loss.

    • 7-Azaindole: Typically shows a dominant [M+H - HCN]+ peak.

    • 4-Azaindole: Often shows enhanced fragmentation efficiency due to charge localization instability.

Ortho-Fluorine Effect (The "Proximity Rule")

Use the loss of HF as a binary switch for structural assignment:

  • Scenario: Distinguishing 5-fluoro-1H-pyrrolo[2,3-b]pyridine from 6-fluoro-1H-pyrrolo[2,3-b]pyridine.

  • Mechanism: If the Fluorine is at position 6 (adjacent to the pyrrole NH), an intramolecular hydrogen bond or proton transfer can facilitate HF elimination .

  • Observation: The 6-fluoro isomer will exhibit a measurable [M+H - HF]+ peak, whereas the 5-fluoro isomer (remote from NH) will predominantly lose HCN only.

Part 4: Experimental Protocol (SOP)

Objective: Robust impurity profiling and structural confirmation of fluorinated azaindole derivatives.

LC-MS/MS Conditions
ParameterSettingRationale
Column C18 (e.g., Waters BEH), 1.7 µm, 2.1 x 100 mmHigh surface area for separating lipophilic isomers.
Mobile Phase A 0.1% Formic Acid in WaterProton source for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAprotic solvent enhances desolvation.
Gradient 5-95% B over 10 minShallow gradient required to resolve positional isomers.
Ion Source ESI (Positive/Negative Switching)Capture both protonated bases and acidic pyrrole deprotonation.
Collision Energy Stepped NCE (20, 40, 60 eV)Critical: Low energy preserves molecular ion; high energy forces C-F rupture.
Step-by-Step Workflow
  • Sample Prep: Dilute to 1 µg/mL in 50:50 MeOH:H2O. Avoid glass vials if analyzing trace levels of free fluoride (adsorption risk), though less relevant for covalently bound F.

  • Full Scan (MS1): Acquire profile data (R > 60,000) to confirm accurate mass (< 3 ppm).

  • Data-Dependent MS2: Trigger MS/MS on the top 3 most intense ions.

    • Dynamic Exclusion: Set to 5s to prevent re-sampling the parent peak.

  • Isomer Triage:

    • Extract Ion Chromatogram (EIC) for the parent mass.

    • If multiple peaks exist, compare MS2 spectra.[1][2]

    • Look for the Diagnostic Ratio : Intensity of [M-HCN] vs. [M-HF].

Decision Tree for Method Development

MethodDev Start Start: Fluorinated Azaindole Analysis Ionization Check Ionization (ESI+ vs ESI-) Start->Ionization Signal Signal Intensity > 1e5? Ionization->Signal SwitchMode Switch Polarity / Adjust pH Signal->SwitchMode No FragStudy Run Stepped NCE MS/MS Signal->FragStudy Yes SwitchMode->Ionization Analyze Analyze Neutral Losses FragStudy->Analyze HFLoss Observe HF Loss (-20 Da)? Analyze->HFLoss Ortho Assign: F is Ortho to H-source HFLoss->Ortho Yes Remote Assign: F is Remote HFLoss->Remote No

Figure 2: Logical decision tree for optimizing MS parameters and assigning structural isomers.

Part 5: Case Study – Metabolic Stability Analysis

Scenario: A drug development team needs to identify if the fluorinated motif is metabolically labile (defluorination).

Protocol:

  • Incubate substrate with liver microsomes (HLM).

  • Analyze via LC-HRMS.[3][4]

  • Search Strategy:

    • Direct Defluorination: Look for [M - F + OH] (Net shift: -1.9957 Da).

    • Oxidative Defluorination: Look for [M - F + O] (Net shift: -2.999 Da, often resulting in a ketone/quinone).

    • Defect Filtering: Use Mass Defect Filtering (MDF) centered on the fluorinated parent. Fluorine has a negative mass defect; loss of F shifts the defect significantly positive.

Data Presentation:

Metabolite ID Observed m/z Mass Shift (Da) Formula Change Proposed Biotransformation
Parent 255.0890 0.0000 - -
M1 271.0839 +15.9949 +O Hydroxylation (Ring intact)
M2 253.0933 -1.9957 -F +OH Defluorination (Ipso-substitution)

| M3 | 235.0827 | -20.0063 | -HF | Desaturation / Elimination |

References

  • Xing, J., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Link

  • Kagramanov, N. D., et al. (2021).[5] Ionic series in mass spectra of trifluoromethyl-substituted heterocycles. Fluorine Notes. Link

  • Petreska Stanoeva, J., et al. (2022).[6] Establishing Mass Spectral Fragmentation Patterns for the Characterization of Pyrrolizidine Alkaloids. Macedonian Journal of Chemistry and Chemical Engineering. Link

  • Niessen, W. M. A. (2006). Fragmentation of Fluorinated Compounds in LC-MS. Journal of Mass Spectrometry. (Contextual grounding for HF loss mechanisms).
  • Holcapek, M., et al. (2010). Structural Analysis of Fluorinated Pharmaceuticals. Journal of Chromatography A.

Sources

The 5-Azaindole Paradigm: Biological Profiling of the Pyrrolo[3,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[3,2-c]pyridine scaffold (often referred to as 5-azaindole ) represents a "privileged structure" in medicinal chemistry, distinct from its more common isomer, 7-azaindole (pyrrolo[2,3-b]pyridine). Its utility stems from its ability to mimic the purine core of ATP and the indole core of tryptophan, while offering a unique electronic profile characterized by a hydrogen-bond donor at N1 and a specific hydrogen-bond acceptor at N5.

This technical guide analyzes the biological activity of this scaffold, focusing on its validated role in kinase inhibition (specifically FMS and MPS1 ) and microtubule destabilization. It provides researchers with actionable structure-activity relationship (SAR) insights and validated experimental protocols for biological characterization.

Structural Architecture & Pharmacophore Analysis

Electronic Distribution and Binding Vectors

The pyrrolo[3,2-c]pyridine core is a bicyclic heteroaromatic system. Its utility in drug design is defined by the positioning of its nitrogen atoms, which dictates its interaction with biological targets, particularly the hinge regions of kinases.

  • N1 (Pyrrole-like): Acts as a Hydrogen Bond Donor . In kinase pockets, this typically interacts with carbonyl oxygens of the protein backbone (e.g., the hinge region).

  • N5 (Pyridine-like): Acts as a Hydrogen Bond Acceptor . This position distinguishes the scaffold from indole and allows for specific water-mediated or direct H-bonds with backbone amides.

  • C2/C3 Vectors: These positions are electronically rich and susceptible to electrophilic aromatic substitution, allowing for the introduction of solubilizing groups or pharmacophores that reach into the solvent-exposed regions of the binding pocket.

Isosteric Significance

Unlike 7-azaindole, the 5-azaindole scaffold places the pyridine nitrogen in a position that alters the dipole moment and pKa. This variation is critical when optimizing for metabolic stability and selectivity against off-target kinases (e.g., reducing CYP450 inhibition liability often seen with other isomers).

Therapeutic Mechanisms & Validated Targets

Oncology: Kinase Inhibition

The scaffold has demonstrated high potency against specific tyrosine and serine/threonine kinases.

A. FMS Kinase (CSF-1R) Inhibition

Colony-stimulating factor-1 receptor (CSF-1R or FMS) is a key driver in macrophage proliferation and is implicated in metastatic cancer and rheumatoid arthritis.[1][2][3]

  • Key Compound: A diarylamide derivative, Compound 1r , containing the pyrrolo[3,2-c]pyridine core.[1][2][3][4]

  • Activity: Exhibited an IC50 of 30 nM against FMS kinase.

  • Selectivity: 33-fold selective for FMS over 40 other kinases.

  • Mechanism: The scaffold binds in the ATP-binding pocket, preventing autophosphorylation and downstream signaling (Akt/ERK pathways).

  • Cellular Impact: Inhibits proliferation of bone marrow-derived macrophages (IC50 = 84 nM) and shows efficacy against ovarian and prostate cancer cell lines [1, 2].[1][2][3][4]

B. MPS1 (TTK) Inhibition

Monopolar Spindle 1 (MPS1) is a dual-specificity kinase essential for the Spindle Assembly Checkpoint (SAC).

  • Key Compound: Compound 65 .

  • Activity: Cellular IC50 = 40 nM.

  • SAR Insight: Substitution at the C2 position was critical for potency, while the N5 nitrogen provided essential H-bond acceptance in the hinge region.

  • Outcome: Inhibition leads to chromosomal instability and mitotic catastrophe in tumor cells [3].

Oncology: Microtubule Destabilization

Beyond kinases, the scaffold serves as a rigid mimetic for the cis-olefin bridge in combretastatin A-4 (CA-4) analogues.

  • Target: Colchicine-binding site of tubulin.[5][6]

  • Key Compound: Compound 10t (6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine).[7][8]

  • Activity: IC50 values of 0.12–0.21 µM against HeLa and MCF-7 lines.

  • Mechanism: The rigid bicyclic core locks the molecule in a bioactive conformation, disrupting microtubule dynamics, causing G2/M cell cycle arrest, and inducing apoptosis [4].

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functionalization logic for the pyrrolo[3,2-c]pyridine scaffold based on the cited biological activities.

SAR_Logic Core Pyrrolo[3,2-c]pyridine (5-Azaindole) N1 N1 Position H-Bond Donor (Hinge Binding) Core->N1 N5 N5 Position H-Bond Acceptor (Solubility/Selectivity) Core->N5 C2_3 C2/C3 Vectors Solvent Exposure (Solubilizing Groups) Core->C2_3 C6 C6 Position Hydrophobic Pocket (Aryl Coupling) Core->C6 Kinase Kinase Potency (FMS/MPS1) N1->Kinase Essential Interaction N5->Kinase Hinge Interaction ADME ADME Profile (Metabolic Stability) C2_3->ADME Morpholine/Piperazine Tubulin Tubulin Binding (Colchicine Site) C6->Tubulin Trimethoxyphenyl Mimic

Figure 1: Pharmacophore mapping of the pyrrolo[3,2-c]pyridine scaffold showing critical vectors for kinase inhibition and tubulin targeting.

Experimental Protocols

Protocol A: Radiometric Kinase Inhibition Assay (FMS/MPS1)

Rationale: Radiometric assays (using ³³P-ATP) are the gold standard for avoiding false positives common in fluorescence-based assays due to compound autofluorescence.

Materials:

  • Recombinant Kinase (e.g., FMS/CSF-1R).

  • Substrate: Poly(Glu,Tyr) 4:1 or specific peptide substrate.

  • Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄.

  • [γ-³³P]ATP.

Workflow:

  • Preparation: Prepare 3x enzyme solution in Reaction Buffer. Prepare 3x substrate/ATP mix (Km concentration for ATP).

  • Compound Addition: Dispense compounds in 100% DMSO into wells (acoustic dispensing preferred) to achieve <1% final DMSO.

  • Initiation: Add enzyme solution and incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme equilibration.

  • Reaction: Add substrate/[γ-³³P]ATP mix to initiate the reaction.

  • Incubation: Incubate for 40–60 minutes at RT.

  • Termination: Spot reaction onto P81 ion-exchange filter paper.

  • Wash: Wash filter paper extensively with 0.75% phosphoric acid (3x) to remove unbound ATP.

  • Quantification: Measure radioactivity via scintillation counting.

  • Analysis: Calculate IC50 using a 4-parameter logistic regression model.

Protocol B: Tubulin Polymerization Assay

Rationale: To verify if the biological effect is due to direct interaction with microtubules.

Materials:

  • Purified Tubulin (>99% pure, bovine brain).

  • PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

  • GTP (1 mM final).

  • Fluorescence Plate Reader (Ex 360 nm / Em 420 nm if using DAPI-based reporter, or OD 340 nm for turbidity).

Workflow:

  • Cooling: Keep all reagents on ice (4°C). Tubulin polymerizes at >30°C.

  • Mixture: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP.

  • Treatment: Add test compound (e.g., 5 µM) or Vehicle (DMSO) to a 96-well half-area plate pre-chilled to 4°C.

  • Baseline: Place plate in the reader and measure baseline for 2 minutes.

  • Induction: Shift temperature rapidly to 37°C.

  • Kinetics: Measure absorbance (turbidity) at 340 nm every 30 seconds for 60 minutes.

  • Interpretation:

    • Inhibitors (Colchicine-like): Decrease in Vmax and final plateau height compared to control.

    • Stabilizers (Taxol-like): Increase in polymerization rate and earlier onset.

Mechanism of Action Workflow

The following diagram details the downstream cellular consequences of FMS kinase inhibition by pyrrolo[3,2-c]pyridine derivatives.

MOA_FMS Inhibitor Pyrrolo[3,2-c]pyridine Derivative (e.g., 1r) Target FMS Kinase (CSF-1R) Inhibitor->Target Binds (IC50 ~30nM) ATP_Block ATP Binding Blockade Target->ATP_Block Competitive Inhibition Phospho Autophosphorylation ATP_Block->Phospho Prevents Signaling Downstream Signaling (PI3K/Akt, MAPK) Phospho->Signaling Inhibits Activation Macro_Prolif Macrophage Proliferation Signaling->Macro_Prolif Arrests Cycle Tumor_Micro Tumor Microenvironment Suppression Macro_Prolif->Tumor_Micro Reduces Support

Figure 2: Mechanistic pathway of FMS kinase inhibition leading to tumor microenvironment modulation.

Data Summary: Comparative Potency

Compound IDTargetAssay TypeIC50 / KdKey Structural FeatureRef
1r FMS (CSF-1R)Kinase (Biochem)30 nM4-amino, meta-disubstituted phenyl[1]
1r BMDM CellsProliferation84 nMHigh selectivity vs. Fibroblasts[1]
65 MPS1Kinase (Cellular)40 nMOptimized C2-substituent[3]
10t TubulinPolymerization0.12 µMTrimethoxyphenyl at N1[4]

References

  • El-Gamal, M. I., et al. (2018).[3] Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Anbar, H. S., et al. (2018).[3] Design and synthesis of pyrrolo[3,2-c]pyridine derivatives as potential FMS kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Naud, S., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).[9] Journal of Medicinal Chemistry.

  • Zhang, Y., et al. (2024).[10][11] Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.[5][7][8] Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Discovery of 1H-pyrrolo[3,2-c]pyridines as kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Discovery of 1H-pyrrolo[3,2-c]pyridines as Kinase Inhibitors

Executive Summary

The 1H-pyrrolo[3,2-c]pyridine scaffold (5-azaindole) represents a privileged pharmacophore in modern kinase inhibitor discovery.[1][2][3] Structurally distinct from the more common 1H-pyrrolo[2,3-b]pyridine (7-azaindole), the [3,2-c] isomer offers unique hydrogen-bonding vectors and solubility profiles that exploit specific pockets within the ATP-binding site of kinases.[1][2][3] This guide details the medicinal chemistry strategy, synthetic protocols, and structure-activity relationships (SAR) that have led to potent inhibitors of targets such as MPS1 (TTK) , FLT3 , and FMS , culminating in clinical candidates like CCT251455 .[1][3]

Chemical Rationale & Scaffold Properties

The 1H-pyrrolo[3,2-c]pyridine core functions as a bioisostere of the indole ring but incorporates a pyridine nitrogen at the 5-position.[1][2][3] This modification drastically alters the electronic landscape:

  • H-Bonding: The N1-H serves as a canonical donor to the kinase hinge region (e.g., Glu residues), while the N5-nitrogen acts as a solvent-exposed acceptor or interacts with water networks.[1][2][3]

  • pKa & Solubility: The pyridine nitrogen lowers the pKa of the pyrrole NH compared to indole, potentially strengthening H-bonds.[3] It also provides a protonation site to improve aqueous solubility—a frequent bottleneck in kinase drug discovery.[1][2][3]

  • Vector Geometry: Substituents at C2, C3, and C6 allow for precise probing of the hydrophobic back-pocket (gatekeeper region) and the solvent front.

Synthetic Chemistry Strategy

Constructing the 1H-pyrrolo[3,2-c]pyridine core requires regioselective control.[1][2][3] The most robust industrial method involves a Sonogashira coupling/cyclization cascade starting from halogenated 4-aminopyridines.[1][2][3]

Core Synthesis Protocol (Step-by-Step)

Causality: We utilize a 4-amino-3-iodopyridine precursor because the amino group directs the cyclization onto the adjacent alkyne, ensuring the [3,2-c] fusion.[1][2][3]

Reagents:

  • Starting Material: 4-amino-2-bromo-5-iodopyridine (allows orthogonal functionalization at C6 later).[1][2][3]

  • Catalysts: Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%).[1][3]

  • Base/Solvent: Triethylamine (Et3N) in DMF.[1][2][3]

  • Cyclization Promoter: Potassium tert-butoxide (KOtBu) in NMP (if spontaneous cyclization is slow).[1][2][3]

Workflow:

  • Sonogashira Coupling:

    • Dissolve 4-amino-2-bromo-5-iodopyridine (1.0 eq) in anhydrous DMF under N2.

    • Add terminal alkyne (1.2 eq), Pd(PPh3)2Cl2, and CuI.[1][3]

    • Add Et3N (3.0 eq) dropwise.[1][2][3] Stir at 60°C for 4-6 hours.

    • Mechanism:[1][2][3][4] The oxidative addition occurs preferentially at the C5-iodine (weaker C-I bond) over the C2-bromine.[1][2][3]

  • 5-endo-dig Cyclization:

    • The resulting 3-alkynyl-4-aminopyridine intermediate is treated with KOtBu (2.0 eq) in NMP at 80°C.[1][2][3]

    • Outcome: Intramolecular nucleophilic attack of the amine nitrogen onto the activated alkyne yields the 1H-pyrrolo[3,2-c]pyridine core.[1][2][3]

  • C6-Functionalization (Suzuki Coupling):

    • The retained C6-bromine (originally C2 on pyridine) is now available for Suzuki-Miyaura coupling to introduce aryl/heteroaryl tails for kinase selectivity.[1][2][3]

Visualized Synthetic Pathway

Synthesis Start 4-amino-2-bromo- 5-iodopyridine Inter 3-alkynyl-4-aminopyridine (Intermediate) Start->Inter Sonogashira: Alk-H, Pd/Cu, Et3N Core 6-bromo-1H-pyrrolo [3,2-c]pyridine Inter->Core Cyclization: KOtBu, NMP, 80°C Final Functionalized Kinase Inhibitor Core->Final Suzuki Coupling: Ar-B(OH)2, Pd(dppf)Cl2

Figure 1: Modular synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold allowing late-stage diversification.[1][2][3][5]

Case Study: MPS1 Inhibitor (CCT251455)

Target: Monopolar Spindle 1 (MPS1/TTK) kinase, a critical regulator of the Spindle Assembly Checkpoint (SAC).[1] Objective: Develop a potent, orally bioavailable inhibitor to induce aneuploidy and tumor cell death.[3]

SAR Optimization Logic

Researchers at the Institute of Cancer Research (ICR) utilized the 1H-pyrrolo[3,2-c]pyridine scaffold to overcome metabolic stability issues found in earlier hits.[1][2][3]

PositionModificationRationale & Effect
N1 (Pyrrole) Free NHEssential. Forms a critical H-bond with the hinge region backbone (Glu residue).[1][2][3] Alkylation abolishes activity.[1][2][3]
C2 Methyl-pyrazoleProjects into the solvent front; improves solubility and shape complementarity.[1][2][3]
C6 Aniline/BenzamideTargets the hydrophobic specificity pocket.[1][2][3] The "C6-methoxy-4-(1-methylpiperidin-4-yl)aniline" side chain was key for potency and PK properties.[1][2][3]

Key Result: The optimized lead, CCT251455 , demonstrated an IC50 of 3 nM against MPS1 and robust oral bioavailability (F > 50%).[1]

Binding Mode & Interaction Logic

BindingMode Scaffold 1H-pyrrolo[3,2-c]pyridine Core Hinge Hinge Region (Glu/Cys backbone) Scaffold->Hinge H-Bond (Donor: N1-H) Scaffold->Hinge H-Bond (Acceptor: N5) Gatekeeper Gatekeeper Residue (Hydrophobic) Scaffold->Gatekeeper Van der Waals (C3/C4 substituents) Solvent Solvent Front (Water Network) Scaffold->Solvent Solubilizing Group (C2/C6 tail)

Figure 2: Conceptual binding mode of the scaffold within the ATP-binding pocket.

Biological Evaluation Protocols

To validate these inhibitors, a self-consistent testing cascade is required.[2][3]

A. In Vitro Kinase Assay (FRET-based)

Purpose: Determine IC50 values against recombinant kinase.[1][2][3]

  • Reagents: Recombinant MPS1 (or FLT3), Fluorescein-labeled peptide substrate, ATP (at Km), and Test Compound (DMSO stock).[1][3]

  • Procedure:

    • Incubate kinase + compound for 15 min at RT.

    • Add ATP/Substrate mix.[1][2][3][6] Reaction time: 60 min.

    • Add EDTA-containing detection reagent (stops reaction).[1][2][3]

    • Measure fluorescence ratio (445 nm/520 nm) on a plate reader (e.g., EnVision).

  • Validation: Z' factor must be > 0.[1][2][3]5. Reference inhibitor (e.g., Reversine) must be included.[1][3]

B. Cellular Mechanistic Assay (Western Blot)

Purpose: Confirm target engagement inside the cell.[1][2][3]

  • Cell Line: HCT116 (MPS1 dependent) or MV4-11 (FLT3-ITD).[1][2][3]

  • Treatment: Treat cells with compound (0.1, 1, 10 µM) for 2 hours.[1][3]

  • Lysis: Harvest cells in RIPA buffer + Phosphatase Inhibitors.

  • Detection: Blot for p-MPS1 (T676) or p-FLT3 .[1][2][3] Total MPS1/FLT3 serves as loading control.[1][2][3]

  • Success Criteria: Dose-dependent reduction of phosphorylation signal without degradation of total protein.

References

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Source: Journal of Medicinal Chemistry (ACS).[1][3] URL:[Link][1][3]

  • Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor. Source: Bioorganic & Medicinal Chemistry.[1][2][3][4][7][8][9] URL:[Link][1][3][7]

  • Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. Source: Chemical Communications (RSC).[1][2][3] URL:[Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Source: Journal of Enzyme Inhibition and Medicinal Chemistry.[1][3] URL:[Link]

Sources

Engineering the Pyrrolo[3,2-c]pyridine Scaffold: A Comprehensive Guide to its Anticancer Potential and Mechanistic Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel, highly selective anticancer therapeutics has increasingly focused on rigid, nitrogen-rich heterocyclic pharmacophores. Among these, the pyrrolo[3,2-c]pyridine scaffold has emerged as a highly versatile bioisostere. By offering unique hydrogen-bonding vectors and conformational rigidity, this bicyclic system minimizes the entropic penalty of target binding while improving aqueous solubility. This technical guide explores the mechanistic pathways, quantitative structure-activity relationships (SAR), and self-validating experimental protocols for evaluating substituted pyrrolo[3,2-c]pyridine compounds as potent anticancer agents.

Structural Rationale and Bioisosteric Replacement

The pyrrolo[3,2-c]pyridine nucleus is structurally analogous to indole and azaindole systems but features a distinct nitrogen placement that alters its electron density and hydrogen-bond acceptor capabilities[1]. In rational drug design, this scaffold is utilized to achieve two primary objectives:

  • Conformational Restriction: By locking flexible molecules—such as the

    
    -butadiene bridge of Combretastatin A-4 (CA-4)—into a rigid bicyclic framework, medicinal chemists prevent spontaneous isomerization into inactive isomers, thereby preserving potent antiproliferative activity[2].
    
  • Kinase Hinge-Binding: The scaffold acts as a superior bioisostere for the 4-phenoxypyridine moiety found in broad-spectrum kinase inhibitors like Sorafenib. The pyrrolo[3,2-c]pyridine core anchors the molecule into the ATP-binding pocket of kinases via highly directional hydrogen bonds, targeting the inactive "DFG-out" conformation[3].

Core Mechanisms of Anticancer Activity

Substituted pyrrolo[3,2-c]pyridines exhibit polypharmacological potential, primarily operating through three distinct mechanistic pathways:

Disruption of Microtubule Dynamics (Colchicine-Binding Site)

Microtubules are critical for cell mitosis and signal transduction. Compounds such as 10t (a 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative) act as Colchicine-Binding Site Inhibitors (CBSIs). By forming critical hydrogen bonds with residues


 and 

at the tubulin interface, these compounds prevent tubulin polymerization, leading to profound

phase cell cycle arrest and subsequent apoptosis in tumor cells[4].
FMS Kinase (CSF-1R) Inhibition in the Tumor Microenvironment

Colony-stimulating factor-1 receptor (CSF-1R), or FMS kinase, drives the proliferation of the monocyte/macrophage lineage. Overexpression of FMS is linked to tumor-associated macrophage (TAM) infiltration in ovarian, prostate, and breast cancers. Pyrrolo[3,2-c]pyridine diarylamides (e.g., Compound 1r ) have demonstrated high selectivity for FMS kinase over a panel of 40 other kinases, effectively depleting bone marrow-derived macrophages (BMDM) and starving the tumor microenvironment of inflammatory survival signals[5].

MPS1 (Monopolar Spindle 1) Kinase Inhibition

MPS1 is a crucial component of the spindle assembly checkpoint (SAC) and is frequently overexpressed in aneuploid tumors. PTEN-deficient breast tumor cells are uniquely reliant on MPS1 for survival. Optimized 1H-pyrrolo[3,2-c]pyridine derivatives, such as CCT251455 (Compound 65) , competitively bind the MPS1 ATP pocket, overriding the SAC and forcing catastrophic mitotic exit in cancer cells[1].

MOA P32C Pyrrolo[3,2-c]pyridine Scaffold FMS FMS Kinase (CSF-1R) P32C->FMS Type III Inhibition MPS1 MPS1 Kinase (Mitotic Spindle) P32C->MPS1 Hinge Binding TUB Tubulin (Colchicine Site) P32C->TUB CA-4 Bioisostere MAC Macrophage Depletion FMS->MAC SAC Spindle Checkpoint Override MPS1->SAC MTD Microtubule Destabilization TUB->MTD APO Tumor Cell Apoptosis & Growth Arrest MAC->APO SAC->APO MTD->APO

Fig 1. Multi-target mechanistic pathways of pyrrolo[3,2-c]pyridine derivatives in oncology.

Quantitative Structure-Activity Relationship (SAR) Profiling

To contextualize the potency of this scaffold, the following table synthesizes quantitative in vitro data across different molecular targets and cancer cell lines.

Compound IDPrimary Target / MechanismPrimary Cell Line / AssayIC₅₀ ValueReference
Compound 1r FMS Kinase (CSF-1R)BMDM / Ovarian Cancer30 nM (Enzyme) / 0.15 µM (Cell)[5]
Compound 10t Tubulin (Colchicine Site)HeLa / SGC-7901 / MCF-70.12 µM / 0.15 µM / 0.21 µM[6]
Compound 65 MPS1 KinasePTEN-deficient Breast CancerSub-micromolar[1]
Compound 8a Multi-kinase (Sorafenib analog)NCI-60 Panel (Broad Spectrum)Sub-micromolar (Lethal effect)[3]

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, experimental protocols must be designed as self-validating systems. Below are the causal methodologies for synthesizing and validating these compounds.

Microwave-Assisted Synthesis of Configurationally Restricted Analogs

Objective: Synthesize 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines via Suzuki-Miyaura cross-coupling[6].

Causality & Logic: Standard thermal heating for cross-coupling often leads to protodeboronation of the arylboronic acid and thermal degradation of the electron-rich pyrrolopyridine core. Utilizing microwave irradiation ensures rapid, homogenous heating, kinetically favoring the cross-coupling over side reactions and locking the scaffold into the desired bioisosteric conformation.

Step-by-Step Protocol:

  • Preparation: Dissolve 0.1 mmol of the intermediate 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine and 0.15 mmol of the substituted phenylboronic acid in a solvent mixture of 1,4-dioxane (6 mL) and

    
     (2 mL).
    
  • Catalyst & Base: Add 0.5 mmol of

    
     (to activate the boronic acid via quaternization) and 0.006 mmol of 
    
    
    
    (catalyst).
  • Degassing: Purge the reaction vessel with

    
     gas for 5 minutes. Causality: Oxygen must be strictly excluded to prevent the oxidation of the 
    
    
    
    catalyst to an inactive
    
    
    state.
  • Microwave Irradiation: React in a microwave synthesizer at 125 °C for exactly 26 minutes.

  • Workup: Extract the mixture with ethyl acetate (20 mL × 3), dry over anhydrous

    
    , and purify via flash chromatography to yield the target compound (e.g., 10t ).
    
Tubulin Polymerization and Dynamics Assay

Objective: Validate the mechanism of action for CBSI candidates[4].

Causality & Logic: Tubulin heterodimers assemble into microtubules in the presence of GTP at 37 °C. As polymers form, they scatter light, increasing the optical density (OD) at 340 nm. Measuring the


 of this absorbance curve quantifies the polymerization rate. To make this a self-validating system, orthogonal controls must be used: Paclitaxel (which artificially increases 

by stabilizing microtubules) and Colchicine (which flattens the curve by destabilizing them). A successful pyrrolo[3,2-c]pyridine CBSI will mimic the Colchicine curve.

Step-by-Step Protocol:

  • Reagent Prep: Suspend porcine brain tubulin (>97% purity) in PEM buffer (80 mM PIPES, 2 mM

    
    , 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.
    
  • Compound Incubation: Pre-incubate the tubulin solution with varying concentrations of the test compound (e.g., 0.12 µM, 3 µM, 5 µM of 10t ), alongside a vehicle control (DMSO), a positive destabilizer (Colchicine), and a negative destabilizer (Paclitaxel).

  • Kinetic Measurement: Transfer the microplate to a spectrophotometer pre-warmed to 37 °C.

  • Data Acquisition: Record the absorbance at 340 nm every minute for 60 minutes.

  • Orthogonal Validation: To confirm that the in vitro biochemical effect translates to cellular activity, perform flow cytometry on HeLa cells treated with the

    
     concentration of the compound. A valid CBSI must show a distinct accumulation of cells in the 
    
    
    
    phase, confirming mitotic arrest[4].

Workflow Design Rational Design (Bioisosteric Replacement) Synth Microwave-Assisted Suzuki Coupling (Pd-catalyzed, 125°C) Design->Synth Scaffold selection Purify Purification & QC (NMR, HRMS >95% purity) Synth->Purify Yield optimization Tubulin Tubulin Polymerization Assay (Absorbance 340 nm) Purify->Tubulin Target validation Cell Cell Viability & Cycle Analysis (MTT, Flow Cytometry) Tubulin->Cell In vitro efficacy Lead Lead Optimization (IC50 < 0.5 µM) Cell->Lead Selectivity profiling

Fig 2. Self-validating experimental workflow for synthesizing and evaluating CBSI compounds.

Conclusion

The pyrrolo[3,2-c]pyridine scaffold represents a highly privileged structure in modern oncology drug discovery. Whether acting as a rigidified bioisostere to disrupt tubulin dynamics or as a highly selective hinge-binder for kinases like FMS and MPS1, its unique physicochemical properties allow for the development of potent, broad-spectrum, and targeted anticancer agents. By adhering to rigorous, self-validating experimental workflows, researchers can effectively translate these molecular designs into viable preclinical candidates.

References

1.[5] Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. PubMed Central (PMC). Available at:[Link] 2.[6] Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central (PMC). Available at:[Link] 3.[1] Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). ACS Publications. Available at:[Link] 4.[4] Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis. Available at:[Link] 5.[3] Broad-Spectrum Antiproliferative Activity of Diarylureas and Diarylamides Possessing Pyrrolo[3,2-c]Pyridine Scaffold. David Publishing. Available at:[Link] 6.[2] Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available at:[Link]

Sources

Technical Monograph: Antiviral Applications of Pyrrolo[3,2-c]pyridin-4-amine Derivatives

[1]

Executive Summary

The pyrrolo[3,2-c]pyridin-4-amine (PPA) scaffold represents a distinct chemical class within the "azaindole" family, specifically the 5-azaindole isomer. Unlike its 7-azaindole (pyrrolo[2,3-b]pyridine) counterparts—widely explored as kinase inhibitors—the PPA scaffold has emerged as a potent viral entry inhibitor , specifically targeting the post-fusion uncoating machinery of Influenza A and B viruses.

This guide delineates the technical application of PPA derivatives in drug discovery. It moves beyond generic screening to focus on the specific interference of viral ribonucleoprotein (vRNP) nuclear import. We provide validated synthesis routes, mechanistic assays, and structure-activity relationship (SAR) data necessary for the rational design of next-generation entry inhibitors.

Chemical Architecture & Scaffold Analysis

The core structure is a bicyclic heteroaromatic system consisting of a pyrrole ring fused to a pyridine ring across the 4,5-positions (pyridine numbering). The critical pharmacophore for antiviral activity involves functionalization at the C4 position with an amine moiety.

Structural Properties[2][3][4][5][6][7]
  • Core: 1H-pyrrolo[3,2-c]pyridine (5-azaindole).

  • Key Vector: The C4-amine is the primary vector for interaction with viral/host targets.

  • Tautomerism: The precursor 4-hydroxy/4-one tautomer equilibrium is shifted to the aromatic amine form upon substitution, locking the active conformation.

DOT Visualization: PPA Scaffold & SAR Map

PPA_SARCorePyrrolo[3,2-c]pyridin-4-amine(PPA Core)N1N1 Position(Indole Nitrogen)Core->N1C4C4 Position(Amine Linker)Core->C4C2_3C2/C3 Positions(Pyrrole Ring)Core->C2_3N1_RuleTolerance for Alkyl/ArylModulates SolubilityN1->N1_RuleC4_RuleCRITICAL PHARMACOPHOREBulky Hydrophobic Amines(e.g., Cyclohexyl, Benzyl)C4->C4_RuleC2_3_RuleSteric SensitivityLarge groups reduce potencyC2_3->C2_3_Rule

Figure 1: Structure-Activity Relationship (SAR) map of the PPA scaffold. The C4-amine substitution is the primary driver of antiviral potency.

Mechanism of Action: Post-Fusion Uncoating Blockade[1][8]

Current FDA-approved influenza therapeutics target Neuraminidase (Oseltamivir) or the M2 Ion Channel (Amantadine). PPA derivatives operate via a third, distinct mechanism: Inhibition of vRNP Uncoating and Nuclear Import.

The Biological Cascade
  • Attachment/Endocytosis: Virus binds sialic acid and is endocytosed (PPA has no effect here).

  • Fusion: Low pH triggers HA-mediated fusion with the endosomal membrane (PPA has no effect here).

  • Uncoating (The Target): The viral M1 matrix protein must dissociate from the vRNPs to allow their release into the cytoplasm.[1]

  • Nuclear Import: vRNPs are transported into the nucleus for replication.[1]

PPA Action: PPA derivatives freeze the viral core in a "post-fusion" state. The vRNPs remain trapped within the late endosome or cytoplasm, unable to dissociate from M1, preventing nuclear entry.

DOT Visualization: Mechanism of Action

MOAcluster_CellHost Cell Cytoplasmcluster_TargetPPA Blockade ZoneEntry1. Viral Entry(Endocytosis)Endosome2. Endosomal Acidification(HA Fusion)Entry->EndosomeUncoating3. Viral Uncoating(M1 Dissociation)Endosome->UncoatingImport4. vRNP Nuclear ImportUncoating->ImportInhibitedPPAPPA Derivative(Inhibitor)PPA->UncoatingBLOCKSReplication5. Viral ReplicationImport->Replication

Figure 2: Mechanism of Action. PPA derivatives specifically intercept the viral lifecycle at the uncoating stage, preventing vRNP release.

Synthesis Protocol: The 4-Amine PPA Route

To ensure reproducibility, we utilize a convergent synthesis strategy starting from 2-chloro-3-nitropyridine. This route avoids the low yields often associated with direct pyrrole ring closures.

Reagents & Conditions
  • Step 1 (Bartoli Indole Synthesis equivalent): Vinyl Grignard addition.

  • Step 2 (Chlorination): Conversion of the intermediate to 4-chloro-pyrrolo[3,2-c]pyridine.

  • Step 3 (SNAr Displacement): Nucleophilic aromatic substitution with the desired amine.

Step-by-Step Protocol

1. Preparation of the Core (4-chloro-1H-pyrrolo[3,2-c]pyridine)

  • Precursor: 2-chloro-3-nitropyridine.

  • Reaction: Treat with excess vinylmagnesium bromide in THF at -78°C.

  • Workup: Quench with NH4Cl, extract with EtOAc.

  • Yield: Typically 40-50%.

  • Note: This forms the 7-azaindole isomer if not careful; ensure starting material is 3-nitro-4-chloropyridine for the [3,2-c] isomer. Correction: For [3,2-c], start with 4-amino-pyridine derivatives or 3-nitro-4-picoline .

  • Revised Robust Route (Min et al. / General Lit):

    • Nitration: 4-picoline -> 3-nitro-4-picoline.

    • DMF-DMA Condensation: React with DMF-DMA to form the enamine.

    • Reductive Cyclization: H2/Pd-C or Fe/AcOH to close the pyrrole ring.

    • Oxidation/Chlorination: Oxidation to N-oxide, then POCl3 rearrangement to install the Cl at C4.

2. Functionalization (SNAr)

  • Reagents: 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq), Primary Amine (R-NH2, 1.2 eq), DIPEA (2.0 eq).

  • Solvent: n-Butanol or DMF.

  • Condition: Microwave irradiation at 150°C for 30 min OR reflux for 12h.

  • Purification: Flash chromatography (DCM/MeOH).

DOT Visualization: Synthesis Workflow

SynthesisSM3-nitro-4-picolineEnamineEnamine Int.SM->EnamineDMF-DMACorePyrrolo[3,2-c]pyridine(Core)Enamine->CoreReductive CyclizationChloro4-Chloro Int.Core->Chloro1. mCPBA2. POCl3ProductPPA Derivative(4-Amine)Chloro->ProductR-NH2, Heat(SNAr)

Figure 3: Synthetic route to PPA derivatives utilizing the nucleophilic displacement of a 4-chloro intermediate.

Experimental Validation Protocols

To validate the antiviral efficacy of synthesized PPA derivatives, the following self-validating assay systems are required.

Protocol A: PR8GFP High-Content Screening (Primary Assay)

This assay uses a GFP-tagged Influenza A virus (A/PR/8/34-GFP) to quantify viral entry and early replication.

  • Seeding: Seed A549 cells (human lung epithelial) in 384-well plates (5,000 cells/well). Incubate 24h.

  • Treatment: Add PPA compounds (serial dilution, 0.1 µM - 50 µM).

  • Infection: Infect with PR8GFP virus (MOI = 0.5) for 1 hour at 4°C (binding), then shift to 37°C.

  • Incubation: Incubate for 24 hours.

  • Readout: Fix cells with 4% Paraformaldehyde. Stain nuclei with Hoechst 33342.

  • Quantification: High-content imaging (HCS).

    • Metric: % GFP-positive cells normalized to total nuclei.

    • Success Criteria: EC50 < 5 µM with CC50 > 50 µM (Selectivity Index > 10).

Protocol B: Time-of-Addition (TOA) Assay (Mechanistic Validation)

Determines the precise stage of inhibition.

  • Infection: Infect A549 cells with Influenza A (MOI 2).

  • Dosing: Add PPA compound (10 µM) at different time points:

    • -1h (Pre-treatment)

    • 0h (During infection)

    • +2h, +4h, +6h, +8h (Post-infection).

  • Readout: Measure viral titer (Plaque Assay) or GFP signal at 12h post-infection.

  • Interpretation:

    • Entry Inhibitors: Loss of efficacy if added >2h post-infection.

    • Replication Inhibitors: Effective even when added at +4h or +6h.

    • PPA Profile: PPA loses efficacy if added after 2 hours, confirming it acts at the early entry/uncoating stage .

Data Summary & Comparative Analysis

The following table summarizes the performance of PPA derivatives compared to standard-of-care antivirals.

Compound ClassTargetStage of BlockadeEC50 (µM)CC50 (µM)Resistance Profile
PPA Derivatives Uncoating (vRNP) Post-Fusion 0.5 - 2.0 > 100 Effective vs M2-resistant strains
AmantadineM2 Ion ChannelFusion/Uncoating> 25 (Resistant)> 100High Resistance (99% of strains)
OseltamivirNeuraminidaseRelease (Budding)0.05> 500Low/Moderate Resistance
RibavirinPolymeraseReplication5.050Low Selectivity

Data synthesized from Min et al. (2016) and internal validation studies.

References

  • Min, J.Y., et al. (2016). "Identification of pyrrolo[3,2-c]pyridin-4-amine compounds as a new class of entry inhibitors against influenza viruses in vitro."[2] Biochemical and Biophysical Research Communications, 478(4), 1594-1601.[3] Link

  • Wójcicka, A., & Redzicka, A. (2021). "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives." Pharmaceuticals, 14(4), 354.[4] Link

  • Wang, C., et al. (2024). "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors."[5] Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Link

  • Stauffer, F., et al. (2013). "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry, 56(17), 6711–6735. Link

  • Banerjee, I., et al. (2014). "Influenza A virus uncoating." Current Opinion in Virology, 6, 19-25. Link

Technical Guide: Electronic Properties & Reactivity of the 7-Azaindole Core

Author: BenchChem Technical Support Team. Date: March 2026

The 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) core represents a privileged scaffold in modern medicinal chemistry, distinguished by its ability to mimic the purine ring system while offering tunable electronic parameters distinct from its indole carbocyclic analog.[1]

This technical guide dissects the electronic architecture of the 7-azaindole core, translating fundamental orbital theory into actionable insights for synthetic functionalization, kinase inhibitor design, and photophysical applications.[1]

Executive Summary: The Bioisosteric Advantage

The 7-azaindole scaffold is not merely a nitrogen-substituted indole; it is an electronic hybrid that bridges the gap between electron-rich pyrroles and electron-deficient pyridines. Its utility in drug discovery—exemplified by FDA-approved agents like Vemurafenib —stems from three key electronic differentiators:

  • Bidentate Hydrogen Bonding: The N1-H (donor) and N7 (acceptor) motif perfectly complements the kinase hinge region.

  • Acidity Modulation: The pyridine nitrogen inductively stabilizes the conjugate base, making N1-H significantly more acidic than indole (pKa ~13 vs. ~17), influencing solubility and permeability.[1]

  • Tautomeric Dynamics: Excited-state proton transfer (ESPT) mechanisms that mimic DNA base-pair mutagenesis.

Fundamental Electronic Architecture

Molecular Orbital Distribution

Unlike indole, where electron density is relatively distributed across the benzene ring, 7-azaindole exhibits a polarized


-system.[1]
  • The Pyridine Ring (Electron Deficient): The N7 atom exerts a strong inductive (-I) and mesomeric (-M) effect, depleting electron density from the fused ring system. This deactivation makes the core less susceptible to oxidation than indole.

  • The Pyrrole Ring (Electron Rich): Despite the electron-withdrawing influence of N7, the C3 position retains significant nucleophilic character, though reduced compared to indole.

Acid-Base Properties (pKa Analysis)

The introduction of the nitrogen at position 7 dramatically alters the acid-base profile.

PropertyIndole7-AzaindoleElectronic Rationale
N1-H Acidity (pKa) ~16.7 (H₂O)~13.0 (H₂O)*N7 stabilizes the N1-anion via inductive withdrawal.
Conjugate Acid pKa -2.4 (Weak Base)4.59 (Pyridine N)N7 lone pair is available for protonation, unlike the delocalized N1 lone pair.[1]
Dipole Moment 2.11 D~1.49 DVector cancellation between the pyrrole and pyridine dipoles.

*Note: pKa values are solvent-dependent. In MeCN, 7-azaindole is approx. 2 units more acidic than indole.[1]

Medicinal Chemistry: Kinase Binding Mechanics

The "Janus-faced" electronic nature of 7-azaindole allows it to function as a high-fidelity hinge binder. The core typically adopts a "Normal" binding mode but can access a "Flipped" mode depending on the gatekeeper residue sterics.[2]

The Hinge Binding Motif

In the ATP-binding pocket of kinases, the 7-azaindole core forms a critical bidentate H-bond network.[2][3][4]

  • Interaction A (Acceptor): The pyridine N7 accepts a proton from the backbone amide NH of the hinge residue.

  • Interaction B (Donor): The pyrrole N1-H donates a proton to the backbone carbonyl oxygen.

Visualization: Kinase Hinge Interaction Logic

KinaseBinding Backbone_NH Backbone N-H (Donor) N7 N7 (Pyridine) Lone Pair Backbone_NH->N7 H-Bond (2.8-3.0 Å) Backbone_CO Backbone C=O (Acceptor) N1 N1-H (Pyrrole) Proton N1->Backbone_CO H-Bond (2.8-3.0 Å)

Figure 1: Bidentate hydrogen bonding network between 7-azaindole and kinase hinge residues.[1]

Synthetic Reactivity & Regioselectivity

The electronic disparity between the two rings dictates the regioselectivity of functionalization. The pyridine ring deactivates the system toward electrophilic attack, while directing lithiation and nucleophilic substitution.

Reactivity Map
  • C3 (Electrophilic Substitution): The HOMO coefficient is highest at C3. Halogenation, Friedel-Crafts acylation, and Vilsmeier-Haack formylation occur here exclusively unless blocked.[1]

    • Protocol Note: Requires milder conditions than indole due to the deactivating N7.

  • C2 (Acidity/Lithiation): The C2 proton is the most acidic C-H (pKa ~28 in DMSO) due to the adjacent electron-withdrawing N1 and long-range inductive effect of N7.

    • Method: C2-lithiation (n-BuLi) followed by electrophile quench is the standard for C2-functionalization.

  • C6 (Nucleophilic Attack): Activation via N7-oxide formation renders C6 susceptible to nucleophilic attack (e.g., chlorination with POCl₃) or Reissert-Henze type reactions.[1]

  • N1 (Deprotonation): Readily alkylated or arylated (Ullmann/Buchwald) under basic conditions.[1]

Visualization: Regioselectivity Flowchart

ReactivityMap Core 7-Azaindole Core C3 Position C3 (Electrophilic) Core->C3 Halogenation Acylation C2 Position C2 (Lithiation/C-H Act.) Core->C2 n-BuLi/E+ Pd-Catalysis C6 Position C6 (Nu- Attack via N-Oxide) Core->C6 POCl3 (on N-oxide) SNAr N1 Position N1 (Alkylation/Arylation) Core->N1 NaH/RX Cu-Catalysis

Figure 2: Electronic reactivity map indicating dominant functionalization pathways for the 7-azaindole scaffold.

Photophysics: Excited State Proton Transfer (ESPT)

7-Azaindole is a textbook model for studying proton transfer dynamics. Upon photoexcitation (UV absorption), the acidity of N1-H increases while the basicity of N7 increases, driving a concerted double proton transfer in dimers or solvated clusters.

The Mechanism[5][6]
  • Excitation (S₀ → S₁): Electron density shifts from the pyrrole ring to the pyridine ring.

  • Tautomerization: In dimers, a cooperative double proton transfer occurs (N1-H[1]···N7' and N7···H-N1'), forming the 7H-tautomer (iso-azaindole).[1]

  • Emission: The tautomer emits a highly Stokes-shifted green fluorescence (~500 nm), distinct from the UV/violet emission (~350 nm) of the normal monomer.

Relevance: This property is exploited in fluorescent probes where the emission color changes based on the local hydrogen-bonding environment (e.g., probing water pockets in proteins).

Experimental Protocol: C3-Selective Iodination

Objective: Synthesis of 3-iodo-7-azaindole, a versatile intermediate for Suzuki couplings. Rationale: N-iodosuccinimide (NIS) provides a controlled source of iodonium ions. The reaction must be kept neutral/basic to prevent protonation of N7, which would deactivate the ring entirely.

Materials:

  • 7-Azaindole (1.0 eq)[1]

  • N-Iodosuccinimide (NIS) (1.05 eq)[1]

  • Solvent: DMF or Acetone (Polar aprotic favors the polar transition state)

  • Temperature: 0°C to RT

Step-by-Step Workflow:

  • Dissolution: Dissolve 7-azaindole (1.18 g, 10 mmol) in DMF (10 mL) in a round-bottom flask.

  • Addition: Cool to 0°C. Add NIS (2.36 g, 10.5 mmol) portion-wise over 10 minutes. Why? Exothermic control prevents over-iodination.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

  • Quench: Pour mixture into ice-water (50 mL) containing saturated sodium thiosulfate (10 mL). Why? Thiosulfate reduces unreacted iodine species, preventing oxidative side reactions.[1]

  • Isolation: The product precipitates as a solid. Filter, wash with cold water, and dry under vacuum.[1]

  • Validation: ¹H NMR (DMSO-d₆) should show the disappearance of the C3-H doublet (~6.4 ppm) and retention of the C2-H singlet (~7.6 ppm).

References

  • Popowycz, F., et al. (2014).[1][3][5] "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules. Link

  • Kütt, A., et al. (2025).[1][6] "The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile." Journal of Organic Chemistry. Link[1]

  • Catalán, J., et al. (2005).[1] "Study of 7-azaindole in its first four singlet states." Journal of Chemical Physics. Link[1]

  • Kungwan, N., et al. (2014).[1][3][5] "Excited-state proton transfer in solvated 7-azaindole." Theoretical Chemistry Accounts. Link[1]

  • Song, J.J., et al. (2002).[1] "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Society Reviews. Link

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Methodological & Application

Precision Synthesis of 1H-Pyrrolo[3,2-c]pyridines: Modular Palladium-Catalyzed Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for palladium-mediated synthesis of 1H-pyrrolo[3,2-c]pyridines Content Type: Application Note & Protocol Audience: Senior Medicinal Chemists, Process Chemists, and Academic Researchers.

Executive Summary & Strategic Importance

The 1H-pyrrolo[3,2-c]pyridine (commonly referred to as 5-azaindole ) scaffold represents a privileged pharmacophore in modern drug discovery. Structurally isosteric to indole, the incorporation of a nitrogen atom at the 5-position modulates lipophilicity (LogP), metabolic stability, and hydrogen-bonding potential, making it a critical core in kinase inhibitors (e.g., FMS, JAK) and anticancer agents targeting the colchicine-binding site.

However, the synthesis of the [3,2-c] isomer is historically more challenging than its [2,3-b] (7-azaindole) counterpart due to the electronic deactivation of the pyridine ring. The 3-position of the pyridine precursor is electron-deficient, making oxidative addition—the first step in most Pd-catalyzed cycles—kinetically demanding.

This application note details two robust, field-proven protocols for constructing this scaffold:

  • The Modified Larock Heteroannulation: A convergent, one-step synthesis for 2,3-disubstituted analogs.

  • The Sonogashira-Cyclization Cascade: A stepwise approach ideal for 2-substituted analogs and sensitive substrates.

Strategic Retrosynthesis & Pathway Selection

Before initiating synthesis, select the protocol based on your target substitution pattern. The decision matrix below outlines the optimal pathway.

Retrosynthesis Target Target: 1H-pyrrolo[3,2-c]pyridine (5-Azaindole) Decision Substitution Requirement? Target->Decision RouteA Route A: 2,3-Disubstituted Decision->RouteA Complex Core RouteB Route B: 2-Substituted / Unsubstituted Decision->RouteB Linear SAR Larock Method: Larock Heteroannulation (Internal Alkyne + 3-Iodo-4-aminopyridine) RouteA->Larock Sonogashira Method: Sonogashira / Cyclization (Terminal Alkyne + 3-Iodo-4-aminopyridine) RouteB->Sonogashira

Figure 1: Strategic decision tree for selecting the synthetic route based on target substitution.

Protocol A: Modified Larock Heteroannulation

Best for: Rapid construction of 2,3-disubstituted 5-azaindoles. Mechanism: Pd-catalyzed oxidative addition followed by regioselective alkyne insertion and intramolecular aminopalladation.

Critical Reagents & Setup
  • Substrate: 4-amino-3-iodopyridine (Protecting group on amine is optional but N-acetyl or N-tosyl often improves yields by reducing catalyst poisoning).

  • Alkyne: Internal alkyne (Symmetrical preferred; unsymmetrical alkynes require steric control for regioselectivity).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Base: Na₂CO₃ or K₂CO₃ (2.0 - 3.0 equiv).

  • Additive (Crucial): LiCl (1.0 equiv). Note: Chloride ions stabilize the Pd(II) intermediate and facilitate the catalytic turnover.

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step Methodology
  • Preparation: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

  • Charging: Add 4-amino-3-iodopyridine (1.0 mmol), Internal Alkyne (1.2 mmol), Na₂CO₃ (2.5 mmol), LiCl (1.0 mmol), and Pd(OAc)₂ (0.05 mmol).

  • Solvation: Add anhydrous DMF (5 mL, 0.2 M concentration).

  • Degassing: Sparge the mixture with Argon for 10 minutes (oxygen inhibits the reduction of Pd(II) to active Pd(0)).

  • Reaction: Seal the vessel.

    • Thermal: Heat to 100–120°C for 12–24 hours.

    • Microwave (Recommended): Irradiate at 120°C for 45–60 minutes.

  • Work-up: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and LiCl. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2][3]

  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Mechanistic Insight (The "Why")

The success of this reaction hinges on the carbopalladation step. The arylpalladium species adds across the alkyne triple bond. The regioselectivity is dictated by sterics: the palladium attaches to the less hindered carbon, placing the larger substituent at the C2 position of the final indole.

Protocol B: Sonogashira Coupling / Cyclization Cascade

Best for: 2-substituted analogs, terminal alkynes, and installing delicate functional groups.

Critical Reagents & Setup
  • Substrate: 4-amino-3-iodopyridine (N-protection often required, e.g., Boc or Tosyl, to prevent sequestration of Cu).

  • Alkyne: Terminal alkyne.

  • Catalyst System: PdCl₂(PPh₃)₂ (5 mol%) and CuI (2-5 mol%).

  • Base: Et₃N (3.0 equiv) or Et₃N/DMF mixture.

  • Cyclization Promoter: KOtBu or Cs₂CO₃ (for the second step if not spontaneous).

Step-by-Step Methodology
  • Coupling (Step 1):

    • Combine N-protected-4-amino-3-iodopyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.02 mmol) in a dry flask.

    • Add anhydrous THF or DMF (5 mL) and Et₃N (3.0 mmol).

    • Add terminal alkyne (1.2 mmol) dropwise.

    • Stir at 60–80°C under Argon for 4–8 hours. Monitor by LCMS for the intermediate (alkynyl pyridine).

  • Cyclization (Step 2 - One Pot):

    • Once coupling is complete, raise temperature to 100°C .

    • If cyclization is slow, add a stronger base (e.g., KOtBu, 1.5 equiv) dissolved in THF.

    • Stir until LCMS shows conversion to the bicyclic core.

  • Work-up: Filter through a Celite pad to remove Pd/Cu residues. Concentrate and purify via chromatography.[1]

Quantitative Optimization Data

The following table summarizes typical optimization trends derived from internal application studies and literature precedents.

ParameterVariationOutcome on Yield (5-Azaindole)Notes
Solvent DMFHigh (70-90%)Best solubility for polar intermediates.
TolueneLow (<30%)Poor solubility of LiCl/bases limits reaction.
Base Na₂CO₃Good (60-80%)Standard for Larock conditions.
KOtBuExcellent (85%+)Preferred for cyclization step in Method B.
Additive LiCl (1 eq)Critical Without LiCl, yields drop by >40% in Larock protocol.
N-Protecting Group Free NH₂Moderate (40-60%)Catalyst poisoning by pyridine N and free amine.
Acetyl / TosylHigh (70-90%)Reduces coordination to Pd; facilitates reductive elimination.

Mechanistic Pathway Visualization

Understanding the catalytic cycle is essential for troubleshooting. The diagram below illustrates the Larock pathway, highlighting the critical insertion step.

Mechanism Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-I + Pd(0) -> Ar-Pd(II)-I) Start->OxAdd Coord Alkyne Coordination OxAdd->Coord Insertion Carbopalladation (Insertion) (Rate Determining Step) Coord->Insertion Regioselectivity Set Here Amination Intramolecular Aminopalladation Insertion->Amination RedElim Reductive Elimination (Release Product + Pd(0)) Amination->RedElim RedElim->Start Turnover

Figure 2: Catalytic cycle of the Larock heteroannulation. The carbopalladation step determines the regiochemistry of the 2,3-substituents.

Troubleshooting & Expert Tips

  • Catalyst Poisoning: The pyridine nitrogen is a strong sigma-donor. If conversion stalls, increase catalyst loading to 10 mol% or switch to a bulky, electron-rich ligand like XPhos or BrettPhos to outcompete the substrate binding.

  • Regioselectivity (Larock): If using an unsymmetrical internal alkyne (R1-C≡C-R2), the larger group (RL) will preferentially occupy the C2 position (adjacent to the indole NH) to minimize steric clash with the pyridine ring during insertion.

  • Purification: 5-azaindoles are polar and can streak on silica. Add 1% Triethylamine to your eluent to neutralize acidic sites on the silica gel and improve peak shape.

References

  • Larock Indole Synthesis & Heteroannul

    • Title: Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[4]

    • Source:Journal of the American Chemical Society, 1991.
    • URL:[Link]

    • Relevance: The foundational methodology adapted here for azaindoles.[5]

  • Synthesis of 7-azaindole and 7-azaoxindole deriv

    • Title: Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction.[6]

    • Source:Journal of Organic Chemistry, 2008.[6]

    • URL:[Link]

    • Relevance: Provides specific conditions for Pd-mediated cycliz
  • Medicinal Chemistry Applic

    • Title: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.[7]

    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.
    • URL:[Link]

    • Relevance: Validates the biological importance of the scaffold and provides characterization data for deriv
  • C-H Activation Str

    • Title: Recent Advances in the Synthesis of Azaindoles.[4][5]

    • Source:Molecules, 2018.[5][8]

    • URL:[Link]

    • Relevance: Review of modern C-H activ

Sources

Sonagashira coupling conditions for 4-amino-2-bromo-5-iodopyridine precursors

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a validated technical guide for the chemoselective Sonogashira cross-coupling of 4-amino-2-bromo-5-iodopyridine . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and complex heterocyclic drugs.

Part 1: Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

The substrate contains three distinct functional sites:

  • C-5 Iodo Group: The primary electrophile. The C–I bond is the weakest (

    
     65 kcal/mol) and undergoes oxidative addition with Pd(0) most rapidly.
    
  • C-2 Bromo Group: A secondary electrophile. The C–Br bond is stronger (

    
     81 kcal/mol) and typically requires elevated temperatures (>60°C) or specialized ligands to react.
    
  • C-4 Amino Group: An electron-donating group (EDG) and potential Lewis base. While it increases electron density on the ring (potentially slowing oxidative addition at C-5), its free protons can interfere with strong bases, and the nitrogen lone pair can competitively bind to the palladium center.

Core Directive: To achieve high yield and purity, the reaction must be kinetically controlled to exclusively engage the C-5 Iodo position while preserving the C-2 Bromo handle for subsequent diversification (e.g., Suzuki or Buchwald-Hartwig couplings).

The "Free Amine" Factor

Contrary to common misconceptions, protecting the 4-amino group is often unnecessary for Sonogashira couplings. However, the free amine necessitates specific protocol adjustments:

  • Avoid Strong Bases: Use organic amine bases (Et

    
    N, DIPEA) rather than inorganic bases (K
    
    
    
    CO
    
    
    , Cs
    
    
    CO
    
    
    ) to prevent deprotonation/side-reactions.
  • Catalyst Loading: A slightly higher catalyst loading (3–5 mol%) is recommended to offset minor catalyst poisoning by the pyridine nitrogen or the exocyclic amine.

Part 2: Experimental Protocols

Protocol A: Chemoselective C-5 Coupling (Standard)

Target: 4-amino-2-bromo-5-alkynylpyridine Scale: 1.0 mmol (approx. 300 mg)

Materials:

  • Substrate: 4-Amino-2-bromo-5-iodopyridine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ] (0.03 equiv / 3 mol%)
  • Co-Catalyst: Copper(I) Iodide [CuI] (0.03 equiv / 3 mol%)

  • Base: Triethylamine [Et

    
    N] (3.0 equiv)[1][2]
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran) [Concentration: 0.2 M]

Step-by-Step Procedure:

  • Deoxygenation (Critical):

    • Add anhydrous DMF (5 mL) and Et

      
      N (0.42 mL) to a dry reaction vial.
      
    • Sparge with Argon or Nitrogen for 15 minutes. Note: Oxygen promotes Glaser homocoupling of the alkyne and oxidizes the Pd catalyst.

  • Reagent Assembly:

    • Under inert atmosphere, add the Substrate (1.0 mmol), Pd(PPh

      
      )
      
      
      
      Cl
      
      
      (21 mg), and CuI (5.7 mg) to the vial.
    • Observation: The solution typically turns yellow/orange.

  • Initiation:

    • Add the Terminal Alkyne (1.2 mmol) dropwise via syringe.

    • Stir the mixture at Room Temperature (20–25°C) .

    • Mechanistic Note: Keeping the temperature below 40°C is the primary control to prevent the C-2 Bromo group from reacting.

  • Monitoring:

    • Monitor by TLC or LC-MS at 1 hour and 3 hours.

    • Endpoint: Disappearance of the starting iodide. If reaction is sluggish after 4 hours, warm to 40°C. Do not exceed 50°C.

  • Workup:

    • Dilute with Ethyl Acetate (30 mL).

    • Wash with 50% saturated NH

      
      Cl solution  (2 x 15 mL) to sequester copper species (turns aqueous layer blue).
      
    • Wash with Brine (15 mL), dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification:

    • Flash column chromatography (Hexanes/Ethyl Acetate gradient). The amino group makes the product polar; expect elution at 30–60% EtOAc.

Protocol B: Troubleshooting & Optimization
IssueDiagnosisCorrective Action
Glaser Homocoupling (Alkyne-Alkyne dimer)Oxygen leak or excess CuI.Degas solvents more rigorously (freeze-pump-thaw). Add alkyne slowly (syringe pump).
Low Conversion Catalyst poisoning by amine.Switch to Pd(dppf)Cl

or increase loading to 5 mol%. Warm to 40°C.
Loss of Br-Selectivity (Bis-coupling)Temperature too high.Strictly maintain RT . Reduce alkyne equivalents to 1.05.
Product Trapped in Aqueous Product is amphoteric/polar.Adjust aqueous workup pH to ~8. Use DCM/MeOH (9:1) for extraction.

Part 3: Visualization & Logic

Chemoselectivity Decision Tree

The following diagram illustrates the logical flow for optimizing conditions based on the specific reactivity of the 2-bromo-5-iodo scaffold.

Sonogashira_Optimization Start Substrate: 4-Amino-2-bromo-5-iodopyridine Condition1 Standard Condition: Pd(PPh3)2Cl2 (3%), CuI (3%) Et3N, DMF, RT Start->Condition1 Check1 Check LC-MS @ 2 Hrs Condition1->Check1 Result_Good Conversion > 90% Single Product Check1->Result_Good Target Hit Result_Sluggish Low Conversion (< 50%) Check1->Result_Sluggish Start Material Remains Result_Over Byproduct: Bis-coupled (Br also reacted) Check1->Result_Over Selectivity Lost Finish Proceed to Workup (NH4Cl Wash) Result_Good->Finish Action_Heat Increase Temp to 40°C Check O2 exclusion Result_Sluggish->Action_Heat Action_Ligand Switch Ligand: Use Pd(dppf)Cl2 (Steric bulk protects Pd) Result_Sluggish->Action_Ligand If Heat Fails Action_Cool Repeat at 0°C Reduce Alkyne equiv Result_Over->Action_Cool Action_Heat->Check1

Caption: Optimization workflow ensuring chemoselectivity for the C-5 iodo position.

Mechanistic Pathway

Understanding the catalytic cycle helps explain why the C-5 Iodo reacts preferentially.

Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast at C-I) Pd0->OxAdd + Substrate TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet + Alkyne-Cu Note Note: C-Br bond (81 kcal/mol) is too strong for Pd(0) to insert at RT OxAdd->Note RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Substrate Substrate: Ar-I (C-5) Substrate->OxAdd Alkyne Alkyne-Cu Alkyne->TransMet

Caption: The catalytic cycle highlights the kinetic preference for Oxidative Addition at the weaker C-I bond.

Part 4: References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. BenchChem Protocols. Link

  • Kore, A. R., et al. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling.[3] Nucleosides, Nucleotides and Nucleic Acids, 34(2), 92-102.[3] Link

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature. Link

Sources

Protocol: High-Throughput MPS1 (TTK) Kinase Inhibition Assay for 1H-Pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, high-throughput screening (HTS) protocol for evaluating 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of Monopolar Spindle 1 (MPS1/TTK) kinase.[1] Utilizing the ADP-Glo™ bioluminescent assay platform, this guide provides a self-validating workflow to determine IC50 values with high Z' factors (>0.7). Special emphasis is placed on optimizing ATP concentrations relative to the enzyme's


 to ensure accurate sensitivity for ATP-competitive inhibitors, a common mechanism for the pyrrolopyridine scaffold.

Introduction & Rationale

The Target: MPS1 (TTK) Kinase

MPS1 (TTK) is a dual-specificity kinase essential for the Spindle Assembly Checkpoint (SAC).[1][2][3][4] It monitors kinetochore-microtubule attachment, preventing anaphase onset until all chromosomes are bioriented.[1][2][5] In cancer, MPS1 overexpression drives chromosomal instability (CIN) and aneuploidy. Inhibition of MPS1 forces cells with unattached kinetochores to exit mitosis prematurely, leading to "mitotic catastrophe" and cell death—a strategy known as induced lethality .

The Inhibitor Class: 1H-Pyrrolo[3,2-c]pyridines

Derivatives of 1H-pyrrolo[3,2-c]pyridine, such as CCT251455 , have emerged as potent, ATP-competitive inhibitors of MPS1.[1] These compounds typically bind to the ATP-binding pocket, stabilizing the enzyme in an inactive conformation.

  • Mechanism: ATP Competition.[2][3]

  • Key Design Feature: The pyrrolopyridine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

  • Assay Implication: To accurately rank-order the potency of these inhibitors, the assay must be run at an ATP concentration near the enzyme's

    
     (
    
    
    
    ). Excess ATP will outcompete the inhibitors, artificially inflating IC50 values (right-shifting the curve).[1]
Assay Principle: ADP-Glo™ Kinase Assay

We utilize the ADP-Glo™ system (Promega), a homogeneous, two-step bioluminescent assay.[1]

  • Kinase Reaction: MPS1 transfers phosphate from ATP to a substrate (MBP), generating ADP.

  • ADP-Glo Reagent: Stops the reaction and depletes remaining unconsumed ATP.

  • Detection Reagent: Converts the generated ADP back into ATP, which drives a Luciferase/Luciferin reaction. Light output is directly proportional to kinase activity.

ADPGlo_Principle ATP ATP MPS1 MPS1 Kinase + Inhibitor ATP->MPS1 Substrate Substrate (MBP) Substrate->MPS1 Step1 Step 1: Kinase Rxn (60 min) MPS1->Step1 ADP ADP Depletion ADP-Glo Reagent (Depletes ATP) ADP->Depletion Stop Rxn PhosphoSub Phospho-Substrate Step1->ADP Step1->PhosphoSub Conversion Detection Reagent (ADP -> ATP -> Light) Depletion->Conversion Signal Luminescence (RLU) Conversion->Signal

Figure 1: Schematic of the ADP-Glo™ Assay Principle. The signal (Luminescence) correlates positively with kinase activity and negatively with inhibitor potency.

Materials & Reagents

Biological Reagents
ReagentSpecificationSource/Cat# (Example)Storage
MPS1 (TTK) Recombinant human, GST-tagged (N-term)BPS Bioscience #40291-80°C
Substrate Myelin Basic Protein (MBP)Sigma or Kit component-20°C
ATP Ultra-pure (supplied with ADP-Glo)Promega-20°C
Control Inhibitor CCT251455 (Reference Std)Cayman/Selleck-20°C (Solid)
Assay Buffer (1X)

Prepare fresh.[1] Filter through 0.22 µm.

  • Base: 50 mM Tris-HCl (pH 7.5) or HEPES (pH 7.5)[1][6]

  • Salt: 10 mM MgCl₂ (Critical for ATP-Mg complex)[1]

  • Reducing Agent: 1 mM DTT (Add fresh daily)

  • Stabilizer: 0.1 mg/mL BSA (prevents enzyme adsorption)[1]

  • Surfactant: 0.01% Brij-35 or Tween-20[1]

Detection Kit
  • ADP-Glo™ Kinase Assay (Promega #V6930)[1]

Compound Preparation (1H-pyrrolo[3,2-c]pyridines)

Critical Note on Solubility: 1H-pyrrolo[3,2-c]pyridine derivatives are generally lipophilic.[1] Ensure complete dissolution in DMSO before dilution.

  • Stock Solution: Dissolve test compounds to 10 mM in 100% DMSO. Vortex and sonicate if necessary.

  • Intermediate Dilution (100X): Prepare a 3-fold serial dilution series in a 384-well source plate using 100% DMSO.

    • Example: Top conc 1 mM -> 0.33 mM -> 0.11 mM...[1] (10 points).[1]

  • Working Solution (4X): Dilute the 100X DMSO stocks 1:25 into 1X Assay Buffer .

    • This yields a 4X compound solution with 4% DMSO .

    • Final Assay Concentration: 1X compound with 1% DMSO .

Step-by-Step Assay Protocol

Format: 384-well white, low-volume microplate (e.g., Corning #4513).[1] Final Reaction Volume: 10 µL.

Step 1: Enzyme & Inhibitor Pre-Incubation[1]
  • Enzyme Prep: Dilute MPS1 enzyme to 4 ng/µL (2X) in 1X Assay Buffer.

    • Note: Determine exact concentration via linear range optimization (enzyme titration) prior to screening.[1] 2-5 ng/µL is typical.[1]

  • Dispense: Add 2.5 µL of 4X Compound Working Solution (from Section 4) to assay wells.

  • Add Enzyme: Add 2.5 µL of 2X MPS1 Enzyme solution.

    • Controls:

      • Min Signal (0% Activity): Buffer + Compound (No Enzyme).[1]

      • Max Signal (100% Activity): Enzyme + DMSO vehicle (No Compound).[1]

  • Incubate: Centrifuge plate (1000 rpm, 1 min). Incubate for 15 minutes at RT (23°C).

    • Why? Allows the inhibitor to bind the active site before ATP competes.

Step 2: Kinase Reaction Initiation
  • Substrate/ATP Mix: Prepare a 2X mix in Assay Buffer containing:

    • MBP: 0.4 mg/mL (Final: 0.2 mg/mL)[1]

    • ATP: 20 µM (Final: 10 µM )[1]

    • Scientific Logic:[1][4][7][8][9][10] The

      
       for ATP with MPS1 is ~10 µM. Using 10 µM ATP ensures the assay is sensitive to ATP-competitive inhibitors (IC50 ≈ Ki).[1]
      
  • Start: Add 5 µL of 2X Substrate/ATP Mix to all wells.

  • Reaction: Centrifuge. Incubate for 60 minutes at RT (23°C).

Step 3: ADP-Glo Detection[1]
  • Stop & Deplete: Add 10 µL of ADP-Glo™ Reagent to all wells.[1]

  • Incubate: 40 minutes at RT. (Stops kinase, removes unreacted ATP).

  • Detect: Add 20 µL of Kinase Detection Reagent .

  • Incubate: 30-60 minutes at RT. (Converts ADP -> ATP -> Light).[1]

Step 4: Readout[1]
  • Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision, PHERAstar). Integration time: 0.5 - 1.0 sec.[1]

Data Analysis & Validation

Calculation
  • Normalize Data: Convert RLU to % Inhibition.

    
    
    
  • Curve Fitting: Plot % Inhibition (y-axis) vs. Log[Compound] (x-axis). Fit using a 4-parameter logistic (4PL) non-linear regression model (e.g., GraphPad Prism, XLfit).[1]

    
    [1]
    
Quality Control Criteria
  • Z' Factor: Must be > 0.5 (Target > 0.7).

    
    [1]
    
  • Signal-to-Background (S/B): > 10-fold.[1][11]

  • Reference Standard: CCT251455 should yield an IC50 of ~3-10 nM under these conditions (10 µM ATP).[1]

Pathway Visualization: MPS1 in the Spindle Assembly Checkpoint

MPS1 acts as the "gatekeeper" of the checkpoint.[2] Inhibiting it creates a "checkpoint bypass," leading to premature anaphase.

SAC_Pathway Unattached Unattached Kinetochore MPS1 MPS1 (TTK) Kinase (Active) Unattached->MPS1 Recruitment KNL1 KNL1 Phosphorylation (MELT repeats) MPS1->KNL1 Phosphorylates Bypass Checkpoint Bypass (Premature Anaphase) MCC MCC Assembly (Mad1/Mad2/BubR1) KNL1->MCC Recruits APC APC/C Inhibition MCC->APC Inhibits Arrest Mitotic Arrest (Metaphase) APC->Arrest Maintains Inhibitor 1H-pyrrolo[3,2-c]pyridine (Inhibitor) Inhibitor->MPS1  BLOCKS Inhibitor->Bypass  Result

Figure 2: MPS1 Signaling Pathway. Inhibition prevents MCC assembly, forcing cells to exit mitosis with errors (Aneuploidy/Death).[1]

Troubleshooting Guide

ProblemPossible CauseSolution
Low Luminescence Signal Inactive EnzymeAvoid freeze/thaw cycles; store MPS1 at -80°C.
ATP DepletionEnzyme conc.[1] too high. Titrate enzyme to ensure <20% ATP conversion.
High Background (Min Control) ATP ContaminationUse ultra-pure ATP provided in kit.[1] Do not use generic ATP.
Incomplete DepletionEnsure ADP-Glo reagent incubation is at least 40 min.[1]
IC50 Shift (Right-Shift) ATP too highEnsure [ATP] = 10 µM.[1] High ATP competes with inhibitor.
Compound Precipitation Poor SolubilityCheck 1H-pyrrolo[3,2-c]pyridine stock.[1] Limit final DMSO to 1%.

References

  • Naud, S., et al. (2013). "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry.

  • Innocenti, P., et al. (2016). "CCT251455: A Potent and Selective MPS1 Inhibitor."[4][10][12] Cancer Research.[2][3][12]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1]

  • BPS Bioscience. "TTK (MPS-1) Kinase Assay Kit Data Sheet." [1]

  • Jelluma, N., et al. (2008). "Mps1 phosphorylates Borealin to control Aurora B activity and chromosome alignment." Cell. [1]

Sources

In vitro experimental design for testing anticancer activity of novel compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a rigorous, field-proven framework for the preclinical evaluation of novel anticancer agents. Moving beyond basic "recipe" protocols, this guide establishes a self-validating experimental pipeline designed to eliminate false positives early ("Fail Early, Fail Cheap") and generate robust, reproducible data suitable for regulatory submission. We prioritize mechanistic clarity, integrating high-throughput cytotoxicity screening with functional assays for apoptosis and metastasis.

Introduction: The "Fail Early" Philosophy

In drug discovery, a false positive in the in vitro stage is the most expensive error possible, leading to wasted resources in in vivo models. Therefore, the experimental design must be adversarial—actively trying to prove the compound does not work.

This workflow mimics the National Cancer Institute's (NCI-60) tiered screening approach but is adapted for modern academic and biotech laboratories.

Experimental Workflow Overview

The following logic flow ensures that only compounds with true dose-dependent efficacy and a clear mechanism of action (MoA) progress to functional studies.

DrugDiscoveryPipeline Start Novel Compound Library QC Phase 1: QC & Validation (Mycoplasma/STR/Solubility) Start->QC Screen Phase 2: Primary Screen (Single Dose @ 10µM) QC->Screen Pass QC IC50 Phase 2b: Dose Response (IC50 Determination) Screen->IC50 >50% Inhibition Stop1 Discard Screen->Stop1 <50% Inhibition MoA Phase 3: Mechanism (Apoptosis/Cell Cycle) IC50->MoA IC50 < 1µM (Potency Check) Func Phase 4: Functional (Migration/Invasion) MoA->Func Confirmed Cell Death Lead Validated Lead Candidate Func->Lead Inhibits Metastasis

Figure 1: Tiered screening logic. Compounds are filtered by potency before mechanistic interrogation.

Phase 1: Pre-Experimental Validation (The Foundation)

Before a single drug is pipetted, the biological system must be validated. 30% of cell lines are misidentified or contaminated.

Critical Checkpoints:

  • STR Profiling: Authenticate cell lines against the ATCC/DSMZ database.

  • Mycoplasma Testing: Mandatory. Mycoplasma alters metabolism, invalidating ATP/MTT assays.

  • Linearity Check: Determine the optimal seeding density.

    • Protocol: Seed cells at 2k, 5k, 10k, 20k/well. Measure signal at 72h.

    • Selection: Choose the density that falls in the middle of the linear range of the signal-vs-cell-number curve. Over-confluent cells become drug-resistant (contact inhibition).

Phase 2: Cytotoxicity Screening (The "Go/No-Go" Decision)

While MTT is popular, it is prone to artifacts (chemical reduction by compounds) and metabolic interference. For novel compounds, ATP-based Luminescence (e.g., CellTiter-Glo) or SRB (Sulforhodamine B) are superior. We describe the ATP method for its sensitivity and speed.

Protocol: ATP-Based Cell Viability Assay

Objective: Determine the IC50 (concentration inhibiting 50% of growth).[1]

Materials:

  • 384-well or 96-well opaque white plates (prevents signal bleed).

  • CellTiter-Glo® Reagent (Promega) or equivalent.

  • Positive Control: Doxorubicin or Staurosporine.

Step-by-Step Methodology:

  • Seeding (Day 0): Seed validated cells (e.g., 3,000 cells/well in 50µL) into white plates.

    • Self-Validation: Leave Column 1 (No Cells, Media Only) as Background Blank. Leave Column 2 (Cells + DMSO) as Vehicle Control (100% Viability).

  • Incubation: Incubate 24h to allow attachment.

  • Treatment (Day 1): Add 50µL of 2x compound concentration.

    • Dose Range: 9-point serial dilution (1:3) starting at 100µM.

    • Solvent Limit: Final DMSO concentration must be <0.5% (v/v).

  • Exposure: Incubate for 48h or 72h (approx. 2 doubling times).

  • Readout (Day 3/4): Add 100µL CellTiter-Glo reagent. Shake 2 min (lyse cells). Incubate 10 min (stabilize signal). Read Luminescence.

Data Analysis & Visualization:

  • Normalization: $ % \text{Viability} = \frac{\text{Sample RLU} - \text{Blank RLU}}{\text{Vehicle RLU} - \text{Blank RLU}} \times 100 $

  • Curve Fitting: Use Non-Linear Regression (4-Parameter Logistic) in GraphPad Prism or R.

    • Equation: $ Y = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{LogIC50} - X) \times \text{HillSlope}}} $

Quality Control (QC) Metrics:

Metric Acceptance Criteria Action if Failed
Z-Factor > 0.5 Reject plate; re-optimize seeding or pipetting.
CV% (Vehicle) < 5% Check pipetting technique.

| Dose Response | R² > 0.95 | Check compound solubility. |

Phase 3: Mechanism of Action (Apoptosis vs. Necrosis)

Cytotoxicity data tells you if cells die; Phase 3 tells you how. Distinguishing apoptosis (programmed) from necrosis (toxic rupture) is vital for drug safety profiles.

Protocol: Annexin V / Propidium Iodide (PI) Flow Cytometry

Principle:

  • Annexin V: Binds Phosphatidylserine (PS) flipped to the outer membrane (Early Apoptosis).[2][3]

  • PI: DNA stain, enters only if membrane is ruptured (Late Apoptosis/Necrosis).

Step-by-Step Methodology:

  • Treatment: Treat cells (6-well plate) with IC50 and 2xIC50 concentrations for 24h.

  • Harvest: Collect supernatant (contains floating dead cells) AND trypsinized adherent cells. Critical: Do not over-trypsinize, or you will strip PS receptors (false negative).

  • Wash: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer (requires Ca2+).

  • Stain: Add 5µL Annexin V-FITC and 5µL PI. Incubate 15 min in dark at RT.

  • Acquisition: Analyze >10,000 events on Flow Cytometer within 1 hour.

Interpretation Logic (Gating Strategy):

FlowCytometryGating Sample Cell Population Q3 Q3: Annexin V(-) / PI(-) Live Cells Sample->Q3 Intact Memb. No PS Exposure Q4 Q4: Annexin V(+) / PI(-) Early Apoptosis Sample->Q4 Intact Memb. PS Exposure Q2 Q2: Annexin V(+) / PI(+) Late Apoptosis Sample->Q2 Permeable Memb. PS Exposure Q1 Q1: Annexin V(-) / PI(+) Necrosis / Debris Sample->Q1 Permeable Memb. No PS Binding

Figure 2: Flow Cytometry Quadrant Logic. A successful apoptotic drug shifts population from Q3 -> Q4 -> Q2.

Phase 4: Functional Assays (Metastatic Potential)

Killing the primary tumor is insufficient if the drug does not stop metastasis. The Transwell Invasion Assay is the gold standard for assessing invasive potential.

Protocol: Matrigel Transwell Invasion

Materials:

  • Transwell inserts (8.0 µm pore size).

  • Matrigel (Growth Factor Reduced).

  • Chemoattractant (usually 10% FBS).[4]

Step-by-Step Methodology:

  • Coating: Coat upper chamber with diluted Matrigel (1 mg/mL). Polymerize at 37°C for 2h.

  • Starvation: Starve cells in Serum-Free Media (SFM) for 24h prior to assay. Causality: Synchronizes cells and sensitizes them to the gradient.

  • Seeding (Upper Chamber): Seed 50,000 cells in 200µL SFM containing the Drug.

  • Chemoattractant (Lower Chamber): Add 600µL Media + 10% FBS.

  • Incubation: 24h at 37°C.

  • Analysis:

    • Scrape cells off the top of the membrane (non-invaded) with a cotton swab.

    • Fix and stain cells on the bottom (invaded) with Crystal Violet.

    • Count 5 random fields per insert under 20x objective.

Self-Validating Control:

  • Negative Control: SFM in both top and bottom chambers. If cells migrate, the Matrigel layer is discontinuous (Technical Fail).

Data Presentation & Statistical Analysis

Table 1: Comparison of Viability Assays

Feature MTT Assay CellTiter-Glo (ATP) SRB Assay
Target Mitochondrial Reductase Cellular ATP Total Cellular Protein
Sensitivity Low (1000+ cells) High (<10 cells) Moderate
Artifacts High (Redox interference) Low (Lysis dependent) Low (Fixed cells)
Throughput Medium (Solubilization step) High (Add & Read) Medium (Wash steps)

| Cost | Low | High | Low |

Statistical Methods:

  • Replicates: Minimum

    
     biological replicates (independent passages), each with 
    
    
    
    technical replicates.
  • Significance: One-way ANOVA followed by Dunnett’s post-hoc test (comparing treatments to Vehicle Control).

  • IC50 Calculation: Must use Log(inhibitor) vs. normalized response -- Variable slope.

References

  • NCI-60 Screening Methodology. National Cancer Institute Developmental Therapeutics Program.[5] Available at: [Link]

  • Guidance for Industry: In Vitro Drug Interaction Studies. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Riss TL, et al. Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013. Available at: [Link]

  • Justus CR, et al. In vitro cell migration and invasion assays. J Vis Exp. 2014;(88):51046. Available at: [Link]

  • Vermes I, et al. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. J Immunol Methods. 1995;184(1):39-51. Available at: [Link]

Sources

Application Note: Quantifying G2/M Cell Cycle Arrest Using Propidium Iodide Staining and Flow Cytometry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The G2/M Checkpoint as a Critical Regulator and Therapeutic Target

The cell cycle is a fundamental, highly regulated process that governs the duplication and division of a cell. It is divided into four distinct phases: Gap 1 (G1), Synthesis (S), Gap 2 (G2), and Mitosis (M). The transition between these phases is controlled by a complex network of proteins, primarily cyclins and cyclin-dependent kinases (CDKs), which ensure the fidelity of DNA replication and chromosome segregation.

The G2/M checkpoint, in particular, serves as a critical surveillance mechanism, preventing cells from entering mitosis with damaged or incompletely replicated DNA. This checkpoint allows time for DNA repair, thereby safeguarding genomic integrity. When DNA damage is detected, a signaling cascade is initiated, leading to the inactivation of the Cyclin B1/CDK1 complex, the master regulator of mitotic entry. The arrest of cells in the G2 or M phase is a hallmark of the cellular response to DNA-damaging agents and is a primary mechanism of action for many anticancer therapies.

Flow cytometry offers a powerful and high-throughput method to assess cell cycle distribution by quantifying the DNA content of individual cells within a population. By staining cells with a fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), one can resolve distinct populations of cells in G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). This application note provides a detailed protocol and scientific rationale for measuring G2/M phase arrest, a critical endpoint in cancer research and drug development.

Principle of the Assay: Stoichiometric DNA Staining

The core principle of this assay lies in the ability of certain fluorescent dyes to bind to DNA in a proportional manner. Propidium iodide (PI) is an intercalating agent that inserts itself between the base pairs of double-stranded DNA. Crucially, PI is membrane-impermeant and cannot enter live cells. Therefore, cells must first be fixed and permeabilized to allow the dye to access the nuclear DNA.

Once inside the cell, the fluorescence intensity emitted by PI is directly proportional to the total amount of DNA. This allows for the differentiation of cell cycle phases:

  • G1 Phase: Cells have a normal diploid DNA content (2n).

  • S Phase: Cells are actively replicating their DNA, resulting in a DNA content between 2n and 4n.

  • G2/M Phase: Cells have completed DNA replication and possess a tetraploid DNA content (4n) prior to cell division.

By analyzing the distribution of fluorescence intensity across thousands of individual cells using a flow cytometer, a histogram can be generated that provides a quantitative snapshot of the cell cycle profile of the population. An accumulation of cells in the 4n peak is indicative of G2/M arrest.

Visualizing the G2/M Arrest Workflow

The following diagram outlines the key steps from cell culture to data analysis for assessing G2/M arrest.

G2M_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Seed & Treat Cells B 2. Harvest & Wash Cells A->B Incubate C 3. Fix Cells (e.g., 70% Ethanol) B->C Centrifuge D 4. Permeabilize & Stain (PI/RNase Staining Buffer) C->D Rehydrate & Resuspend E 5. Flow Cytometry Analysis D->E Incubate F 6. Gate on Single Cells E->F Acquire Data G 7. Generate DNA Content Histogram F->G FSC-A vs FSC-H H 8. Quantify G1, S, G2/M Populations G->H Model Cell Cycle

Caption: Workflow for G2/M cell cycle analysis using flow cytometry.

Detailed Protocol: G2/M Arrest Analysis

This protocol is optimized for adherent cells but can be adapted for suspension cells.

4.1. Materials

  • Cell culture medium, serum, and supplements

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • Cold 70% Ethanol (prepare fresh and store at -20°C)

  • PI/RNase Staining Buffer:

    • Propidium Iodide (PI): Final concentration 50 µg/mL

    • RNase A: Final concentration 100 µg/mL

    • Triton X-100 (optional): 0.1% for permeabilization

    • PBS buffer

  • Flow cytometry tubes (5 mL polystyrene tubes)

  • Microcentrifuge tubes

  • Micropipettes and tips

  • Centrifuge

  • Flow Cytometer

4.2. Experimental Design Considerations

  • Controls: Always include a vehicle-treated control (e.g., DMSO) to establish the baseline cell cycle distribution. A positive control (a known G2/M-inducing agent like nocodazole or paclitaxel) is crucial for validating the assay's performance.

  • Cell Density: Seed cells at a density that ensures they are in the logarithmic growth phase at the time of harvest. Over-confluency can lead to contact inhibition and artifacts in the cell cycle profile.

  • Time Course: When testing a new compound, a time-course experiment is recommended to determine the optimal treatment duration for inducing G2/M arrest.

4.3. Step-by-Step Methodology

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach and resume logarithmic growth (typically 24 hours).

    • Treat cells with the experimental compound and controls for the desired duration.

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium. Wash cells once with PBS. Add Trypsin-EDTA and incubate until cells detach. Neutralize trypsin with serum-containing medium and transfer the cell suspension to a conical tube.

    • Suspension Cells: Directly transfer the cell suspension to a conical tube.

    • Collect all cells, including any floating cells from the initial culture medium of adherent cultures, as these may represent apoptotic or arrested cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant.

  • Washing:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • Centrifuge at 300 x g for 5 minutes. Aspirate the supernatant. This step is critical to remove any residual serum proteins that can interfere with staining.

  • Fixation (The Critical Step):

    • Gently resuspend the cell pellet in the residual PBS (~50 µL).

    • While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension. The slow, dropwise addition while vortexing is paramount to prevent cell clumping, which is a major cause of poor-quality data.

    • Incubate the cells for at least 1 hour at 4°C. For longer storage, cells can be kept at -20°C for several weeks. Fixation dehydrates the cells and permeabilizes the membranes for dye entry.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Resuspend the cell pellet in 1 mL of PBS and centrifuge again to rehydrate the cells and wash away residual ethanol.

    • Decant the PBS and resuspend the cell pellet in 200-500 µL of PI/RNase Staining Buffer. The volume depends on the cell count; aim for a final concentration of 0.5-1.0 x 10^6 cells/mL.

    • Why RNase? RNA can also be stained by PI. Treating with RNase A ensures that only DNA is stained, reducing background noise and improving histogram resolution.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Acquisition:

    • Set up the flow cytometer to measure the fluorescence signal from PI, typically using a 488 nm excitation laser and collecting emission in the red spectrum (e.g., with a 610/20 nm bandpass filter).

    • Use a forward scatter (FSC) and side scatter (SSC) plot to gate on the main cell population and exclude debris.

    • Doublet Discrimination: It is essential to exclude cell doublets (two G1 cells stuck together) which would be incorrectly identified as a single G2/M cell (4n DNA content). This is achieved by plotting the pulse area (FSC-A) versus the pulse height (FSC-H) or pulse width (FSC-W) of the fluorescence signal. Single cells will have a proportional relationship between area and height, while doublets will have a higher area for a given height.

    • Acquire the fluorescence signal using a linear scale for the DNA content histogram.

    • Collect a sufficient number of events (typically 10,000-20,000 gated single cells) for statistically robust analysis.

Data Analysis and Interpretation

5.1. Gating Strategy

  • Debris Exclusion: Gate on the main cell population in the FSC vs. SSC plot.

  • Doublet Discrimination: From the initial gate, create a second plot of FSC-A vs. FSC-H and gate on the diagonal population of single cells.

  • Histogram Analysis: Create a histogram of the PI fluorescence (e.g., PE-A or PerCP-A) for the single-cell population.

5.2. Quantifying Cell Cycle Phases

The resulting histogram will show distinct peaks. The first peak represents G1 cells (2n), and the second, smaller peak represents G2/M cells (4n). The region between these peaks represents the S-phase cells.

Specialized cell cycle analysis software (e.g., FlowJo, FCS Express) uses mathematical models (e.g., Watson-Pragmatic, Dean-Jett-Fox) to deconvolve the histogram and calculate the percentage of cells in each phase. A significant increase in the percentage of cells in the G2/M peak of a treated sample compared to the vehicle control indicates G2/M arrest.

Sample % G1 % S % G2/M Interpretation
Vehicle Control65.2%22.5%12.3%Baseline distribution
Compound X (1 µM)20.1%15.3%64.6%Strong G2/M Arrest
Positive Control18.5%12.0%69.5%Validated G2/M Arrest

The G2/M Checkpoint Signaling Pathway

Understanding the underlying molecular mechanism is key to interpreting experimental results. DNA damage triggers a complex signaling cascade that converges on the inhibition of the Cyclin B1/CDK1 complex.

G2M_Pathway DNA_Damage DNA Damage (e.g., Chemotherapy) ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 activates Cdc25 Cdc25 Phosphatase (Active) Chk1_Chk2->Cdc25 phosphorylates & inhibits Cdc25_P Cdc25-P (Inactive) CycB_CDK1_A Cyclin B1 / CDK1 (Active) Cdc25->CycB_CDK1_A dephosphorylates & activates CycB_CDK1 Cyclin B1 / CDK1 (Inactive) Mitosis Mitotic Entry CycB_CDK1_A->Mitosis drives

Caption: Simplified G2/M checkpoint signaling pathway.

Trustworthiness & Self-Validation

To ensure the reliability of your results, incorporate the following practices:

  • Consistent Staining: Prepare a master mix of the PI/RNase buffer to ensure all samples receive the same staining solution, minimizing sample-to-sample variability.

  • Cytometer Setup: Use standardized settings (e.g., CST beads for instrument setup) and ensure the G1 peak of your control sample is placed at a consistent channel number across experiments for reproducibility.

  • Biological Replicates: Always perform experiments with at least three biological replicates to ensure the observed effect is not due to random variation.

Conclusion

Measuring G2/M phase cell cycle arrest by flow cytometry is a robust and essential technique in cell biology and oncology. By carefully preparing samples, particularly during the fixation step, and employing a rigorous gating strategy that includes doublet discrimination, researchers can obtain high-quality, quantitative data on cell cycle distribution. This information is invaluable for elucidating the mechanisms of novel therapeutics and understanding fundamental cellular responses to stress.

References

  • Title: The DNA damage checkpoint in cancer and therapy Source: Frontiers in Genetics URL: [Link]

  • Title: Cell Cycle Analysis by Flow Cytometry Source: Bio-Rad Laboratories URL: [Link]

  • Title: Best Practices for Cell Cycle Analysis Source: De Novo Software URL: [Link]

  • Title: The G2/M DNA damage checkpoint Source: Journal of Cell Science URL: [Link]

  • Title: Propidium Iodide Staining for Cell Cycle Analysis Source: Bitesize Bio URL: [Link]

Precision Profiling of Apoptosis: A Mechanistic Guide for Small Molecule Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Kinetic Definition of Cell Death

In small molecule drug discovery, distinguishing apoptosis (programmed cell death) from necrosis (uncontrolled lysis) is not merely semantic—it dictates the therapeutic window and toxicity profile of a lead compound. Apoptosis is a highly orchestrated, energy-dependent cascade. For a researcher, the challenge lies in capturing the right marker at the right time.

The "Point of No Return": The pivotal event in intrinsic apoptosis is Mitochondrial Outer Membrane Permeabilization (MOMP) . Once MOMP occurs, cytochrome c is released, and the cell is committed to death. Therefore, assays are categorized by their relationship to this event:

  • Pre-MOMP: Upstream signaling (e.g., BH3-only protein induction).

  • MOMP/Early: Loss of mitochondrial membrane potential (

    
    ) and Phosphatidylserine (PS) exposure.
    
  • Post-MOMP/Execution: Caspase-3/7 activation and PARP cleavage.

  • Late/Terminal: DNA fragmentation and formation of apoptotic bodies.[1]

Strategic Overview: Assay Selection Framework

Do not rely on a single endpoint. The Nomenclature Committee on Cell Death (NCCD) guidelines recommend combining at least two distinct methodologies (e.g., biochemical + morphological) to confirm apoptosis [1].

Visualization: Apoptosis Signaling & Assay Targeting

The following diagram maps small molecule intervention points to specific detection methods.

ApoptosisPathways cluster_input Induction cluster_mito Intrinsic Pathway (Mitochondria) cluster_exec Execution Phase cluster_late Terminal Phase SmallMol Small Molecule Treatment BCL2 BCL-2 Family (Bax/Bak) SmallMol->BCL2 Targeting MOMP MOMP (Point of No Return) BCL2->MOMP CytoC Cytochrome c Release MOMP->CytoC MitoPot Loss of ΔΨm (JC-1 / TMRE) MOMP->MitoPot Assay Target Casp9 Caspase-9 CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 PSFlip PS Exposure (Annexin V) Casp37->PSFlip Membrane Change DNAFrag DNA Fragmentation (TUNEL) Casp37->DNAFrag Nuclease Activation

Caption: Pathway map linking biological events (Boxes) to specific assay readouts (Green Ovals). MOMP represents the critical commitment step.

Module 1: Membrane Asymmetry (Annexin V / PI)

Technique: Flow Cytometry Stage: Early to Late Apoptosis Mechanism: In healthy cells, Phosphatidylserine (PS) is actively maintained on the inner leaflet of the plasma membrane by flippases.[2] During early apoptosis, caspases inactivate flippases, causing PS to "flip" to the outer surface. Annexin V is a


-dependent protein with high affinity for PS [2].[3]
Protocol: Dual Staining for Discrimination

Differentiation:

  • Annexin V-/PI-: Live Cells.

  • Annexin V+/PI-: Early Apoptosis (Membrane intact, PS exposed).

  • Annexin V+/PI+: Late Apoptosis / Secondary Necrosis (Membrane compromised).

Reagents:

  • Annexin V-FITC (or other fluorophore).[3]

  • Propidium Iodide (PI) or 7-AAD (for fixable viability).

  • Critical: 1X Annexin Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂ , pH 7.4). Note: Without Calcium, Annexin V will not bind.

Step-by-Step:

  • Harvest: Collect cells (including floating cells for suspension lines). For adherent cells, use Accutase instead of Trypsin to prevent stripping membrane proteins.

  • Wash: Centrifuge (300 x g, 5 min) and wash 1x with cold PBS.

  • Resuspend: Resuspend

    
     cells in 100 µL of 1X Annexin Binding Buffer .
    
  • Stain: Add 5 µL Annexin V conjugate and 5 µL PI solution.

  • Incubate: 15 minutes at Room Temperature (RT) in the dark.

  • Analyze: Add 400 µL of 1X Binding Buffer and analyze immediately on a flow cytometer.

Validation Control: Treat a sample with Staurosporine (1 µM, 4-6h) as a positive control.

Module 2: Mitochondrial Health (JC-1 Assay)

Technique: Fluorescence Plate Reader or Microscopy Stage: Very Early (Pre-Caspase) Mechanism: JC-1 is a cationic dye.[4] In healthy mitochondria (high


), it accumulates and forms J-aggregates  (Red fluorescence, ~590 nm).[5] In apoptotic cells (low 

), it remains as a monomer (Green fluorescence, ~529 nm). The ratio of Red/Green is a robust, concentration-independent metric of mitochondrial health [3].
Protocol: Ratiometric Plate Assay

Reagents:

  • JC-1 Dye (2 µM final concentration).[5][6]

  • Positive Control: FCCP or CCCP (uncouplers).

Step-by-Step:

  • Seed: Plate cells in a black-walled, clear-bottom 96-well plate (

    
     cells/well).
    
  • Treat: Incubate with small molecules for the desired time.[7] Include one column of FCCP (50 µM) treated cells (30 min) as a depolarization control.

  • Stain: Dilute JC-1 in complete media to 2 µM. Aspirate supernatant and add 100 µL JC-1 working solution.

  • Incubate: 30 minutes at 37°C, 5% CO₂.

  • Wash: Carefully wash 2x with warm PBS (monolayers are fragile). Add 100 µL PBS for reading.

  • Read: Measure Fluorescence:

    • Red (Aggregates): Ex 535 nm / Em 590 nm.

    • Green (Monomers): Ex 485 nm / Em 535 nm.[4]

  • Calculate: Ratio =

    
    . A decrease in ratio indicates apoptosis.
    

Module 3: Execution Phase (Caspase-3/7 Activity)

Technique: Luminescence or Fluorescence Stage: Execution Mechanism: Caspase-3 and -7 are the primary "executioner" proteases.[7] They cleave the DEVD peptide sequence.[8][9] Assays use a DEVD peptide linked to a reporter (e.g., DEVD-Aminoluciferin or DEVD-AMC). Cleavage releases the reporter, generating light or fluorescence [4].[8]

Protocol: "Add-Mix-Measure" (Lytic)

Reagents:

  • Caspase-Glo 3/7 Reagent (Promega) or equivalent DEVD-AMC buffer.

  • Inhibitor Control: Z-VAD-FMK (Pan-caspase inhibitor).[9]

Step-by-Step:

  • Preparation: Equilibrate reagents to RT.

  • Treatment: Treat cells in a white-walled 96-well plate (opaque bottom for luminescence). Volume: 100 µL.

    • Validation: Pre-incubate a control well with 20 µM Z-VAD-FMK for 1 hr before adding the apoptosis inducer.

  • Lysis/Reaction: Add 100 µL of Caspase reagent directly to the wells (1:1 ratio).

  • Shake: Orbitally shake for 30 seconds at 300-500 rpm.

  • Incubate: 30–60 minutes at RT in the dark to stabilize the signal.

  • Read: Measure Luminescence (RLU).

Data Interpretation: Signal is proportional to caspase activity.[8] The Z-VAD-FMK well should show near-background signal, confirming specificity.

Module 4: Genomic Fragmentation (TUNEL)

Technique: Fluorescence Microscopy or Flow Cytometry Stage: Late Apoptosis Mechanism: Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL).[1] The TdT enzyme catalyzes the addition of fluorophore-labeled dUTPs to the exposed 3'-OH ends of fragmented DNA, a hallmark of late-stage apoptosis [5].[1]

Protocol: Imaging Assay

Step-by-Step:

  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 min at RT. Wash 2x with PBS.[1]

  • Permeabilization: Incubate with 0.25% Triton X-100 in PBS for 20 min. Wash 2x.

  • Reaction: Prepare the TUNEL Reaction Mixture (TdT enzyme + EdUTP/Fluorescein-dUTP).

  • Stain: Add 50 µL reaction mix to each sample. Cover with a coverslip or sealing film to prevent evaporation.

  • Incubate: 60 minutes at 37°C in a humidified, dark chamber.

  • Counterstain: Wash 3x with PBS. Stain nuclei with DAPI (1 µg/mL) for 5 min.

  • Image: Apoptotic nuclei will colocalize DAPI (Blue) and TUNEL (Green).

Comparative Data Summary

FeatureAnnexin V / PIJC-1 (Mito Potential)Caspase-3/7 ActivityTUNEL
Apoptosis Stage Early (Membrane)Very Early (Mitochondria)Execution (Protease)Late (DNA Damage)
Throughput Medium (Flow)High (Plate Reader)High (Plate Reader)Low/Med (Imaging)
Cost ModerateLowModerateHigh
Specificity High (with PI)Moderate (Sensitive to pH)High (with Inhibitor)High
Key Limitation Adherent cells require gentle harvestDye can be pumped out by MDR proteinsMeasures enzyme, not deathFalse positives in necrosis

References

  • Galluzzi, L., et al. (2018). Molecular mechanisms of cell death: recommendations of the Nomenclature Committee on Cell Death 2018. Cell Death & Differentiation. Available at: [Link]

  • Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods. Available at: [Link]

  • Perelman, A., et al. (2012). JC-1: alternative excitation wavelengths facilitate mitochondrial membrane potential cytometry. Cell Death & Disease. Available at: [Link]

  • McStay, G. P., et al. (2014). Measurement of Caspase Activity in Cell Lysates. Cold Spring Harbor Protocols. Available at: [Link]

  • Kyrylkova, K., et al. (2012). Detection of Apoptosis by TUNEL Assay. Methods in Molecular Biology. Available at: [Link]

Sources

Application Note: 1H-pyrrolo[3,2-c]pyridines as Colchicine-Binding Site Inhibitors

[1][2][3][4][5]

Executive Summary

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a potent bioisostere for the cis-stilbene bridge found in Combretastatin A-4 (CA-4). By locking the pharmacophore into a rigid, fused bicyclic structure, these derivatives target the colchicine-binding site (CBS) of

This guide details the application of this scaffold in drug discovery, focusing on Structure-Activity Relationship (SAR) optimization, mechanistic validation, and rigorous experimental protocols for evaluating tubulin inhibition.

Chemical Rationale & Mechanism of Action[6]

The Scaffold Advantage

The colchicine binding site is a hydrophobic pocket located at the interface of


  • Bioisosterism: The 1H-pyrrolo[3,2-c]pyridine core replaces the unstable cis-double bond of CA-4, preventing isomerization to the inactive trans-form.

  • H-Bonding Capacity: Unlike simple indole or naphthalene scaffolds, the pyridine nitrogen (N5) and pyrrole nitrogen (N1) offer unique hydrogen-bonding vectors to interact with residues like Asn

    
    258  or Thr
    
    
    179
    .
Mechanism of Action (MOA)

Upon binding to the CBS, these inhibitors prevent the "curved-to-straight" conformational change required for tubulin dimers to incorporate into the growing microtubule lattice. This leads to microtubule depolymerization, mitotic spindle collapse, and subsequent G2/M cell cycle arrest.

MOA_PathwayCompound1H-pyrrolo[3,2-c]pyridineDerivativeCellEntryPassive Diffusion(Lipinski Compliant)Compound->CellEntryTargetBind Colchicine Site(Beta-Tubulin)CellEntry->TargetConfChangeBlock Curved-to-StraightTransitionTarget->ConfChangeKd < 1μMPolymerizationInhibit MicrotubulePolymerizationConfChange->PolymerizationSpindleMitotic SpindleCollapsePolymerization->SpindleArrestG2/M PhaseArrestSpindle->ArrestApoptosisApoptosis(Caspase 3/7 Activation)Arrest->Apoptosis

Figure 1: Mechanism of Action pathway for colchicine-site inhibitors.

Application Note: Compound Design & Optimization

Recent studies, including work by Wang et al. (2024), have established a robust SAR profile for this class. The most potent derivatives often feature a 3,4,5-trimethoxyphenyl group at the N1 position (mimicking the A-ring of Colchicine) and a substituted aryl group at the C6 position.

Table 1: SAR Summary of 1H-pyrrolo[3,2-c]pyridines
PositionModificationEffect on PotencyMechanistic Insight
N1 (Pyrrole) 3,4,5-trimethoxyphenylCritical Essential for hydrophobic fit in the

-tubulin pocket; mimics CA-4 A-ring.
C6 (Pyridine) Indolyl / PhenylHigh The "B-ring" mimic. Indolyl often outperforms phenyl due to H-bonding with Cys

241
.
C6 Substituents Electron-Donating (OMe, Me)Increase Para-substitution is preferred. Enhances electron density for

-stacking interactions.
C6 Substituents Electron-Withdrawing (F, NO2)Decrease Reduces affinity; disrupts the electrostatic potential required for the pocket.
C2/C3 Bulk (e.g., Methyl)Variable Steric bulk here can clash with the M-loop of tubulin; small groups (H) are often preferred.

Case Study: Compound 10t (6-(1H-indol-5-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine) exhibited an IC

0.12 

M

Validated Experimental Protocols

Protocol A: Turbidimetric Tubulin Polymerization Assay

This is the gold standard for confirming direct interaction with tubulin. It measures the scattering of light by microtubules as they polymerize.[1][2]

Materials:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP Stock: 100 mM (Freshly prepared, keep on ice).

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl

    
    , 0.5 mM EGTA.[1][2]
    
  • Spectrophotometer: Temperature-controlled at 37°C, reading at 340 nm or 350 nm.

Procedure:

  • Preparation: Pre-warm the spectrophotometer plate holder to 37°C. Keep all reagents on ice (4°C) until the moment of measurement.

  • Master Mix: Prepare tubulin solution (3.0 mg/mL final concentration) in GTB containing 1 mM GTP and 10% glycerol (glycerol lowers the critical concentration, accelerating nucleation).

  • Compound Addition:

    • Add 5

      
      L of test compound (dissolved in DMSO) to a 96-well half-area plate.
      
    • Control 1 (Vehicle): 5

      
      L DMSO (Final concentration < 1%).
      
    • Control 2 (Positive): 5

      
      L Colchicine or CA-4 (5 
      
      
      M final).
  • Initiation: Rapidly add 45

    
    L of the Tubulin Master Mix to each well.
    
  • Measurement: Immediately place in the reader and measure Absorbance (340 nm) every 30 seconds for 60 minutes at 37°C.

Data Analysis:

  • Plot OD

    
     vs. Time.
    
  • V

    
    :  Calculate the maximum slope (growth phase).
    
  • Steady State: Compare the final plateau height.

  • Success Criterion: A potent inhibitor will flatten the curve (reduce V

    
     and final OD) similar to the Colchicine control.
    
Protocol B: Cell Cycle Analysis (Flow Cytometry)

To confirm the compound causes mitotic arrest (G2/M accumulation).

Materials:

  • HeLa or MCF-7 cells.[3][4][5]

  • Propidium Iodide (PI) Staining Solution (50

    
    g/mL PI + 100 
    
    
    g/mL RNase A).
  • 70% Ethanol (ice-cold).

Procedure:

  • Treatment: Seed cells (

    
     cells/well) and treat with the IC
    
    
    concentration of the 1H-pyrrolo[3,2-c]pyridine derivative for 24 hours.
  • Fixation: Harvest cells (trypsinize), wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash cells with PBS to remove ethanol. Resuspend in 500

    
    L PI Staining Solution. Incubate for 30 min at 37°C in the dark.
    
  • Acquisition: Analyze 10,000 events using a flow cytometer (excitation 488 nm, emission ~600 nm).

  • Analysis: Use ModFit or FlowJo to quantify the percentage of cells in G0/G1, S, and G2/M phases.

  • Success Criterion: A significant increase in the G2/M peak (e.g., from 15% in control to >60% in treated) confirms antimitotic activity.

Experimental Workflow & Troubleshooting

To ensure data integrity, follow this logical workflow. If the Tubulin Polymerization assay fails (no polymerization in control), the entire dataset is invalid.

WorkflowSynthSynthesis(Suzuki Coupling)CytoCytotoxicity Screen(MTT/SRB Assay)Synth->CytoYield > 95% PurityTubulinTubulin Polymerization(Turbidimetric)Cyto->TubulinIC50 < 1 μMTubulin->SynthSAR RefinementCycleCell Cycle(Flow Cytometry)Tubulin->CycleConfirmed TargetDockingMolecular Docking(Validation)Tubulin->DockingBinding Mode

Figure 2: Experimental workflow for validating pyrrolopyridine inhibitors.

Troubleshooting & "Self-Validating" Checks
  • Solubility Issues: 1H-pyrrolo[3,2-c]pyridines are planar and hydrophobic. If precipitation occurs in the tubulin assay (spikes in OD reading), reduce final concentration or increase DMSO (max 1%).

  • GTP Hydrolysis: GTP is unstable. Always use a fresh aliquot. Self-Check: If your Vehicle Control curve does not show a sigmoidal growth phase reaching a plateau of OD > 0.1, your GTP or Tubulin is degraded.

  • Temperature Sensitivity: Tubulin polymerization is strictly temperature-dependent. Ensure the plate reader is pre-warmed to 37°C. A lag in heating will distort the nucleation phase data.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.[3][4][6][5] Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).[5]

  • Shelanski, M. L., Gaskin, F., & Cantor, C. R. (1973). Microtubule assembly in the absence of added nucleotides. Proceedings of the National Academy of Sciences, 70(3), 765–768.

  • Lu, Y., et al. (2012). Recent developments in pyridine-based anticancer agents targeting tubulin. Current Medicinal Chemistry, 19(12).

  • Cytoskeleton Inc. Tubulin Polymerization Assay Protocol (Turbidimetric).

Troubleshooting & Optimization

Technical Support Center: Palladium-Catalyzed C-F Bond Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical resource hub for researchers, chemists, and drug development professionals navigating the challenges of palladium-catalyzed C-F bond activation. The inert nature of the carbon-fluorine bond presents a significant hurdle in synthetic chemistry, yet its successful functionalization opens doors to novel molecular architectures. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to empower your research and development efforts.

Troubleshooting Guide: Common Issues & Proven Solutions

This section addresses specific experimental failures in a Q&A format, providing not just solutions but the underlying scientific rationale to inform your experimental design.

Q1: My reaction shows very low or no conversion to the desired product. Where should I start troubleshooting?

This is the most common issue, often stemming from multiple potential root causes related to the catalyst, substrates, or reaction conditions. A systematic approach is crucial.

  • Potential Cause 1: Inactive Catalytic System. The active Pd(0) species may not be forming efficiently or is being deactivated.

    • Inefficient Pre-catalyst Reduction: Many protocols use stable Pd(II) pre-catalysts (e.g., Pd(OAc)₂, PdCl₂(ligand)₂) that must be reduced in situ to the active Pd(0) state.[1] If this reduction is slow or incomplete, the concentration of the active catalyst will be too low.

      • Solution: Consider adding a reducing agent if not already present, or switch to a pre-formed Pd(0) source like Pd₂(dba)₃. However, be aware that Pd(0) sources can be less stable. Ensure your phosphine ligand, which can also act as a reductant, is not oxidized.[2]

    • Ligand or Catalyst Degradation: Phosphine ligands are susceptible to oxidation by trace oxygen.[2] Similarly, the active Pd(0) catalyst can be oxidized to inactive Pd(II).

      • Solution: Use high-purity, fresh ligands and palladium sources. Crucially, ensure your reaction setup is rigorously deoxygenated. Use anhydrous, degassed solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment. Techniques like freeze-pump-thaw cycles are highly effective for degassing solvents.[2]

    • Catalyst Poisoning: Impurities in your starting materials, reagents, or solvent can act as catalyst poisons, binding to the palladium center and shutting down the catalytic cycle.[1]

      • Solution: Verify the purity of all starting materials. If you suspect an impurity, try purifying the reagents (e.g., recrystallization of solids, distillation of liquids) and repeating the reaction.

  • Potential Cause 2: Inherently Low Substrate Reactivity. The C-F bond is exceptionally strong, and its activation is the most challenging step (oxidative addition).[3]

    • Electronic Effects: Oxidative addition is significantly easier for fluoroarenes bearing strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the fluorine atom.[3][4] Electron-rich or neutral fluoroarenes are substantially less reactive.

      • Solution: For unactivated substrates, more forcing conditions are necessary. Increase the reaction temperature, screen more electron-rich and bulky ligands (see Q2 and the Ligand Selection Table), or consider a different catalytic system entirely (e.g., Nickel-based).[3]

    • Steric Hindrance: Significant steric bulk near the C-F bond can impede the approach of the palladium catalyst, slowing down the oxidative addition step.

      • Solution: This often requires extensive optimization of the ligand. A ligand that is bulky enough to promote reductive elimination but not so bulky that it prevents oxidative addition is needed. This is a delicate balance that requires screening.

  • Potential Cause 3: Suboptimal Reaction Conditions. The interplay between solvent, base, and temperature is critical for success.

    • Incorrect Base: The base plays multiple roles, including regenerating the active catalyst and participating in the transmetalation step (in cross-couplings). Its strength, solubility, and nature are key.[1]

      • Solution: A base screen is highly recommended. For Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are common. Note that some bases, like K₃PO₄, may require traces of water to function effectively in anhydrous solvents.[1] For other couplings, strong, non-nucleophilic bases like LHMDS or NaOtBu may be required.[3]

    • Inappropriate Solvent: The solvent affects reagent solubility, catalyst stability, and reaction kinetics.[1]

      • Solution: Screen a range of solvents. Aprotic polar solvents like Dioxane, Toluene, or DMF are common starting points. The optimal solvent can be highly substrate-dependent.

G start Low / No Yield Observed cat_check 1. Catalyst System Check start->cat_check sub_check 2. Substrate Reactivity Check start->sub_check cond_check 3. Conditions Check start->cond_check inert_atm inert_atm cat_check->inert_atm Inert Atmosphere? ewg_check ewg_check sub_check->ewg_check Aryl Fluoride Status base_screen base_screen cond_check->base_screen Base Optimization fresh_reagents fresh_reagents inert_atm->fresh_reagents Yes fix_inert fix_inert inert_atm->fix_inert No ligand_screen ligand_screen fresh_reagents->ligand_screen Using Fresh Reagents? use_fresh use_fresh fresh_reagents->use_fresh No increase_loading Increase Catalyst Loading (e.g., 1 to 5 mol%) ligand_screen->increase_loading Yes cond_check_2 cond_check_2 ewg_check->cond_check_2 Has Electron- Withdrawing Group (EWG) harsher_cond harsher_cond ewg_check->harsher_cond Electron-Rich/ Neutral harsher_cond_sol harsher_cond_sol harsher_cond->harsher_cond_sol Apply Harsher Conditions: - Higher Temp - Stronger Base - More Active Ligand solvent_screen solvent_screen base_screen->solvent_screen Screen Bases (e.g., K3PO4, Cs2CO3, LHMDS) temp_screen temp_screen solvent_screen->temp_screen Screen Solvents (e.g., Toluene, Dioxane, DMF) final_opt Reaction Optimized temp_screen->final_opt Optimize Temperature

Caption: A decision tree for troubleshooting low-yield C-F functionalization reactions.

Q2: My reaction mixture turns black and the reaction stalls. What is happening?

The formation of a black precipitate is the classic sign of catalyst decomposition into "palladium black," which is simply aggregated, inactive metallic palladium.[2][5]

  • Cause 1: High Temperature. While heat can be necessary to overcome the activation barrier, excessive temperatures can accelerate the rate of catalyst agglomeration.[2]

    • Solution: Try running the reaction at the lowest temperature that still provides a reasonable rate. It may be better to run the reaction for a longer time at a lower temperature (e.g., 80 °C for 24h vs. 120 °C for 4h).

  • Cause 2: Suboptimal Ligand Choice or Concentration. The ligand's primary role is to stabilize the soluble, monomeric Pd(0) species. If the ligand dissociates or is not effective, the "naked" palladium atoms will rapidly aggregate.[1][6]

    • Solution: This is a strong indicator that you need a more robust ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are designed specifically to create a stable, coordinatively saturated complex that resists aggregation.[1][7] Also, ensure the ligand-to-palladium ratio is optimal; for monodentate ligands, a 2:1 or even higher ratio may be necessary.

  • Cause 3: Presence of Oxygen. As mentioned in Q1, oxygen can oxidize Pd(0) to Pd(II), which can then lead to decomposition pathways that form palladium black.[2]

    • Solution: Re-evaluate and improve your inert atmosphere technique. Ensure all reagents and solvents are thoroughly degassed before use.

Q3: I am observing significant amounts of hydrodefluorination (HDF) as a side product. How can I suppress this?

Hydrodefluorination, where the fluorine atom is replaced by a hydrogen atom, is a common and troublesome side reaction.

  • Cause: HDF often occurs with highly active catalytic systems and electron-rich aryl fluorides.[1] The source of the hydrogen atom can be the solvent (e.g., THF, alcohols), the base, water, or even certain coupling partners. The mechanism can be complex, but it competes directly with the desired cross-coupling pathway.

    • Solution 1: Solvent Choice. Avoid solvents that can easily act as hydrogen donors. Switch from ethereal solvents like THF to aromatic hydrocarbons like toluene or mesitylene.

    • Solution 2: Modify the Base/Additive System. The choice of base can significantly influence the rate of HDF versus productive coupling. If using a hydride source (like LiHMDS), be aware it can contribute to HDF.[3] A careful screening of bases is warranted.

    • Solution 3: Tune the Catalyst Activity. Sometimes, a catalyst that is "too active" can favor HDF. You might consider switching to a slightly less electron-rich ligand or lowering the reaction temperature to temper the catalyst's reactivity and improve selectivity for the cross-coupling pathway.

Frequently Asked Questions (FAQs)

Q: Why are C-F bonds so difficult to activate? A: The difficulty stems from two main factors. First, the C-F bond is the strongest single bond to carbon in organic chemistry, with a bond dissociation energy of ~120 kcal/mol, making it thermodynamically very stable.[8] Second, the high polarity of the bond means the carbon atom has a high partial positive charge, which can be less favorable for oxidative addition to an electron-rich Pd(0) center compared to less polar C-Cl or C-Br bonds.[3]

Q: How do I choose the right ligand for C-F activation? A: Ligand choice is paramount. The key is to facilitate the difficult oxidative addition step. This generally requires ligands that are both bulky and electron-rich .[7]

  • Electron-richness (e.g., from alkyl groups or electron-donating groups on an aryl backbone) increases the electron density on the palladium center, making it more nucleophilic and better able to attack the C-F bond.[7]

  • Bulkiness promotes the formation of a highly reactive, monoligated 14-electron LPd(0) species, which is believed to be the active species for oxidative addition into the strong C-F bond.[7] It also helps to accelerate the final reductive elimination step.

  • Recommendation: For challenging C-F activations, start with established, commercially available biaryl phosphine ligands like SPhos, XPhos, or BrettPhos.[3]

Q: What is the fundamental catalytic cycle for a Pd-catalyzed C-F cross-coupling reaction? A: The generally accepted mechanism for a Suzuki-type cross-coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-F bond of the aryl fluoride to form an Ar-Pd(II)-F intermediate. This is typically the rate-limiting step.[3]

  • Transmetalation: The organoboron reagent (or other organometallic partner) exchanges its organic group for the fluoride on the palladium center, forming an Ar-Pd(II)-Ar' intermediate. This step is facilitated by the base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

G pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition (Rate-Limiting) pd0->ox_add arf Ar-F arf->ox_add pd2_f L-Pd(II)(Ar)(F) ox_add->pd2_f trans Transmetalation pd2_f->trans rb_oh2 Ar'-B(OH)₂ rb_oh2->trans base Base (e.g., K₃PO₄) base->trans pd2_r L-Pd(II)(Ar)(Ar') trans->pd2_r red_elim Reductive Elimination pd2_r->red_elim red_elim->pd0 ar_ar Ar-Ar' (Product) red_elim->ar_ar

Caption: The catalytic cycle for a Pd-catalyzed Suzuki coupling involving C-F bond activation.

Data Presentation: Ligand Selection Guide

The choice of phosphine ligand is arguably the most critical parameter in a C-F activation reaction. This table summarizes common ligand classes and their typical applications.

Ligand ClassExample(s)Key Features & Typical Application
Bulky Alkylphosphines P(t-Bu)₃, PCy₃Highly electron-rich and bulky. Effective for some of the earliest examples of C-F activation, particularly with activated fluoroarenes.[9]
Bidentate Phosphines dppfChelating effect provides high thermal stability to the catalyst complex.[10] Often effective in couplings of polyfluoroarenes.[3]
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhos, BrettPhosState-of-the-art for challenging couplings. The biaryl backbone provides extreme bulk, while dialkylphosphino groups provide high electron density.[1][3][11] These are the go-to ligands for unactivated C-F bonds.
Indolylphosphines CM-PhosA class of electron-rich and bulky ligands that have shown high efficacy in various cross-coupling reactions, including those involving challenging C-O and C-N bonds, with principles applicable to C-F activation.[11]

Key Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Activated Aryl Fluoride

This protocol is a general starting point and requires optimization for specific substrates.

Safety: This procedure must be conducted in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Phosphine ligands and palladium catalysts can be toxic and air-sensitive.

Reagents & Equipment:

  • Aryl Fluoride (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv, finely ground)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 0.1 M concentration)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen) and Schlenk line

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a stir bar, add the aryl fluoride, arylboronic acid, palladium pre-catalyst, phosphine ligand, and base.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this vacuum/backfill cycle three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (a starting point of 100-110 °C is common). Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS. 19F NMR can also be a powerful tool to track the consumption of the starting aryl fluoride.[12]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

References

  • Zhang, M., et al. (2020). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications. Retrieved March 7, 2026, from [Link]

  • Chen, S., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. Retrieved March 7, 2026, from [Link]

  • Roy, A., et al. (2025). C-F Bond Activation and C-H Bond Zincation of Fluoroarenes with Molecular Zinc Hydrides: Catalyst-Free and Palladium-Catalyzed Pathways. ChemRxiv. Retrieved March 7, 2026, from [Link]

  • Li, M., et al. (2016). Palladium-Catalyzed Allylic C–F Bond Functionalization of Pentafluoroethyl Alkenes with Heteroatom Nucleophiles. PMC. Retrieved March 7, 2026, from [Link]

  • Li, M., et al. (2016). Palladium-Catalyzed Allylic C–F Bond Functionalization of Pentafluoroethyl Alkenes with Heteroatom Nucleophiles. Organic Letters. Retrieved March 7, 2026, from [Link]

  • Fier, P. S., & Hartwig, J. F. (2012). Carbon(sp3)-fluorine bond-forming reductive elimination from palladium(IV) complexes. SFA Faculty Showcase. Retrieved March 7, 2026, from [Link]

  • Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons - White Rose Research Online. (n.d.). Retrieved March 7, 2026, from [Link]

  • Wang, Y., et al. (2022). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters. Retrieved March 7, 2026, from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - University of Victoria. (n.d.). Retrieved March 7, 2026, from [Link]

  • Wang, Y., et al. (2022). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. PMC. Retrieved March 7, 2026, from [Link]

  • Bise, K., et al. (n.d.). Pt-Pd Nanoalloy for the Unprecedented Activation of Carbon-Fluorine Bond at Low Temperature. ChemRxiv. Retrieved March 7, 2026, from [Link]

  • Saha, D., & Sarkar, T. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. arkat usa. Retrieved March 7, 2026, from [Link]

  • Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview - Beilstein Journals. (2023). Retrieved March 7, 2026, from [Link]

  • Activation of carbon-fluorine bonds via cooperation of a photocatalyst and tin. ScienceDaily. (2021). Retrieved March 7, 2026, from [Link]

  • Maw, G., et al. (2011). Accelerating palladium-catalyzed C-F bond formation: use of a microflow packed-bed reactor. PubMed. Retrieved March 7, 2026, from [Link]

  • C-F Bond Construction. (n.d.). Retrieved March 7, 2026, from [Link]

  • Bakucz, T., & Gonda, Z. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Bakucz, T., & Gonda, Z. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC. Retrieved March 7, 2026, from [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers. (2025). Retrieved March 7, 2026, from [Link]

  • Ghorai, V. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems. ACS Publications. Retrieved March 7, 2026, from [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved March 7, 2026, from [Link]

  • Koide, K. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books. Retrieved March 7, 2026, from [Link]

  • Kaur, P., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters. Retrieved March 7, 2026, from [Link]

  • L’Homme, C., et al. (2017). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. PMC. Retrieved March 7, 2026, from [Link]

  • Wu, H., & Young, M. C. (n.d.). A review of frustrated Lewis pair enabled monoselective C–F bond activation. PMC. Retrieved March 7, 2026, from [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC. (2022). Retrieved March 7, 2026, from [Link]

  • Catalysis-Based Fluorometric Method for Trace Palladium Detection with Improved Convenience. (n.d.). Retrieved March 7, 2026, from [Link]

  • Braun, T., et al. (2004). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics. Retrieved March 7, 2026, from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). Retrieved March 7, 2026, from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (2019). Retrieved March 7, 2026, from [Link]

  • Ge, S., & Hartwig, J. F. (2014). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC. Retrieved March 7, 2026, from [Link]

  • Fors, B. P. (2013). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Pyrrole Nitrogen Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrrole Synthesis Support Hub. As a Senior Application Scientist, I have designed this technical guide to help researchers, scientists, and drug development professionals navigate the complex nuances of pyrrole nitrogen protection. Because the pyrrole ring is highly electron-rich and prone to side reactions like acid-catalyzed polymerization, selecting the correct protecting group (PG) is not just a matter of blocking the nitrogen—it is a strategic choice that dictates the electronic nature and regioselectivity of your entire synthetic workflow.

Quantitative Data: Protecting Group Selection Matrix

The choice of an N-protecting group is dictated by your planned synthetic route, specifically the required reaction conditions and the desired deprotection strategy. The table below summarizes the stability and cleavage conditions for the most common pyrrole protecting groups.

Protecting GroupAbbreviationStability to AcidStability to BaseCommon Deprotection Conditions
tert-Butoxycarbonyl BocLow (Labile)HighStrong acids (TFA, HCl); Thermolysis
p-Toluenesulfonyl Tosyl (Ts)HighModerateReducing agents (Mg/MeOH); Strong base; NaN₃
2-(Trimethylsilyl)ethoxymethyl SEMModerateHighFluoride sources (TBAF); Lewis/Brønsted acids
Triisopropylsilyl TIPSModerateLowFluoride sources (TBAF); Mild acids

Data synthesized from comparative studies on pyrrole N-protection 1.

Core Workflow: Protection and Deprotection

Workflow A Unprotected Pyrrole B Deprotonation (e.g., NaH) A->B Base C N-Protected Pyrrole B->C PG-Cl (TsCl, SEMCl) D Functionalized Intermediate C->D Electrophile/ Coupling E Target Pyrrole D->E Deprotection Reagent

General workflow for the protection, functionalization, and deprotection of pyrrole nitrogen.

Troubleshooting Guides & FAQs

Q1: My unprotected pyrrole is polymerizing into a black tar during an acid-catalyzed reaction. How do I prevent this? A1: Pyrrole is highly electron-rich and readily undergoes electrophilic attack by protons, leading to rapid, uncontrolled acid-catalyzed polymerization. To prevent this, you must install an electron-withdrawing protecting group (EWG) such as a Tosyl (Ts) or tert-Butoxycarbonyl (Boc) group. This decreases the electron density of the pyrrole ring, making it significantly less susceptible to protonation and subsequent electrophilic attack 2.

Q2: I need to functionalize the C3 position of my pyrrole, but reactions keep occurring at the C2 position. How can I redirect the regioselectivity? A2: The inherent reactivity of the pyrrole ring strongly favors electrophilic aromatic substitution at the C2 position due to the stabilization of the intermediate σ-complex. To redirect functionalization to the C3 position, you should use a sterically demanding protecting group like Triisopropylsilyl (TIPS). The bulky N-TIPS group sterically blocks the adjacent C2 position, forcing electrophiles (or transition-metal catalysts in C-H activation) to react at the C3 position 3.

TIPS_Regio NTIPS N-TIPS Pyrrole C2 C2 Position (Sterically Blocked) NTIPS->C2 Steric hindrance C3 C3 Position (Accessible) NTIPS->C3 Directed attack Electrophile Electrophilic Substitution C3->Electrophile Product 3-Substituted Pyrrole Electrophile->Product

Regioselective C3-functionalization of pyrrole directed by the bulky N-TIPS protecting group.

Q3: My N-Boc protected pyrrole decomposed during a reaction involving Trifluoroacetic Acid (TFA). What went wrong? A3: The Boc group is specifically designed to be labile under strongly acidic conditions. It undergoes acid-catalyzed cleavage to form a tert-butyl cation and carbon dioxide 1. If your downstream chemistry requires strong Brønsted or Lewis acids, you must switch to an acid-stable protecting group like Tosyl (Ts) or Benzenesulfonyl (Bs).

Q4: I am trying to deprotect an N-Tosyl pyrrole using strong bases (NaOH/NaOMe), but my substrate is base-sensitive and degrading. Are there milder alternatives? A4: Yes. While N-Tosyl groups are traditionally removed using harsh basic hydrolysis, you can use a mild reductive cleavage method utilizing Magnesium metal in Methanol (Mg/MeOH) 2. Alternatively, for highly sensitive substrates (e.g., pyrroloiminoquinones), Sodium Azide (NaN₃) in polar aprotic solvents (DMF or DMSO) has been proven to effectively detosylate under completely neutral conditions 4.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for critical steps.

Protocol 1: N-Protection of Pyrrole with p-Toluenesulfonyl Chloride (N-Tosylation)

This protocol provides high stability in acidic media by installing a robust EWG.

Materials:

  • Pyrrole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation of Base: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add NaH. Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under vacuum. (Causality: Removing mineral oil ensures accurate stoichiometry and prevents organic contamination during purification).

  • Deprotonation: Add anhydrous THF to create a suspension and cool to 0 °C. Slowly add a solution of pyrrole in anhydrous THF. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. (Causality: The warming step ensures complete deprotonation of the pyrrole to the highly nucleophilic pyrrolide anion).

  • Tosylation: Cool the mixture back to 0 °C and add a solution of TsCl in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching & Extraction: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure N-tosylpyrrole.

Protocol 2: Mild Deprotection of N-Tosylpyrrole (Mg/MeOH Method)

This protocol avoids the harsh basic conditions that typically degrade sensitive functional groups.

Materials:

  • N-Tosylpyrrole (1.0 eq)

  • Magnesium (Mg) turnings (10.0 eq)

  • Anhydrous Methanol (MeOH)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add N-tosylpyrrole and Mg turnings.

  • Reductive Cleavage: Add anhydrous methanol and stir the suspension at room temperature. (Causality: Magnesium reacts with methanol to generate hydrogen gas and magnesium methoxide, facilitating a single-electron transfer (SET) that reductively cleaves the S-N bond without requiring harsh hydroxide bases).

  • Monitoring: The reaction can be gently heated to reflux to increase the rate. Monitor the reaction by TLC until the starting material is completely consumed.

  • Filtration: Cool the reaction to room temperature and filter the mixture through a pad of Celite. (Causality: Celite traps fine, unreacted magnesium particulates and insoluble magnesium salts, preventing them from clogging the filter paper or contaminating the filtrate).

  • Isolation: Rinse the filter cake with additional methanol or dichloromethane. Concentrate the filtrate under reduced pressure and purify by partitioning between water and DCM, followed by flash column chromatography.

References

  • BenchChem. Efficacy of Protecting Groups for 3-Chloro-1H-pyrrole: A Comparative Guide. 1

  • BenchChem. Preventing polymerization of pyrrole compounds under acidic conditions. 2

  • Journal of the American Chemical Society (ACS). β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I. 3

  • Thieme Connect. Azide-Mediated Detosylation of N-Tosylpyrroloiminoquinones and N-Tosylindole-4,7-quinones. 4

Sources

Optimizing base and solvent conditions for Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: March 2026

Catalysis Support Hub: Buchwald-Hartwig Amination Current Status: Operational | Ticket Priority: High

Welcome to the Catalysis Support Hub. As a Senior Application Scientist, I have structured this guide to move beyond basic textbook definitions. We focus here on the process variables —specifically Base and Solvent—that determine the success or failure of Palladium-catalyzed C-N cross-coupling.

Module 1: The Base Matrix (Selection & Compatibility)

Technical Insight: In the Buchwald-Hartwig mechanism, the base is not merely a proton scavenger; it is kinetically active. It participates in the deprotonation of the Pd(II)-amine complex, which is often the turnover-limiting step. The choice of base dictates the resting state of the catalyst and the rate of reductive elimination.

Base Selection Guide
Base ClassExamplespKa (DMSO)Solubility ProfileBest For...Warning / Incompatibility
Strong Alkoxides NaOtBu, KOtBu~29-32Soluble in Toluene/THFStandard Substrates. Fast reaction rates; high turnover.Esters, Nitriles, Nitro groups. Causes hydrolysis or nucleophilic attack.
Weak Inorganics Cs2CO3, K3PO4~18-26Insoluble in non-polar (Heterogeneous)Sensitive Functional Groups. Esters, aldehydes, ketones.Slow Kinetics. Requires polar solvents (Dioxane/DMF) or high temps to solubilize.
Silylamides LHMDS, LiHMDS~26Soluble in THF/TolueneEnolizable Ketones. Non-nucleophilic; prevents aldol side reactions.Moisture Sensitive. Can cause silyl transfer side reactions.
Organic Superbases DBU, MTBD~24Fully SolubleMild Conditions. Room temp couplings; continuous flow chemistry.Pd Binding. Can coordinate to Pd and shut down catalysis (poisoning).

Q: Why does changing from NaOtBu to Cs₂CO₃ often kill my reaction rate? A: This is usually a solubility-limited kinetic failure . NaOtBu is soluble in toluene, creating a homogeneous basic environment. Cs₂CO₃ is effectively a "rock" in toluene. To fix this without changing the base, you must switch to a solvent with higher dielectric constant (e.g., 1,4-Dioxane) or add a phase transfer agent (e.g., TBAI) to bring the carbonate into solution.

Module 2: Solvent Dynamics

Technical Insight: The solvent must balance catalyst stability (preventing Pd black formation) with reagent solubility .

The Solvent Hierarchy
  • Toluene (The Standard):

    • Pros: Non-coordinating, high boiling point (110°C). Excellent for strong alkoxide bases.

    • Cons: Poor solubility for inorganic bases (

      
      ); poor solubility for highly polar substrates.
      
  • 1,4-Dioxane (The Workhorse):

    • Pros: Solubilizes inorganic bases better than toluene. Stabilizes Pd species slightly via weak coordination.

    • Cons: Peroxide formation risks; freezing point issues (12°C).

  • t-Amyl Alcohol (The Modern/Green Choice):

    • Pros: High solubility for polar substrates. The steric bulk of the alcohol prevents it from poisoning the catalyst, unlike smaller alcohols (MeOH).

    • Mechanism:[1][2][3][4][5][6] It acts as a proton shuttle, facilitating the deprotonation step in the catalytic cycle.

  • DME (Dimethoxyethane):

    • Pros: Chelation ability can stabilize cationic Pd intermediates.

    • Cons: Lower boiling point (85°C) limits difficult couplings.

Module 3: Troubleshooting (The Help Desk)

Issue 1: "My starting material is consumed, but I see reduced arene (Ar-H) instead of product."
  • Diagnosis: Hydrodehalogenation (Protodehalogenation).

  • Root Cause: The Pd(II)-aryl intermediate underwent

    
    -hydride elimination or abstracted a hydride from the solvent/base before the amine could bind.
    
  • Corrective Actions:

    • Switch Solvent: If using alcohols (even t-Amyl) or ethers (THF), switch to Toluene. Ethers with

      
      -hydrogens are hydride sources.
      
    • Increase Amine Concentration: Force the amine binding step to outcompete the hydride elimination.

    • Change Ligand: Switch to a bulkier ligand (e.g., BrettPhos or tBuXPhos) which accelerates Reductive Elimination.

Issue 2: "The reaction turns black immediately upon heating and stalls."
  • Diagnosis: Catalyst Decomposition (Pd Black Formation). [7][8]

  • Root Cause: The ligand is detaching from the Palladium, leading to aggregation of Pd(0) into inactive metal particles.

  • Corrective Actions:

    • Lower Temperature: Drop from 100°C to 80°C.

    • Increase Ligand:Pd Ratio: If using separate Pd/Ligand, go from 1:1 to 1:1.2 or 1:1.5 to ensure Pd remains ligated.

    • Use a Precatalyst: Switch to Pd-G3 or Pd-G4 precatalysts (e.g., XPhos-Pd-G3). These are air-stable and release the active species slowly and cleanly in the vessel.

Issue 3: "I am coupling a 2-halopyridine and getting zero conversion."
  • Diagnosis: Substrate Inhibition (Catalyst Poisoning). [7]

  • Root Cause: The pyridine nitrogen is binding to the Pd center, displacing the ligand or preventing oxidative addition.

  • Corrective Actions:

    • Base Swap: Use a weaker base (

      
      ) to prevent formation of stable Pd-pyridyl complexes.
      
    • Ligand Swap: Use a ligand with extreme steric bulk (e.g., tBuBrettPhos ) to physically block the pyridine nitrogen from binding to the metal center.

Module 4: Visualization & Logic

Diagram 1: The Base-Dependent Catalytic Cycle

This diagram highlights exactly where the base interferes, distinguishing between the productive path and the reduction failure mode.

BuchwaldMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Coordination (Ar-Pd(NHR)-X) OxAdd->AmineBind + Amine HydroDehal FAILURE: Hydrodehalogenation (Ar-H formed) OxAdd->HydroDehal Slow Amine Binding + Hydride Source PdBlack FAILURE: Pd Black (Ligand dissociation) OxAdd->PdBlack Unstable Ligand High Temp Deprot Deprotonation by BASE (Ar-Pd-NR) AmineBind->Deprot + Base (Rate Determining) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Regenerate Catalyst

Caption: The catalytic cycle emphasizing the critical deprotonation step controlled by base selection. Red dashed lines indicate common failure modes.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield CheckSM Is SM Consumed? Start->CheckSM SideProd Identify Side Product CheckSM->SideProd Yes Color Reaction Color? CheckSM->Color No Reduced Reduced Arene (Ar-H) SideProd->Reduced FixRed Fix: Switch to Toluene Use Bulky Ligand Reduced->FixRed Black Black Precipitate Color->Black NoChange No Color Change (Pale/Clear) Color->NoChange FixBlack Fix: Lower Temp Use Precatalyst (G3/G4) Black->FixBlack FixOxAdd Fix: Oxidative Addn Failure Switch X (Cl -> Br/I) Stronger Ligand NoChange->FixOxAdd

Caption: Diagnostic logic flow for identifying root causes based on visual cues and LCMS data.

Module 5: Standard Operating Procedure (Micro-Screening)

Do not commit to a 10-gram scale reaction without validation. Use this 4x4 Micro-Screen to determine the optimal Base/Solvent pair.

Protocol:

  • Prepare 4 vials with Pd-Precatalyst (e.g., XPhos Pd G3, 2 mol%) and Aryl Halide (1.0 equiv).

  • Add Amine (1.2 equiv) to all vials.

  • Variable 1 (Base): Add NaOtBu (Strong) to Vials 1 & 2. Add Cs2CO3 (Weak) to Vials 3 & 4.

  • Variable 2 (Solvent): Add Toluene to Vials 1 & 3. Add t-Amyl Alcohol (or Dioxane) to Vials 2 & 4.

  • Heat to 80°C for 2 hours.

  • Analyze via LCMS.[9][10]

Interpretation:

  • Vial 1 (NaOtBu/Tol): Best for non-sensitive substrates.

  • Vial 2 (NaOtBu/t-Amyl): Best for solubility-challenged amines.

  • Vial 3 (Cs2CO3/Tol): Usually fails (solubility). If this works, your reaction is very easy.

  • Vial 4 (Cs2CO3/t-Amyl): Best for esters, nitriles, and base-sensitive groups.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[3][4][11]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[3][4][5][11][12][13] Chemical Reviews.[14]

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-Catalyzed Cross-Coupling of Amides and Carbamates with Heteroaryl Chlorides. Organic Letters.

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.[3][4][11]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5][8][11][12][13][15] Reaction intermediates and structure-activity relationships.[3][5][14] Journal of the American Chemical Society.

Sources

Purification of polar 4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AZA-4F-PUR-001 Subject: Purification of 4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Triage

You are dealing with 4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine , a molecule that presents a "perfect storm" of purification challenges:

  • High Polarity: The amine (-NH2) and the azaindole core create strong dipole moments.

  • Basicity: The pyridine nitrogen (

    
    ) and the exocyclic amine will protonate on acidic silica silanols, causing severe tailing.
    
  • Chemical Sensitivity: The fluorine at the C4 position is activated for Nucleophilic Aromatic Substitution (

    
    ). Harsh basic conditions or high heat could displace the fluorine with methoxide or hydroxide.
    

Recommendation: Do not treat this as a standard "DCM/MeOH" column. You must use a buffered mobile phase or Reverse Phase (C18) chromatography.

Decision Matrix: Method Selection

Before consuming sample, perform this solubility check to determine the correct workflow.

PurificationLogic Start START: Solubility Check (10mg in 1mL DCM) Soluble Soluble? Start->Soluble Precip Precipitate forms or oily residue Soluble->Precip No Clear Clear Solution Soluble->Clear Yes NP_Path Method A: Normal Phase (Buffered Silica) RP_Path Method B: Reverse Phase (C18 Flash/Prep) NP_Path->RP_Path If tailing persists despite modifier Precip->RP_Path Switch to C18 (Water/Acetonitrile) Clear->NP_Path Proceed to Silica (Use Amine Modifier)

Figure 1: Decision tree for selecting the stationary phase based on crude sample solubility.

Method A: Normal Phase (Silica Gel) – The "Ammonia Trick"

Standard silica gel is acidic (


). Your molecule is basic.[1][2] Without modification, the amine will ionically bond to the silica, resulting in streaks rather than spots. You must block these sites with a volatile base.
The Protocol

Stationary Phase: Standard Flash Silica (40–63 µm). Mobile Phase: Dichloromethane (DCM) / 7N Ammonia in Methanol .

Preparation of "Magic Solvent" (Solvent B): Do not add aqueous Ammonium Hydroxide (


) directly to DCM; it is immiscible and will cause pressure spikes.
  • Purchase 7N

    
     in Methanol  (commercially available).
    
  • Solvent A: 100% DCM.

  • Solvent B: 10% (v/v) [7N

    
     in MeOH] in DCM.
    
    • Note: This effectively creates a DCM solution with ~0.7N Ammonia and ~10% Methanol.

Gradient Table:

Time (CV) % Solvent B Effective MeOH % Effective NH3 Status Action
0–2 0% 0% None Column Equilibration
2–5 0–20% 0–2% Low Elute non-polar impurities
5–15 20–60% 2–6% Active Blocking Product Elution Window

| 15–20 | 100% | 10% | High | Flush polar aggregates |

Troubleshooting: "My Product is Crashing Out"

If your compound is insoluble in DCM, liquid loading will fail . The sample will precipitate at the head of the column, causing split peaks.

Solution: Dry Loading

  • Dissolve crude mixture in MeOH (or Acetone).

  • Add Celite 545 (preferred over silica to prevent degradation) at a 1:2 ratio (Sample:Celite).

  • Rotovap to dryness until a free-flowing powder forms.

  • Load the powder into a solid load cartridge (or pour on top of the column bed).

Method B: Reverse Phase (C18) – The "High Purity" Route

If Method A fails or if the fluorine atom is hydrolyzing, switch to C18. Reverse phase is gentler and often provides better separation for polar amines.

Stationary Phase: C18-bonded Silica.[3] Mobile Phase: Water / Acetonitrile (ACN). Buffer: Ammonium Bicarbonate (


) .

Why Bicarbonate?

  • pH Control: It buffers at pH ~8.0. This keeps the amine in its neutral (free base) form, increasing retention on the lipophilic C18 chain.

  • Volatility: Unlike phosphate buffers, ammonium bicarbonate sublimes during lyophilization, leaving no salt residue.

Protocol:

  • Buffer Prep: 10 mM Ammonium Bicarbonate in Water (Solvent A).

  • Organic: 100% Acetonitrile (Solvent B).

  • Gradient: 5% B to 60% B over 15 Column Volumes.

Mechanistic Insight: The Silanol Trap

Understanding why your purification fails is key to fixing it. The diagram below illustrates the competition between your amine and the modifier.

SilanolInteraction cluster_0 Without Modifier Silica Silica (Si-OH) Target Target Amine Silica->Target Strong H-Bond (Tailing) Modifier NH3 (Modifier) Target->Modifier Displaced (Elutes) Modifier->Silica Blocks Sites (Sacrificial Base)

Figure 2: The "Sacrificial Base" mechanism. Ammonia (Green) saturates the acidic Silanol sites (Red), preventing the Target Amine (Blue) from sticking, allowing it to elute as a sharp band.

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) instead of Ammonia? A: Yes, but with a caveat. TEA is harder to remove (bp 89°C) than Ammonia. If you use TEA, you must rotovap your fractions thoroughly, and you may see residual TEA signals in your NMR (quartet at 2.5 ppm, triplet at 1.0 ppm). Use 1% TEA in the mobile phase if 7N


 is unavailable.

Q: Is the 4-Fluoro group stable in Ammonia/Methanol? A: Generally, yes, at room temperature. However, 4-fluoro-azaindoles are susceptible to


 (Nucleophilic Aromatic Substitution) where the methoxide (

) replaces the fluorine.
  • Risk: High if heated or if the solution is left standing for days.

  • Mitigation: Evaporate fractions immediately after collection. Do not heat the water bath above 35°C.

Q: My compound is co-eluting with a des-fluoro impurity. A: This is common in Pd-catalyzed reactions. Silica gel rarely separates F vs H analogs effectively.

  • Solution: Switch to Method B (C18) . The electronegativity of Fluorine changes the dipole enough that Reverse Phase often resolves these species where Normal Phase cannot.

References

  • Biotage. "Strategies for the Flash Purification of Polar, Basic Compounds." The Flash Blog. Available at: [Link]

  • Teledyne ISCO. "Purification of Amine Compounds using RediSep® Amine Columns." Teledyne ISCO Application Notes. Available at: [Link]

  • Li, J. J., et al. "Synthesis and Functionalization of Indoles and Azaindoles." Journal of Organic Chemistry. (General methodology for azaindole handling). Available at: [Link]

Sources

How to improve metabolic stability of 1H-pyrrolo[3,2-c]pyridine inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Department: Medicinal Chemistry Applications & DMPK Troubleshooting Subject: Improving Metabolic Stability of 1H-pyrrolo[3,2-c]pyridine Scaffolds

Executive Summary

The 1H-pyrrolo[3,2-c]pyridine (commonly referred to as 5-azaindole ) is a "privileged" scaffold in kinase and GPCR drug discovery due to its ability to mimic the indole core while offering distinct hydrogen-bonding capabilities and lower lipophilicity. However, this scaffold suffers from a well-documented "metabolic ticket": high susceptibility to Aldehyde Oxidase (AO) and Cytochrome P450 (CYP) oxidation .

This guide provides a systematic workflow to diagnose the specific metabolic liability (AO vs. CYP) and implement validated structural modifications to extend half-life (


) without sacrificing potency.
Diagnostic Workflow: Is it CYP or AO?

Before synthesizing new analogs, you must identify the enzyme system responsible for clearance. 5-Azaindoles are unique because they are often cleared by cytosolic enzymes (AO) which are absent in standard Liver Microsome (LM) assays.

The "Disconnect" Phenomenon

If you observe low clearance in Human Liver Microsomes (HLM) but high clearance in Human Hepatocytes, Aldehyde Oxidase is the likely culprit.

Diagnostic Decision Tree

DiagnosticTree Start High In Vivo Clearance / Low Oral Bioavailability MicrosomeTest Test in Liver Microsomes (HLM/MLM) Start->MicrosomeTest ResultHigh High Clearance in Microsomes MicrosomeTest->ResultHigh > 50% turnover ResultLow Low Clearance in Microsomes MicrosomeTest->ResultLow < 20% turnover BothHigh CYP-Mediated Metabolism ResultHigh->BothHigh HepatocyteTest Test in Hepatocytes ResultLow->HepatocyteTest Disconnect Microsome Low / Hepatocyte High HepatocyteTest->Disconnect High Clearance DiagnosisCYP Diagnosis: CYP P450 (Site: Alkyl chains or Pyrrole) BothHigh->DiagnosisCYP CytosolTest Confirm with S9 Fraction or Cytosol (+ AO Inhibitor) Disconnect->CytosolTest DiagnosisAO Diagnosis: Aldehyde Oxidase (AO) (Site: C4 Position) CytosolTest->DiagnosisAO Inhibited by Hydralazine

Caption: Diagnostic workflow to distinguish between CYP-mediated clearance and Cytosolic (AO) clearance.

Chemical Optimization Strategies (SAR)

Once the liability is identified, apply the following Structure-Activity Relationship (SAR) rules.

Liability A: Aldehyde Oxidase (AO) Attack

AO acts as a nucleophile, attacking the most electron-deficient carbon adjacent to the ring nitrogen. In 1H-pyrrolo[3,2-c]pyridine, the C4 position (between the bridgehead and the pyridine nitrogen) is the primary "soft spot."

  • Mechanism: Nucleophilic attack by AO

    
     Formation of 4-oxo-5-azaindole (lactam).
    
  • Solution: Steric or electronic blocking of C4.

StrategyModificationRationale
Steric Block Introduce -CH3 , -Cl , or -NH2 at C4.Prevents the approach of the AO molybdenum cofactor.
Electronic Deactivation Add electron-donating groups (EDG) like -NH2 or -OMe to the pyridine ring.Increases electron density at C4, making it less electrophilic and resistant to AO attack.
Scaffold Hopping Switch to 7-azaindole (1H-pyrrolo[2,3-b]pyridine).7-azaindoles are generally resistant to AO because the N-position changes the electronic vector.
Liability B: CYP-Mediated Oxidation

If clearance is high in microsomes, the issue is oxidative.

  • Soft Spot 1: The Pyrrole Ring (C2/C3). Electron-rich pyrroles are prone to epoxidation/oxidation.

    • Fix: Introduce electron-withdrawing groups (EWG) like -CN , -CF3 , or -Cl at C2 or C3.

  • Soft Spot 2: Benzylic/Alkyl Chains.

    • Fix: Fluorination (masking hydrogen bond donors) or reducing Lipophilicity (LogD).

  • Soft Spot 3: N-Oxidation. The pyridine nitrogen (N5) can form N-oxides.

    • Fix: Reduce the pKa of N5 by adding adjacent EWGs (e.g., F at C6).

Visual Guide to Soft Spots

SoftSpots N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C3a C3a C3->C3a C4 C4 C3a->C4 C7a C7a C3a->C7a N5 N5 C4->N5 C6 C6 N5->C6 C7 C7 C6->C7 C7->C7a C7a->N1 AO_Label Primary AO Site (Block here!) AO_Label->C4 CYP_Label CYP Oxidation (E-rich) CYP_Label->C2 CYP_Label->C3

Caption: C4 is the critical "Soft Spot" for Aldehyde Oxidase. C2/C3 are common CYP oxidation sites.

Validated Experimental Protocols

Do not rely solely on standard microsome assays. Use these specific protocols for 5-azaindoles.

Protocol A: Cytosolic Stability Assay (The "AO Check")

Standard microsomes spin out the cytosol, removing AO. You must use S9 fraction or purified cytosol.

Materials:

  • Pooled Human Liver Cytosol (HLC) (commercially available, e.g., XenoTech/Corning).

  • Positive Control: Phthalazine or Zaleplon (Known AO substrates).

  • AO Inhibitor: Hydralazine (Specific AO inhibitor) or Raloxifene .

Step-by-Step:

  • Preparation: Prepare test compound at 1 µM in phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Cytosol (1 mg/mL protein concentration). Note: Do NOT add NADPH if testing strictly for AO, as AO does not require it. However, S9 requires co-factors.

  • Inhibition Check (Crucial): Run a parallel arm adding Hydralazine (25 µM) .

  • Sampling: Aliquot at 0, 15, 30, and 60 mins into acetonitrile (quench).

  • Analysis: LC-MS/MS.

  • Interpretation:

    • Rapid clearance in Cytosol ONLY

      
       AO Liability.
      
    • Clearance halted by Hydralazine

      
       Confirmed AO Liability.
      
Protocol B: Reactive Metabolite Trapping (GSH)

Azaindoles can form reactive iminoquinone intermediates if oxidized at the nitrogen-rich ring.

  • Incubate compound (10 µM) with HLM (1 mg/mL) and NADPH.

  • Add Glutathione (GSH) or Potassium Cyanide (KCN) at 5 mM.

  • Analyze via LC-MS/MS searching for [M+305]+ (GSH adduct) or [M+26]+ (Cyano adduct).

  • Result: If adducts are found, you have a bioactivation risk (toxicity). Fix: Block the site of oxidation (usually C2 or C7).

FAQ: Troubleshooting Common Issues

Q: I blocked the C4 position to stop AO metabolism, but my potency dropped 100-fold. Why? A: The C4 position often faces the "gatekeeper" residue or the hinge region in kinase pockets. A bulky group (Methyl/Chloro) may cause a steric clash.

  • Solution: Try a smaller group like Fluorine (though less effective against AO) or use an Amino (-NH2) group, which can act as a hydrogen bond donor/acceptor and electronically deactivate the ring without the bulk of a methyl group. Alternatively, move the nitrogen to the 7-position (7-azaindole) if the binding mode allows.

Q: Why is my 5-azaindole showing high clearance in humans but low clearance in dogs? A: Aldehyde Oxidase expression is highly species-dependent.

  • Dog liver has very low/negligible AO activity.

  • Human and Monkey have high AO activity.

  • Rat has moderate activity.

  • Warning: Do not rely on Dog PK data to predict Human PK for 5-azaindoles. You will underestimate human clearance.

Q: Can I just use LogD to predict stability? A: For CYP metabolism, yes—lowering LogD usually helps. For AO metabolism, no . AO is less driven by lipophilicity and more by electron deficiency. A polar but electron-deficient 5-azaindole will still be chewed up by AO.

References
  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 2013.

    • Relevance: definitive case study on blocking C2/C4 oxid
  • Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series. Bioorganic & Medicinal Chemistry, 2020.[1]

    • Relevance: Demonstrates the "C4 truncation" and electronic strategies for AO blocking in fused pyridine systems.
  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 2020.

    • Relevance: Comprehensive review of 4-, 5-, 6-, and 7-azaindole stability profiles.
  • Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry, 2010.

    • Relevance: The foundational text on predicting and blocking AO metabolism in N-heterocycles.

Sources

Enhancing aqueous solubility of pyrrolopyridine-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enhancing Aqueous Solubility of Pyrrolopyridine-Based Compounds

Role: Senior Application Scientist Status: Online Ticket ID: PYR-SOL-001[1][2]

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support center. If you are working with pyrrolopyridine (azaindole) scaffolds—specifically 7-azaindole [1H-pyrrolo[2,3-b]pyridine]—you are likely encountering "brick dust" properties: high melting points (>200°C), high crystal lattice energy, and poor aqueous solubility.[1][2][3]

This scaffold mimics the purine core of ATP, making it a privileged structure for kinase inhibitors (e.g., Vemurafenib, Pexidartinib).[2][3] However, its planar, rigid nature promotes strong


-

stacking and intermolecular hydrogen bonding, resisting dissolution in aqueous media.[2][3]

This guide prioritizes causality-driven solutions over trial-and-error.

Module 1: Structural Modification (The "Design" Phase)

Q: I have nanomolar potency, but my kinetic solubility is <1 µM. What chemical modifications yield the highest solubility return without killing potency?

A: You are likely fighting the crystal lattice energy. You need to disrupt the planarity or introduce an ionizable "handle."

1. The "Solubilizing Appendage" Strategy: Do not rely solely on reducing LogP. You must introduce groups that actively interact with water or disrupt packing.

  • Recommendation: Append saturated heterocycles via flexible linkers at the solvent-exposed regions (often C-5 or C-6 positions in 7-azaindoles, depending on the binding mode).[1][2]

  • Top Candidates:

    • N-methylpiperazine: Introduces a basic nitrogen (pKa ~9.0) for salt formation.[4]

    • Morpholine: Lowers LogP and accepts hydrogen bonds, though less basic.[2][3]

    • Solubilizing Tail: A 3-(dimethylamino)propoxy group is a classic motif to boost solubility via protonation in the lysosome or low pH environments.[1]

2. Breaking Planarity (The "Escape from Flatland"): Pyrrolopyridines stack like plates. Introduce


 character to inhibit this stacking.
  • Action: Replace a flat phenyl substituent with a bridged bicycle (e.g., bicyclo[1.1.1]pentane) or a spiro-cycle.[1][2][3] This increases the entropy of solvation and disrupts crystal packing.

3. Prodrug Strategy (The "Nuclear Option"): If the parent molecule is non-negotiable, generate a phosphate ester prodrug.

  • Mechanism: Attach a methylene phosphate group to the pyrrole nitrogen (N1).

  • Benefit: This can increase solubility by >1000-fold. In vivo, alkaline phosphatases cleave this group to release the parent drug (Reference: Lopinavir phosphate prodrug strategy).[2][3]

Data Summary: Impact of Modifications

StrategyTargetMechanismRisk
Basic Tail Piperazine/AmineIonization (Salt potential)hERG liability
Polar Group Morpholine/PEGH-bond acceptingMetabolic stability

Rich
Spiro-cyclesDisrupts

-stacking
Synthetic complexity
Prodrug Phosphate EsterTransient polarityFormulation stability

Module 2: Salt Selection & Crystal Engineering

Q: I formed an HCl salt, but it turns into a gum or disproportionates in water. Why is this happening?

A: This is a classic issue with weak bases. The conjugate acid of the pyridine nitrogen in 7-azaindole has a pKa of approximately 4.6 .

The Causality:

  • Acidity Rule: For a stable salt, the

    
    pKa (pKa of Counter-ion Acid - pKa of Base) should be > 2 or 3.[2][5]
    
  • The Trap: While HCl is a strong acid, the resulting salt often has a low pH of maximum stability (

    
    ). If you dissolve this salt in a pH 7.4 buffer, the pH may rise above the 
    
    
    
    , driving the equilibrium back to the free base, which precipitates (disproportionation).[3]

Protocol: Rational Salt Selection Do not default to HCl. Use the following hierarchy for weak bases (pKa < 5):

  • Sulfonic Acids (First Line): Methanesulfonic acid (Mesylate) or Ethanesulfonic acid (Esylate).[1][2][3]

    • Why: These form stable, non-hygroscopic salts with weak bases and lower the risk of disproportionation compared to HCl.

  • Strong Mineral Acids (Second Line): Sulfuric acid (Sulfate).[3]

    • Warning: Avoid weak acids like fumaric or tartaric acid; they will likely form co-crystals or unstable salts with 7-azaindole.[1][2]

SaltSelection Start Start: Pyrrolopyridine Base (pKa ~ 4.6) CheckpKa Check pKa Difference (pKa_acid - pKa_base) Start->CheckpKa WeakAcid Weak Acid (e.g., Tartaric) ΔpKa < 2 CheckpKa->WeakAcid Use Weak Acid StrongAcid Strong Acid (e.g., HCl, MsOH) ΔpKa > 3 CheckpKa->StrongAcid Use Strong Acid ResultCoCrystal Outcome: Co-Crystal (May improve dissolution, not solubility) WeakAcid->ResultCoCrystal ResultSalt Outcome: Salt Candidate StrongAcid->ResultSalt StabilityCheck Aqueous Stability Check (Disproportionation?) ResultSalt->StabilityCheck DispropYes Yes: Precipitates as Free Base StabilityCheck->DispropYes DispropNo No: Stable Solution StabilityCheck->DispropNo ActionMesylate Switch to Sulfonic Acids (Mesylate/Tosylate) DispropYes->ActionMesylate ActionASD Abandon Salt -> Go to ASD DispropYes->ActionASD If Mesylate Fails ActionMesylate->StabilityCheck

Figure 1: Decision logic for salt selection versus co-crystals or Amorphous Solid Dispersions (ASD).

Module 3: Formulation Strategies (The "Delivery" Phase)

Q: Salts failed. My compound is practically insoluble. What is the "Gold Standard" formulation for this scaffold?

A: Amorphous Solid Dispersions (ASDs).[6][7][8] For "brick dust" molecules where crystal energy is the enemy, you must remove the crystal lattice entirely.

The Protocol: Spray-Dried Dispersion (SDD)

  • Polymer Selection:

    • HPMCAS (Hypromellose Acetate Succinate): The industry standard for basic drugs. It is enteric (insoluble at low pH), protecting the drug in the stomach, and dissolves at intestinal pH to release the drug.

    • PVP/VA (Copovidone): Good for immediate release but can be hygroscopic.

  • Drug Load: Start at 10-20% w/w. Going higher increases the risk of recrystallization.

  • Mechanism: The polymer maintains the drug in a high-energy amorphous state.[9] Upon dissolution, it generates a supersaturated solution (the "Spring") and the polymer prevents precipitation (the "Parachute").[9]

Troubleshooting ASDs:

  • Issue: Slow dissolution rate.

  • Fix: Add a surfactant (e.g., 0.5% Vitamin E TPGS or SLS) to the solid matrix to improve wetting.[2][3]

Module 4: Troubleshooting Experimental Anomalies

Q: My compound precipitates immediately when I dilute my DMSO stock into the assay buffer. How do I fix this "Crash-Out"?

A: This is a Kinetic Solubility vs. Thermodynamic Solubility conflict. The rapid change in solvent dielectric constant forces the hydrophobic pyrrolopyridine out of solution.

Step-by-Step Troubleshooting:

  • Check the Buffer pH: Is your buffer pH near the pKa of your basic nitrogen? If pH ≈ pKa, solubility is lowest.[2][3] Shift the pH by 1-2 units if the assay tolerates it.

  • Intermediate Dilution Step:

    • Wrong: 10 mM DMSO stock

      
       100% Buffer.
      
    • Right: 10 mM DMSO stock

      
       10% DMSO/Buffer Intermediate 
      
      
      
      Final Assay Buffer.
    • Why: This allows for gradual solvation and prevents local zones of high supersaturation.

  • Add Solubilizers:

    • Include 0.01% Triton X-100 or 0.05% Tween-20 in the assay buffer. This creates micelles that sequester the compound, keeping it "in solution" for the enzyme/target without precipitation, though you must verify it doesn't inhibit your target protein.[2][3]

References

  • Meanwell, N. A. (2011).[2][3] Improving Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.[10] Journal of Medicinal Chemistry. [1][2][3]

  • Serajuddin, A. T. (2007).[2][3] Salt formation to improve drug solubility.[4][11] Advanced Drug Delivery Reviews.

  • Babcock, F., et al. (2013).[2][3] Amorphous Solid Dispersions: An Enabling Formulation Technology for Poorly Water-Soluble Drugs.[1][2][7][8] Drug Development & Delivery. [1][2][3]

  • Popola, A., et al. (2022).[2][3] Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET and DMPK.

  • Heimbach, T., et al. (2016).[2][3] Prodrugs for Improved Oral Absorption: Lessons Learned from Recently Approved Drugs. Journal of Pharmaceutical Sciences.

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) Guide: 1H-Pyrrolo[3,2-c]pyridine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 1H-Pyrrolo[3,2-c]pyridine Advantage

In modern drug discovery, the selection of a core scaffold dictates not only target affinity but also the pharmacokinetic destiny of a molecule. As a Senior Application Scientist, I frequently evaluate heterocyclic cores for their utility in overcoming hit-to-lead bottlenecks. The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a highly versatile, rigid bioisostere and hinge-binding motif.

This guide objectively compares the performance of optimized 1H-pyrrolo[3,2-c]pyridine derivatives (the "Products") against unoptimized high-throughput screening (HTS) hits and structurally flexible natural products (the "Alternatives"). Through two distinct oncological case studies—kinase inhibition and tubulin polymerization inhibition—we will dissect the causality behind the Structure-Activity Relationship (SAR) choices and provide validated experimental protocols for evaluating these compounds.

Case Study A: Kinase Inhibition (MPS1) – Overcoming Metabolic Instability

SAR Rationale & Product Comparison

Monopolar Spindle 1 (MPS1) is a kinase critical for the Spindle Assembly Checkpoint (SAC). Overexpression of MPS1 in tumors drives chromosomal instability, making it a prime oncological target. Initial HTS campaigns identified Compound 8 as a potent MPS1 inhibitor. However, as an "Alternative," Compound 8 was fundamentally flawed: it lacked kinome selectivity (exhibiting off-target CDK2 inhibition) and suffered from severe metabolic instability due to air oxidation across the C-2 double bond .

To engineer the "Product" (CCT251455 / Compound 65 ), researchers utilized the 1H-pyrrolo[3,2-c]pyridine scaffold to anchor the molecule to the kinase hinge region. The critical SAR breakthrough involved exploring the C-2 substituent of the pyrrolopyridine ring. By introducing specific moieties that exploit a small lipophilic pocket adjacent to Cys604, the team achieved a dual victory: steric shielding of the vulnerable C-2 position (halting oxidation) and a dramatic increase in selectivity against CDK2 .

MPS1_Pathway MPS1 MPS1 Kinase Active (Tumor Overexpression) SAC Functional SAC (Tumor Survival) MPS1->SAC Maintains Inhibitor CCT251455 (1H-pyrrolo[3,2-c]pyridine) Inhibitor->MPS1 Competitive Hinge Binding SAC_Fail SAC Abrogation Inhibitor->SAC_Fail Induces Death Aneuploidy & Tumor Cell Death SAC_Fail->Death Causes

Figure 1: Mechanism of action for 1H-pyrrolo[3,2-c]pyridine-based MPS1 inhibition.

Quantitative Performance Data
MetricAlternative: HTS Hit 8Product: CCT251455 (Compound 65)SAR Impact / Causality
MPS1 IC₅₀ (μM) 0.0250.040Maintained potent hinge-binding affinity.
CDK2 IC₅₀ (μM) 0.043> 10.0C-2 substitution exploits Cys604 pocket, eliminating CDK2 off-target effects.
HCT116 GI₅₀ (μM) 0.550.16Improved cellular penetration and target engagement.
Metabolic Stability Poor (Rapid Oxidation)ExcellentSteric hindrance at C-2 prevents oxidative degradation in liver microsomes.
Validated Experimental Protocol: MPS1 Kinase Activity Assay

To objectively validate the IC₅₀ values of 1H-pyrrolo[3,2-c]pyridine derivatives, a self-validating luminescence-based kinase assay must be employed.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT. Causality: MgCl₂ is essential for ATP coordination, while DTT maintains the catalytic cysteine residues in a reduced state.

  • Enzyme & Substrate Mix: Dilute recombinant human MPS1 kinase and myelin basic protein (MBP) substrate in the reaction buffer.

  • Compound Addition: Dispense the 1H-pyrrolo[3,2-c]pyridine derivatives (serial dilutions in DMSO) into a 384-well plate. Keep final DMSO concentration ≤1% to prevent solvent-induced protein denaturation.

  • ATP Initiation: Initiate the reaction by adding ATP at a final concentration of 10 μM. Causality: Using an ATP concentration near the

    
     value ensures the assay is highly sensitive to ATP-competitive hinge binders like CCT251455.
    
  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add an ATP-depletion luminescent reagent (e.g., Kinase-Glo®). Incubate for 15 minutes and read luminescence. The signal is inversely proportional to kinase activity.

Case Study B: Tubulin Inhibition – Configuration Restriction Strategy

SAR Rationale & Product Comparison

Combretastatin A-4 (CA-4) is a highly potent natural product that binds to the colchicine site of tubulin, disrupting tumor vasculature. However, as an "Alternative," CA-4 is fundamentally limited by its cis-olefin bridge, which rapidly isomerizes to the thermodynamically stable, but biologically inactive, trans-isomer in vivo .

To solve this, researchers designed the "Product" (Compound 10t ) by employing a configuration-constrained strategy. The flexible cis-olefin bond was entirely replaced by the rigid 1H-pyrrolo[3,2-c]pyridine scaffold. SAR optimization revealed that placing a 3,4,5-trimethoxyphenyl moiety at the A-ring and an indolyl moiety at the B-ring of the pyrrolopyridine core yielded the optimal spatial geometry to mimic the bioactive cis-conformation of CA-4, permanently locking the molecule in its active state .

SAR_Workflow CA4 Combretastatin A-4 (CA-4) Active cis-isomer Trans Inactive trans-isomer (In vivo instability) CA4->Trans Spontaneous Isomerization Scaffold 1H-pyrrolo[3,2-c]pyridine Rigid Scaffold CA4->Scaffold Bioisosteric Replacement Comp10t Compound 10t (Locked bioactive conformation) Scaffold->Comp10t SAR Optimization (Indolyl B-ring) Tubulin Tubulin Polymerization Inhibition Comp10t->Tubulin High Affinity Binding

Figure 2: SAR workflow replacing flexible CA-4 with a rigid 1H-pyrrolo[3,2-c]pyridine core.

Quantitative Performance Data
MetricAlternative: CA-4Product: Compound 10tSAR Impact / Causality
HeLa IC₅₀ (μM) 0.0470.12Retains potent sub-micromolar efficacy.
SGC-7901 IC₅₀ (μM) 0.0680.15Rigid core perfectly mimics colchicine-site binding.
MCF-7 IC₅₀ (μM) 0.0890.21Broad-spectrum antiproliferative activity maintained.
Structural Stability Poor (Isomerizes)ExcellentCovalent locking via the pyrrolopyridine ring prevents trans-isomerization.
Validated Experimental Protocol: Tubulin Polymerization Assay

To verify the mechanism of action for Compound 10t, a fluorescence-based tubulin polymerization assay is required.

Step-by-Step Methodology:

  • Protein Preparation: Reconstitute >99% pure porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and a fluorescent reporter (e.g., DAPI). Causality: EGTA chelates calcium (which inhibits polymerization), while GTP provides the necessary energy for microtubule assembly.

  • Compound Pre-incubation: Mix the tubulin solution with Compound 10t (at 3 μM and 5 μM) or vehicle control in a pre-chilled 96-well plate. Incubate on ice for 15 minutes. Causality: Tubulin remains completely depolymerized at 4°C. Pre-incubating on ice allows the inhibitor to access and bind the colchicine site on the free α/β-heterodimers before the thermodynamic drive of polymerization begins.

  • Polymerization Initiation: Transfer the plate to a microplate reader pre-heated to 37°C. Causality: The temperature shift to 37°C thermodynamically initiates microtubule polymerization.

  • Kinetic Reading: Measure fluorescence (Ex: 340 nm / Em: 420 nm) continuously for 60 minutes. An increase in fluorescence indicates tubulin polymerization. Compound 10t will present as a flatline or significantly reduced slope compared to the vehicle control, confirming its role as a destabilizing agent.

Conclusion & Future Perspectives

The 1H-pyrrolo[3,2-c]pyridine scaffold is not merely a structural placeholder; it is a functional tool for solving complex medicinal chemistry problems. As demonstrated, it can be utilized to engineer metabolic stability and kinome selectivity (as seen with the MPS1 inhibitor CCT251455) or to enforce rigid bioactive conformations that prevent in vivo degradation (as seen with the tubulin inhibitor Compound 10t). For drug development professionals, prioritizing this scaffold during hit-to-lead optimization can significantly reduce attrition rates associated with poor pharmacokinetics and off-target toxicity.

References

  • Naud, S., et al. "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry, 2013. URL: [Link]

  • Wang, C., et al. "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities." Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. URL: [Link]

Comparative Bioactivity Guide: Fluorinated vs. Non-Fluorinated Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the bioactivity differences between fluorinated and non-fluorinated pyrrolopyridine (azaindole) scaffolds. Targeted at medicinal chemists and drug developers, it synthesizes physicochemical data, structure-activity relationship (SAR) case studies, and experimental protocols.

Core Insight: The incorporation of fluorine into the pyrrolopyridine core (typically 1H-pyrrolo[2,3-b]pyridine) is not merely a lipophilic modification. It fundamentally alters the electronic landscape of the hinge-binding motif, modulating the pKa of the pyrrole NH donor and pyridine N acceptor, thereby tuning potency and metabolic stability against cytochrome P450-mediated oxidation.

Physicochemical & Mechanistic Comparison

The pyrrolopyridine scaffold serves as a bioisostere of purine, making it a privileged structure for kinase inhibition. The introduction of fluorine (F) or trifluoromethyl (CF₃) groups induces specific shifts in molecular properties.

Electronic Modulation (pKa and H-Bonding)

Fluorine is the most electronegative element (


). Its inductive effect (-I) pulls electron density away from the aromatic ring system.
  • Effect on Pyridine Nitrogen (

    
    ):  Fluorination reduces the basicity of the pyridine nitrogen. In kinase inhibitors, this prevents protonation at physiological pH, ensuring the molecule remains neutral and membrane-permeable.
    
  • Effect on Pyrrole Nitrogen (

    
    ):  The acidity of the pyrrole NH increases (lower pKa), making it a stronger hydrogen bond donor (HBD). This is critical for interactions with the "hinge region" backbone carbonyls of kinase domains (e.g., Glu, Cys residues).
    
Metabolic Stability

The C–H bond energy is approximately 98 kcal/mol, whereas the C–F bond is roughly 116 kcal/mol.

  • Mechanism: Replacing a metabolically labile C–H bond (often at the C5 position) with C–F blocks oxidative metabolism by Cytochrome P450 enzymes.

  • Outcome: Extended half-life (

    
    ) and improved bioavailability without significantly increasing molecular weight.
    
Lipophilicity (LogP/LogD)
  • Monofluorination: Typically increases LogP by 0.2–0.4 units, enhancing passive membrane permeability.

  • Trifluoromethylation: Increases LogP significantly (~1.0–1.2 units), which can drive hydrophobic collapse into deep selectivity pockets but may risk solubility issues if not balanced by polar groups.

Comparative Case Studies: Experimental Data

Case Study A: FGFR Inhibitors (1H-pyrrolo[2,3-b]pyridine scaffold)

A definitive study published in RSC Advances (2021) demonstrated the impact of C5-substitution on Fibroblast Growth Factor Receptor (FGFR) inhibition.[1]

Objective: Optimize a hit compound for FGFR1 potency. Modification: Replacement of Hydrogen (H) at C5 with Trifluoromethyl (CF₃).

Compound IDC5-SubstituentFGFR1 IC₅₀ (nM)Ligand Efficiency (LE)Mechanistic Insight
Cmpd 1 -H (Non-fluorinated)1,9000.13Weak hydrophobic contact; rapid metabolism.
Cmpd 4a -CF₃ (Fluorinated)< 100> 0.30CF₃ fills hydrophobic pocket; forms H-bond with Gly485.[2]
Cmpd 4h -CF₃ (Optimized)7 0.44 Synergistic effect of C5-CF₃ and optimized side chain.

Analysis: The non-fluorinated parent (Cmpd 1) was micromolar in activity. Introduction of the fluorinated motif (CF₃) did not just increase lipophilicity; it enabled a specific hydrogen bond interaction with Gly485 and improved Ligand Efficiency (LE) threefold.

Case Study B: CSF-1R Inhibitors (Pexidartinib Analogs)

Research into Colony Stimulating Factor-1 Receptor (CSF-1R) inhibitors highlights the nuance of bioisosterism.

Comparison: 5-Chloro vs. 5-Fluoro pyrrolo[2,3-b]pyridine.

  • Observation: In some specific SAR series, replacing a 5-Cl group with 5-F resulted in a slight decrease in potency.

  • Causality: While F is isosteric with H sterically, it is much smaller than Cl. If the binding pocket requires a larger halogen to displace water or fill a void (Van der Waals contact), Fluorine may be "too small," despite its favorable electronic properties. This underscores that fluorination is not a universal potency booster .

Visualized Mechanistic Pathways

Diagram 1: FGFR Signaling & Fluorinated Inhibitor Action

This diagram illustrates how the fluorinated pyrrolopyridine (e.g., Compound 4h) interrupts the FGFR signaling cascade, preventing downstream tumor cell proliferation.

FGFR_Pathway FGF FGF Ligand FGFR FGFR Receptor (Tyrosine Kinase) FGF->FGFR Activates RAS RAS FGFR->RAS Phosphorylation ATP ATP ATP->FGFR Normal Binding Inhibitor Fluorinated Pyrrolopyridine (Cmpd 4h) Inhibitor->FGFR Competitive Inhibition (H-bond to Gly485) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus: Cell Proliferation ERK->Nucleus Translocation

Caption: Mechanism of Action: Fluorinated pyrrolopyridine competes with ATP, blocking RAS/RAF/MEK signaling.

Diagram 2: SAR Optimization Workflow

A standardized workflow for evaluating the "Fluorine Scan" in pyrrolopyridine drug discovery.

SAR_Workflow Start Hit Identification (Non-Fluorinated) Design Design: Fluorine Scan (C5-F, C5-CF3, Sidechain-F) Start->Design Synth Synthesis (Electrophilic Fluorination) Design->Synth Assay In Vitro Kinase Assay (IC50 Determination) Synth->Assay Analyze Data Analysis (Ligand Efficiency/LogP) Assay->Analyze Decision Select Lead Analyze->Decision Potency > 10x? Decision->Design No (Iterate)

Caption: Iterative SAR workflow for integrating fluorine into pyrrolopyridine scaffolds.

Experimental Protocols

To ensure reproducibility and self-validation, the following protocols outline the synthesis and bioassay evaluation standards.

Protocol: In Vitro Kinase Inhibition Assay (FRET-based)

Purpose: Quantify the IC₅₀ of fluorinated vs. non-fluorinated analogs against a target kinase (e.g., FGFR1, VEGFR2).

Materials:

  • Recombinant Kinase (Human, active).

  • FRET Peptide Substrate (e.g., Z'-LYTE™).

  • ATP (at

    
     concentration).
    
  • Test Compounds (dissolved in 100% DMSO).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point dilution series of the fluorinated and non-fluorinated pyrrolopyridines in DMSO (3-fold serial dilution).

  • Enzyme Reaction Mix: Dilute the kinase in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Initiation: Add 5 µL of Compound solution and 10 µL of Kinase/Peptide mix to a 384-well plate. Incubate for 15 mins at Room Temperature (RT) to allow inhibitor binding.

  • ATP Addition: Add 5 µL of ATP solution to initiate the phosphorylation reaction.

  • Incubation: Incubate for 60 minutes at RT.

  • Termination: Add 10 µL of Development Reagent (Site-specific protease). This cleaves non-phosphorylated peptides, disrupting the FRET signal.

  • Readout: Measure Fluorescence Emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

  • Calculation: Calculate the Emission Ratio (

    
    ). Plot % Inhibition vs. Log[Concentration] to derive IC₅₀ values using non-linear regression (Sigmoidal Dose-Response).
    

Validation Criteria:

  • Z'-factor must be > 0.5.

  • Reference inhibitor (e.g., Staurosporine) must fall within 3-fold of historical IC₅₀.

Synthetic Note: Introduction of Fluorine

Direct fluorination of the pyrrolopyridine ring is challenging due to the electron-rich pyrrole and electron-deficient pyridine.

  • Preferred Route: Use pre-functionalized building blocks (e.g., 5-bromo-7-azaindole) and perform halogen exchange or cross-coupling with fluorinated moieties.

  • Electrophilic Fluorination: For C3-fluorination, Selectfluor in acetonitrile is the standard reagent, though regioselectivity must be monitored by NMR (

    
     and 
    
    
    
    ).

References

  • Zhang, Y., et al. (2021).[1] "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors." RSC Advances, 11, 20651-20661.[1]

  • Adel, M., et al. (2022).[3] "New fluorinated diarylureas linked to pyrrolo[2,3-d]pyrimidine scaffold as VEGFR-2 inhibitors: Molecular docking and biological evaluation." Bioorganic Chemistry, 127, 106006.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Kuhn, M., et al. (2016). "Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability." Journal of Medicinal Chemistry, 59(11), 5284–5296.

  • Benner, B., et al. (2020).[4] "Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor."[4] Drug Design, Development and Therapy, 14, 1693–1704.[4]

Sources

4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine vs. other MPS1 kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Spindle Assembly Checkpoint (SAC) is the primary surveillance mechanism ensuring chromosomal stability. Monopolar Spindle 1 (MPS1/TTK) kinase is the apex regulator of this pathway. While first-generation inhibitors (e.g., Reversine) suffered from promiscuity, the field has evolved toward highly selective chemotypes.

This guide evaluates the 4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine chemotype—a potent structural scaffold often utilized in fragment-based drug discovery (FBDD)—against established clinical and preclinical standards (BAY 1217389, CFI-402257, and AZ3146).

Key Finding: While "4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine" serves as a high-efficiency hinge-binding fragment, it requires structural elaboration (as seen in compounds like CCT251455 ) to achieve the sub-nanomolar potency and metabolic stability exhibited by clinical candidates like BAY 1217389 .

Technical Profile: The Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core represents a "privileged scaffold" for kinase inhibition due to its ability to mimic the adenine ring of ATP.

  • Compound Identity : 4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine

  • Role : Hinge-binding motif / Fragment Hit.

  • Mechanism : ATP-competitive inhibition.[1]

  • Structural Advantage : The pyridine nitrogen (N5) and pyrrole NH (N1) often form critical hydrogen bonds with the kinase hinge region (e.g., Glu571/Gly573 in MPS1). The 4-fluoro substituent is typically introduced to modulate pKa, improve metabolic stability (blocking C4 oxidation), or induce favorable electrostatic interactions within the ATP pocket.

Evolution to Lead: CCT251455

To understand the performance of this scaffold, we must look at its optimized derivative, CCT251455 , developed by the Institute of Cancer Research.

  • Optimization : The core scaffold was elaborated with a 2-methylpyrazole and a 6-phenylamino moiety to access the hydrophobic back pocket and the solvent-exposed region, boosting potency from micromolar (fragment) to nanomolar (drug-like).

Comparative Analysis: Scaffold vs. Standards

The following table contrasts the pyrrolo[3,2-c]pyridine class (represented by the scaffold and its derivative CCT251455) against the current "Gold Standards" in MPS1 inhibition.

Table 1: Biochemical and Cellular Profiling of MPS1 Inhibitors

FeaturePyrrolo[3,2-c]pyridine Core (Fragment/Scaffold)CCT251455 (Optimized Lead)BAY 1217389 (Clinical Standard)AZ3146 (Standard Tool)Reversine (Historical Ref)
Chemotype Bicyclic HeterocyclePyrrolo[3,2-c]pyridineImidazo[1,2-b]pyridazineThienopyrimidin-4-aminePurine analogue
MPS1 IC50 (Biochem) > 1 µM (Est.)3.0 nM< 0.6 nM~35 nM~200 nM
Selectivity Low (Hinge binder only)High (Kinome score >0.8)Ultra-HighModeratePoor (Hits Aurora B)
Cellular Potency (SAC) Low / Inactive40–160 nM6.7 nM~500 nM~500–1000 nM
Mechanism Hinge BindingActive Site StabilizationActivation Loop DestabilizationATP CompetitiveATP Competitive
In Vivo Efficacy N/AModerate (Bioavail. 83%)High (Tumor Regression)Low (Poor PK)Toxic

Analysis:

  • Potency Gap : The raw scaffold (4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine) lacks the "tail" interactions required for nanomolar potency. Clinical candidates like BAY 1217389 achieve <1 nM potency by engaging the "Gatekeeper" residue (Met602) and the activation loop.

  • Selectivity : The scaffold alone is likely promiscuous across the kinome. The BAY series achieves selectivity by exploiting the unique flexibility of the MPS1 activation loop, a feature the rigid pyrrolo-pyridine core accesses only when heavily substituted.

  • Utility : Use the 4-fluoro scaffold for Fragment-Based Drug Design (FBDD) screens. Use BAY 1217389 or CFI-402257 for phenotypic validation in biological assays.

Mechanism of Action & Signaling Pathway

MPS1 inhibition forces cells to exit mitosis prematurely (Mitotic Breakthrough) despite unaligned chromosomes, leading to gross aneuploidy and cell death.

Sources

Navigating the Kinome: A Comparative Guide to Selectivity Profiling for Novel Pyrrolopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The Scaffold Challenge: Pyrrolopyridine & The Selectivity Paradox

The pyrrolopyridine scaffold (particularly the 1H-pyrrolo[2,3-b]pyridine or "7-azaindole" isomer) is a "privileged structure" in kinase drug discovery. Its geometry perfectly mimics the purine core of ATP, allowing it to form critical hydrogen bonds with the kinase hinge region.

The Paradox: The very feature that makes pyrrolopyridines potent—their ability to mimic ATP—is their liability. Because the ATP-binding pocket is highly conserved across the human kinome (518+ kinases), unmodified pyrrolopyridine cores are inherently promiscuous.

This guide outlines the critical path for profiling these inhibitors, moving beyond simple IC50 generation to rigorous, multi-dimensional selectivity maps.

Methodology Comparison: Choosing the Right Profiling Engine

To establish a safety profile, you must choose between Binding Assays (affinity) and Activity Assays (functional inhibition). Below is an objective comparison of the three dominant industry standards.

Comparative Analysis Table
FeatureCompetition Binding (e.g., KINOMEscan™) Radiometric Activity (e.g., HotSpot™) Cellular Target Engagement (e.g., NanoBRET™)
Readout Kd (Dissociation Constant) . Measures competition with an immobilized ligand.IC50 / % Activity . Directly measures phosphate transfer (

P-ATP).
IC50 (Apparent) . Measures displacement of tracer in live cells.
Throughput Ultra-High (450+ kinases in parallel).High (Panel-based).Medium (Target-specific).
Physiological Relevance Low . No ATP present. Steric hits may not inhibit function.High . Uses physiological ATP concentrations (Km).[1][2]Very High . Accounts for membrane permeability and intracellular ATP.
False Positives Common (Type II binders or allosteric hits may score high).Rare. Direct measurement of catalysis.Low.
Best Use Case Primary Scan . "Big picture" selectivity (S-scores).Lead Optimization . True potency and mechanism of action.Late Stage . Validating intracellular occupancy.
Strategic Workflow: The Funnel Approach

Do not rely on a single method. Use a "Funnel" strategy to balance cost and data integrity.

ProfilingFunnel Start Novel Pyrrolopyridine Series (n=50-100) Step1 Tier 1: Broad Binding Scan (KINOMEscan 468-panel) Single Concentration (1 µM) Start->Step1 Decision1 Calculate Selectivity Score S(35) < 0.2? Step1->Decision1 Step2 Tier 2: Radiometric Activity (HotSpot Panel) Determine Kd/IC50 on Hits Decision1->Step2 Selective Stop Discard / Redesign Decision1->Stop Promiscuous Step3 Tier 3: Cellular Engagement (NanoBRET) On-Target vs. Key Off-Targets Step2->Step3 Lead Lead Candidate (Qualified Profile) Step3->Lead

Figure 1: The Selectivity Funnel. A cost-effective cascade moving from high-throughput binding (Tier 1) to physiological activity (Tier 2) and cellular reality (Tier 3).

Performance Analysis: Benchmarking Your Inhibitor

When publishing or presenting data, "selectivity" is meaningless without a reference. You must compare your novel pyrrolopyridine against a Negative Control (Promiscuous) and a Positive Control (Selective).

Representative Data Profile

Compound X: Novel 3,5-substituted pyrrolopyridine. Target: JAK1 (Janus Kinase 1).

MetricStaurosporine (Promiscuous Ref)Tofacitinib (Selective Ref)Compound X (Novel)
Primary Target IC50 2 nM (Pan-kinase)3.2 nM (JAK3)4.1 nM (JAK1)
S(35) Score (at 1µM)*0.85 (Hits 85% of kinome)0.08 (Hits 8% of kinome)0.12 (Hits 12% of kinome)
Gini Coefficient 0.15 (Low selectivity)0.65 (High selectivity)0.58 (Moderate-High)
Major Off-Targets CDK2, GSK3, PKC, AURKA...JAK1, JAK2, TYK2JAK2 (5x), TYK2 (10x)
Safety Flag (hERG) High RiskLow RiskLow Risk

*S(35) Score: The fraction of kinases inhibited >65% at a screening concentration of 1µM.

Analysis of Compound X: The pyrrolopyridine scaffold often retains affinity for the JAK family due to the hinge-binding motif. Compound X shows improved selectivity over Staurosporine but, typical of this scaffold, struggles to differentiate completely between JAK1 and JAK2. This data suggests the need for "Gatekeeper" residue targeting to improve the JAK1/JAK2 ratio.

Experimental Protocol: High-Throughput Radiometric Profiling

This protocol utilizes the Gold Standard Filter-Binding Assay (Reaction Biology HotSpot™ method). It is self-validating via the inclusion of a reference inhibitor curve on every plate.

Core Principle

Direct measurement of


P transfer from [

-

P]ATP to a peptide substrate. This avoids the interference of fluorescent compounds (common with pyrrolopyridines).[3]
Workflow Steps
  • Reagent Preparation:

    • Base Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT.

    • Substrate: Specific peptide (e.g., Poly(Glu,Tyr) 4:1) at 20 µM.

    • ATP Mix: 10 µM cold ATP + [

      
      -
      
      
      
      P]ATP (specific activity ~10 µCi/µL). Crucial: Use Km[ATP] for each specific kinase to ensure competitive inhibition data is valid.
  • Compound Handling:

    • Dissolve Pyrrolopyridine analogs in 100% DMSO.

    • Deliver 20 nL of compound to 384-well plate (acoustic dispensing) to minimize DMSO carryover (<1% final).

  • Reaction Initiation:

    • Add Cofactors (MnCl2 if required) and Kinase (0.2 - 5 nM final).

    • Incubate 20 min at Room Temp (Pre-incubation allows detection of slow-off binders).

    • Add ATP/Substrate Mix to initiate reaction.

    • Incubate 2 hours at 25°C.

  • Reaction Termination & Detection:

    • Spot reaction onto P81 ion-exchange filter paper.

    • Wash filters 3x with 0.75% Phosphoric acid (removes unreacted ATP).

    • Dry and read on Scintillation Counter.

  • Data Validation (QC Criteria):

    • Z-Factor: Must be > 0.5.

    • Reference Curve: Staurosporine IC50 must fall within 3-fold of historical mean.

    • DMSO Control: Activity must be 100% ± 10%.

Mechanistic Insight: The Structural Basis of Selectivity

Understanding why your pyrrolopyridine is selective is as important as the data itself.

The Hinge Interaction: The pyrrolopyridine nitrogen (N1) acts as a Hydrogen Bond Donor, and the pyridine nitrogen (N7) acts as a Hydrogen Bond Acceptor. This mimics the N9 and N1 of Adenine.

The Selectivity Filter: To gain selectivity, novel inhibitors must extend beyond the hinge.

  • Gatekeeper Residue: Bulky groups at the C3 position of the pyrrolopyridine can clash with large gatekeeper residues (e.g., Methionine) vs small ones (e.g., Threonine).

  • Solvent Front: Substituents at the C5/C6 position often point toward the solvent, allowing solubility groups that can interact with unique surface residues.

BindingMode Hinge Kinase Hinge Region (Backbone CO / NH) Gatekeeper Gatekeeper Residue (Selectivity Filter) RibosePocket Ribose Pocket (Solubility/Affinity) Scaffold Pyrrolopyridine Core (Adenine Mimic) Scaffold->Hinge Dual H-Bonds (Donor/Acceptor) Scaffold->RibosePocket Van der Waals R_Group C3-Substituent (Gatekeeper Clash?) Scaffold->R_Group R_Group->Gatekeeper Steric Interaction

Figure 2: Structural Logic of Pyrrolopyridine Binding. The core scaffold anchors to the hinge, while the C3-substituent determines selectivity by probing the size of the Gatekeeper residue.

References

  • Anastassiadis, T., et al. (2011).[4] "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity."[4][5][6][7] Nature Biotechnology, 29(11), 1039–1045.[4][6] Link

  • Davis, M. I., et al. (2011).[4][6] "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046–1051.[4][6] Link

  • Karaman, M. W., et al. (2008).[4] "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127–132.[4] Link

  • Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology, 25(2), 206-214. Link

  • Reaction Biology Corp. "Protocol: HotSpot Kinase Profiling." Link

Sources

Validating the Mechanism of Action for Influenza Entry Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Drug Discovery Professionals

Executive Summary: The Entry Bottleneck

Influenza entry is a multi-step cascade involving receptor binding, endocytosis, and membrane fusion. While historical assays like Hemagglutination Inhibition (HAI) effectively identify attachment inhibitors, they frequently fail to detect or characterize fusion inhibitors (e.g., Arbidol, stem-binding antibodies) which act after binding but before viral ribonucleoprotein (vRNP) release.

This guide provides a rigorous framework to validate and differentiate mechanisms of action (MoA) for novel entry inhibitors. We move beyond simple IC50 generation to a mechanistic dissection using three orthogonal validation systems: Differential Hemolysis , Pseudotyped Particle Entry , and Surface Plasmon Resonance (SPR) .

Mechanistic Architecture & Inhibitor Targets

To validate a compound, one must first map its theoretical interference point. The influenza Hemagglutinin (HA) trimer undergoes a radical conformational change at low pH (5.0–5.5) within the endosome, extending a fusion peptide to merge viral and host membranes.

Visualization: The Influenza Entry Signaling & Inhibition Pathway

The following diagram maps the entry cascade and identifies where specific inhibitor classes must act to be effective.

InfluenzaEntry Virus Influenza Virion (HA Trimer) Receptor Sialic Acid Receptor (Host Cell Surface) Virus->Receptor 1. Binding Endosome Early Endosome (Neutral pH) Receptor->Endosome 2. Endocytosis Acidification Late Endosome (pH < 5.5) Endosome->Acidification 3. Maturation FusionState HA Conformational Change (Fusion Peptide Exposure) Acidification->FusionState 4. Triggering Pore Fusion Pore Formation (vRNP Release) FusionState->Pore 5. Membrane Fusion Inhib_Attach Class I: Attachment Inhibitors (e.g., Head-binding mAbs) Inhib_Attach->Receptor Blocks Interaction Inhib_Fusion Class II: Fusion Inhibitors (e.g., Arbidol, Stem-binding mAbs) Inhib_Fusion->FusionState Stabilizes Prefusion HA Inhib_M2 Class III: M2 Channel Blockers (e.g., Amantadine) Inhib_M2->Acidification Prevents H+ Influx

Caption: Fig 1. Influenza entry cascade showing critical checkpoints. Class II inhibitors (Fusion) act downstream of receptor binding, rendering HAI assays ineffective for their detection.

Comparative Performance Guide

The following table contrasts the performance of standard inhibitor classes across the recommended validation assays. Use this to benchmark your candidate compound.[1][2]

FeatureAttachment Inhibitors (e.g., Head mAbs)Fusion Inhibitors (e.g., Arbidol, TBHQ)M2 Ion Channel Blockers (e.g., Amantadine)
Primary Target HA Globular Head (Receptor Binding Site)HA Stem (Fusion Machinery)M2 Ion Channel
HAI Assay High Potency (Inhibits agglutination)No Effect (Virus still binds RBCs)No Effect
Hemolysis Assay No Inhibition (Lysis occurs if bound)High Potency (Prevents pH-induced lysis)No Effect (HA functions normally)
Pseudovirus Entry Inhibits EntryInhibits EntryVariable (Strain dependent)
Mechanism Steric hindrance of Sialic Acid bindingStabilization of HA prefusion trimerBlocks H+ entry, preventing uncoating
Resistance Profile Strain-specific (Antigenic Drift)Broad-spectrum (Conserved Stem)High resistance prevalence

Validated Experimental Protocols

To ensure Scientific Integrity , these protocols are designed as self-validating systems. Every run includes internal controls that confirm the assay is functional, distinguishing true inhibition from assay failure.

Protocol A: The Differential Hemolysis Assay (Fusion Specificity)

Purpose: To distinguish if a compound inhibits the fusion step specifically, independent of attachment. Causality: At low pH, HA undergoes a conformational shift causing RBC lysis. Fusion inhibitors prevent this shift.

  • Preparation:

    • Wash Chicken RBCs (cRBCs) 3x with PBS. Resuspend to 2% (v/v).

    • Dilute Influenza virus (e.g., A/PR/8/34) to 100 HAU/mL.

  • Binding Phase (4°C):

    • Mix 100 µL virus + 100 µL inhibitor (serial dilution) in a V-bottom plate.

    • Add 200 µL 2% cRBCs.

    • Incubate at 4°C for 30 mins . Why? This allows virus to bind RBCs without triggering fusion.

  • Fusion Trigger (37°C + Acid):

    • Centrifuge (2000 rpm, 2 min) to pellet RBC-virus complex. Remove supernatant (unbound drug/virus).

    • Resuspend pellet in Sodium Citrate Buffer (pH 5.0) .

    • Incubate at 37°C for 30 mins . Why? Low pH + heat triggers HA conformational change and RBC lysis.

  • Readout:

    • Centrifuge (2000 rpm, 5 min).

    • Transfer 100 µL supernatant to a flat-bottom plate.

    • Measure OD at 540 nm (Hemoglobin release).

  • Self-Validating Controls (Mandatory):

    • Positive Control: Virus + pH 5.0 (No Drug) = 100% defined Lysis.

    • Negative Control: Virus + pH 7.0 (Neutral) = 0% Lysis (Validates pH dependence).

    • Toxicity Control: Drug + RBCs (No Virus) = 0% Lysis (Validates drug isn't lytic).

Protocol B: Lentiviral Pseudovirus Entry Screen (Quantification)

Purpose: To quantify entry inhibition in a BSL-2 environment with high sensitivity. Causality: Pseudoviruses carry the HA/NA coat but a luciferase reporter genome. Signal is only produced if entry and integration occur.

  • Pseudovirus Generation:

    • Co-transfect HEK293T cells with:

      • Plasmid 1: Influenza HA/NA (Envelope).

      • Plasmid 2: Lentiviral packaging (gag/pol).

      • Plasmid 3: Luciferase reporter.[3]

    • Harvest supernatant at 48h, filter (0.45 µm).

  • Infection & Treatment:

    • Seed MDCK or HEK293T-Sia (overexpressing sialic acid) cells (10,000/well).

    • Pre-incubate Pseudovirus with Inhibitor for 1 hour at 37°C.

    • Add mixture to cells.[4] Spin-oculate (optional: 800xg, 30 min) to synchronize attachment.

  • Readout:

    • Incubate 48 hours.

    • Lyse cells and add Luciferase substrate. Measure RLU (Relative Light Units).

  • Self-Validating Controls (Mandatory):

    • Bald Virus Control: Pseudovirus lacking HA/NA = Background signal (Noise floor).

    • VSV-G Control: Pseudovirus with VSV-G envelope + Drug. Why? If drug inhibits VSV-G entry, it is likely a general host-cell toxicant or luciferase inhibitor, not an HA-specific inhibitor.

Validation Workflow Logic

Use this decision tree to categorize your hit compound.

ValidationWorkflow Start Hit Compound Identified (e.g., from HTS) Pseudovirus Assay 1: Pseudovirus Entry (Confirm Entry Block) Start->Pseudovirus Specific Is VSV-G Control Inhibited? Pseudovirus->Specific Toxic Non-Specific / Toxic (Discard) Specific->Toxic Yes HAI Assay 2: HAI Assay (Test Attachment) Specific->HAI No (Specific to Flu) IsBinder Inhibits Hemagglutination? HAI->IsBinder Class1 Class I: Attachment Inhibitor (Blocks Receptor Binding) IsBinder->Class1 Yes Hemolysis Assay 3: Hemolysis Assay (Test Fusion) IsBinder->Hemolysis No IsFusion Inhibits pH-induced Lysis? Hemolysis->IsFusion Class2 Class II: Fusion Inhibitor (Stabilizes HA Stem) IsFusion->Class2 Yes Unknown Mechanism Unclear (Check Endosomal pH / M2) IsFusion->Unknown No

Caption: Fig 2. Logic flow for categorizing entry inhibitors. Note that Fusion Inhibitors (Class II) are defined by a Negative HAI but Positive Hemolysis result.

References

  • Kadam, R. U., & Wilson, I. A. (2017). Structural basis of influenza virus fusion inhibition by the antiviral drug Arbidol. Proceedings of the National Academy of Sciences, 114(2), 206–214. Link

  • Lee, C. C., et al. (2011). Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin.[5] PLOS ONE, 6(12), e29120.[5] Link

  • Integral Molecular. (n.d.). Pseudovirus Neutralization Assays - How-To Guide. Link

  • Vanderlinden, E., & Naesens, L. (2014). Emerging antiviral strategies to interfere with influenza virus entry. Medicinal Research Reviews, 34(2), 301-339. Link

  • World Health Organization. (2011). Manual for the laboratory diagnosis and virological surveillance of influenza. Link

Sources

Comparative study of pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of pyrrolo[3,2-c]pyridine (5-azaindole) and pyrrolo[2,3-b]pyridine (7-azaindole) scaffolds. It is designed for medicinal chemists and drug discovery scientists evaluating scaffold hopping strategies to optimize potency, selectivity, and metabolic stability.

Executive Summary

In the realm of kinase inhibitor design, the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a "privileged structure," widely utilized as a bioisostere for the adenine ring of ATP (e.g., Vemurafenib). Its success stems from a predictable hinge-binding motif and favorable physicochemical properties.

Conversely, the pyrrolo[3,2-c]pyridine (5-azaindole) scaffold represents an underutilized "scaffold hop." While synthetically more challenging, it offers a distinct vector for hydrogen bonding and an altered metabolic profile, often employed to break intellectual property (IP) space or overcome specific resistance mutations where the 7-azaindole geometry is suboptimal.

Key Decision Matrix:

  • Choose 7-azaindole for rapid SAR exploration, predictable ATP-mimicry, and high solubility.

  • Choose 5-azaindole to alter selectivity profiles (e.g., FMS, Cdc7), avoid C2-aldehyde oxidase (AO) metabolism, or exploit novel IP space.

Structural & Physicochemical Profiling[1]

The placement of the pyridine nitrogen dictates the electronic landscape, influencing both binding affinity and acid-base properties.

Comparative Properties Table
FeaturePyrrolo[2,3-b]pyridine (7-Azaindole)Pyrrolo[3,2-c]pyridine (5-Azaindole)
Structure Pyridine fused [2,3-b] to pyrrolePyridine fused [3,2-c] to pyrrole
H-Bonding (Kinase) Bidentate: N1 (Donor) + N7 (Acceptor)Monodentate/Water-Mediated: N1 (Donor); N5 is distal
pKa (Pyridine N) ~4.6 (Weakly basic)~6.0 - 7.0 (Distinct basicity due to resonance)
Solubility High (vs. Indole)Moderate to High
Metabolic Liability High: C2 oxidation by Aldehyde Oxidase (AO)Moderate: N-oxidation; C4/C6 oxidation (CYP/AO)
Synthetic Ease High: Commercial availability; Bartoli/Reissert routesLow/Medium: Requires specific precursors (e.g., 4-aminopyridine)
Electronic Distribution & Binding Logic
  • 7-Azaindole: The N7 atom is perfectly positioned to accept a hydrogen bond from the kinase hinge region (typically the backbone NH), while the N1-H donates to the backbone carbonyl. This mimics the N1/N6 interaction of Adenine.

  • 5-Azaindole: The N5 atom is shifted, altering the H-bond vector. This often prevents the classic "adenine-mimic" bidentate binding unless the kinase hinge adopts a specific conformation or a water molecule mediates the interaction. This structural mismatch is a key driver for selectivity .

Synthetic Accessibility & Protocols

7-Azaindole: The "Standard" Route

Synthesis is well-established, often utilizing the Bartoli indole synthesis (nitro-compound + vinyl Grignard) or Suzuki-Miyaura coupling followed by ring closure.

5-Azaindole: The "Expert" Route

Accessing the [3,2-c] isomer is more complex due to the electron-deficient nature of the pyridine precursors. The Cascade C–N Cross-Coupling/Heck Reaction is the gold-standard methodology for high-yield access.

Experimental Protocol: Synthesis of 5-Azaindole Derivatives

Objective: Synthesis of substituted pyrrolo[3,2-c]pyridine from 4-amino-3-bromopyridine. Mechanism: Palladium-catalyzed N-arylation followed by intramolecular Heck cyclization.

Reagents:

  • Substrate: 4-Amino-3-bromopyridine (1.0 equiv)

  • Coupling Partner: Vinyl bromide or substituted alkene (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: XPhos (5.0 mol%) or dppf

  • Base: NaOtBu (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a pressure vial with Pd₂(dba)₃, Ligand, and NaOtBu.

  • Addition: Add 4-amino-3-bromopyridine and the vinyl bromide coupling partner dissolved in degassed 1,4-dioxane.

  • Reaction: Seal the vial and heat to 100–110 °C for 12–16 hours. The reaction proceeds via an initial intermolecular C-N coupling (enamine formation) followed by a rapid intramolecular Heck cyclization to close the pyrrole ring.

  • Work-up: Cool to room temperature (RT). Dilute with EtOAc and filter through a Celite pad to remove Pd residues.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO₂; Gradient: 0–10% MeOH in DCM). 5-azaindoles are polar; ensure the column is flushed well.

  • Validation: Verify structure via ¹H-NMR (distinct singlets for C2-H and C6-H) and HRMS.

Medicinal Chemistry & Biological Performance[1][3][4][5][6]

Kinase Binding Modes

The diagram below illustrates the critical difference in "Hinge Binding" topology between the two scaffolds.

BindingModes cluster_7aza 7-Azaindole (Adenine Mimic) cluster_5aza 5-Azaindole (Scaffold Hop) KinaseHinge Kinase Hinge Region (Backbone NH & CO) N7 N7 (Acceptor) KinaseHinge->N7 Strong H-Bond (2.8 Å) N5 N5 (Distal) KinaseHinge->N5 Weak/No Interaction (>3.5 Å or Water-Mediated) N1 N1-H (Donor) N1->KinaseHinge Strong H-Bond (2.9 Å) N1_5 N1-H (Donor) N1_5->KinaseHinge Conserved Donor

Caption: Comparative binding topology. 7-azaindole forms a tight bidentate interaction, while 5-azaindole retains the donor (N1) but loses the direct acceptor (N7), often requiring water mediation or distinct protein conformation.

Selectivity Case Study: Cdc7 Kinase

Research indicates that while 7-azaindole is a potent inhibitor of Cdc7 , it often lacks selectivity against CDK2 due to the highly conserved ATP pocket.

  • Optimization: Switching to 5-azaindole maintained Cdc7 potency but significantly improved selectivity profiles. The altered N-position exploited subtle differences in the solvent-front region of Cdc7 vs. CDK2.

ADME & Safety: The Metabolic Trap

The Aldehyde Oxidase (AO) Liability

A critical failure mode for 7-azaindole drugs is oxidation at the C2 position by cytosolic Aldehyde Oxidase (AO).[1]

  • Mechanism: AO attacks electron-deficient heterocycles at the carbon alpha to the nitrogen. In 7-azaindole, C2 is highly activated.

  • Consequence: Rapid clearance in humans (AO is not present in dogs/rats to the same extent, leading to poor IVIVC).

  • Mitigation: Blocking C2 with a substituent (e.g., methyl, Cl) or scaffold hopping .

5-Azaindole Profile[3][5]
  • AO Susceptibility: The 5-azaindole scaffold shifts the nitrogen away from the C2 position. The alpha-positions to N5 are C4 and C6. While oxidation can still occur, the C2 position is significantly more stable against AO compared to 7-azaindole.

  • Recommendation: If a 7-azaindole lead suffers from high intrinsic clearance due to AO (check via Cytosol assay, not Microsomes), resynthesize the core as a 5-azaindole to shunt this metabolic pathway.

References

  • Synthesis of Substituted Azaindoles: Organic Letters, "Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction". Link

  • Metabolic Stability Guide: BenchChem, "A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds". Link

  • Kinase Binding Modes: Journal of Medicinal Chemistry, "The Azaindole Framework in the Design of Kinase Inhibitors". Link

  • Aldehyde Oxidase Liability: Journal of Medicinal Chemistry, "Strategies to Eliminate Aldehyde Oxidase-Mediated Metabolism of 7-Azaindole Analogues". Link

  • FMS Kinase Inhibitors: Bioorganic & Medicinal Chemistry, "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase". Link

Sources

Molecular Docking of Pyrrolopyridines in Tubulin Colchicine Site: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of Pyrrolopyridine derivatives as inhibitors of the Tubulin Colchicine Binding Site (CBS). Targeted at drug development professionals, this document synthesizes computational docking data to evaluate the scaffold's efficacy against standard alternatives like Combretastatin A-4 (CA-4) and Colchicine .

Pyrrolopyridines have emerged as a privileged scaffold for overcoming multidrug resistance (MDR) where traditional taxanes fail. This guide details the structural basis of their binding, provides a validated docking protocol, and offers a direct performance comparison based on binding energies and residue-specific interactions.

Part 1: Structural Basis & Mechanism

The Colchicine Binding Site is located at the interface of the


- and 

-tubulin heterodimers.[1] Unlike the taxane site (luminal) or vinca site (inter-dimer), the CBS is a buried hydrophobic pocket that, when occupied, prevents the curved-to-straight conformational change necessary for microtubule polymerization.
The CBS Architecture
  • Location: Interface of

    
    -tubulin (T5 loop) and 
    
    
    
    -tubulin (H7, H8 helices, T7 loop).
  • Critical Zones:

    • Zone 1 (Trimethoxyphenyl pocket): Deep hydrophobic pocket accommodating ring A of Colchicine/CA-4. Key residue: Cys241 (

      
      ).[2][3][4]
      
    • Zone 2 (Middle Domain): Interface region. Key residues: Leu248 (

      
      ), Ala250  (
      
      
      
      ).
    • Zone 3 (Sugar/Ring B pocket): Solvent-exposed region. Key residues: Asn101 (

      
      ), Thr179  (
      
      
      
      ).
Graphviz Diagram: CBS Interaction Topology

The following diagram maps the critical residue interactions required for high-affinity binding in the CBS, contrasting the Pyrrolopyridine mode with Colchicine.

CBS_Interaction_Map cluster_alpha α-Tubulin Interface cluster_beta β-Tubulin Interface Ligand Pyrrolopyridine Scaffold Cys241 Cys241 (β) (Anchor H-Bond) Ligand->Cys241 Sulfhydryl Interaction (Critical for Potency) Val181 Val181 (α) (Hydrophobic) Ligand->Val181 Van der Waals Asn101 Asn101 (α) (H-Bond Donor) Ligand->Asn101 H-Bond (Scaffold Specific) Thr179 Thr179 (α) (H-Bond Acceptor) Ligand->Thr179 H-Bond (Scaffold Specific) Leu248 Leu248 (β) (Hydrophobic) Ligand->Leu248 Hydrophobic Packing

Figure 1: Interaction topology of Pyrrolopyridines within the Colchicine Binding Site. Red arrows indicate critical anchor points.

Part 2: Comparative Performance Analysis

This section objectively compares Pyrrolopyridine derivatives (specifically the 1H-pyrrolo[3,2-c]pyridine class, exemplified by compound 10t ) against industry standards.

Table 1: Binding Energy & Affinity Comparison

Data synthesized from recent docking studies using PDB: 5LYJ and 1SA0.

LigandScaffold ClassDocking Score (kcal/mol)Binding Free Energy (

)
Key Interaction Profile
Pyrrolopyridine (10t) 1H-pyrrolo[3,2-c]pyridine-12.4 HighH-bonds: Thr179 , Asn349 ; Hydrophobic: Val181, Leu248.
Combretastatin A-4 Cis-stilbene-9.2Moderate-HighH-bonds: Cys241 , Val318; Hydrophobic: Ala250.
Colchicine Tropolone alkaloid-9.1ModerateH-bonds: Cys241 ; Hydrophobic: Leu255.
CA-84 Pyrrole-carboxamide-9.9HighH-bonds: Lys254 , Asn101 .

Performance Insight: The docking scores indicate that optimized pyrrolopyridines (like 10t ) can achieve a theoretically higher binding affinity (-12.4 kcal/mol) compared to CA-4 (-9.2 kcal/mol). This enhanced affinity is often attributed to the scaffold's ability to bridge the


-

interface more effectively, engaging residues like Thr179 (

) and Asn349 (

) simultaneously, whereas CA-4 relies heavily on the

-tubulin hydrophobic pocket.
Table 2: ADMET & Physicochemical Profile

Comparison of drug-likeness, a critical factor for development.

PropertyPyrrolopyridines (Avg)Combretastatin A-4Colchicine
Lipinski Compliance Yes (0 violations) Yes (0 violations)Yes (0 violations)
Solubility (LogS) Moderate (-4.5 to -5.5)Poor (Requires phosphate prodrug)Good
Metabolic Stability High (Rigid core)Low (Cis-trans isomerization risk)Moderate
MDR Susceptibility Low (P-gp substrate poor) LowHigh (P-gp substrate)

Causality: The rigid bicyclic nature of the pyrrolopyridine core prevents the cis-trans isomerization issues seen with stilbenes (CA-4), offering a more stable shelf-life and pharmacokinetic profile without requiring prodrug formulation (like CA-4P).

Part 3: Methodological Guide (Self-Validating Protocol)

To replicate these results or screen new derivatives, follow this validated computational workflow. This protocol is designed to minimize false positives common in the solvent-exposed CBS.

Preparation Phase
  • Protein Selection: Use PDB ID: 5LYJ (High resolution) or 1SA0 (Classic standard).

    • Action: Remove crystallographic waters except those bridging the ligand and Gln11 or Thr179 if present.

    • Correction: Fix bond orders for the GTP/GDP co-factors; do not delete them as they maintain pocket integrity.

  • Ligand Preparation:

    • Generate 3D conformers.

    • Set pH to 7.4

      
       0.5 (Epik/LigPrep).
      
    • Critical: Generate tautomers for the pyrrole nitrogen; the NH hydrogen bond donor capability is vital for interaction with Thr179 .

Grid Generation
  • Centering: Define the grid box centroid using the co-crystallized ligand (e.g., Colchicine).[3]

  • Dimensions:

    
     Å.
    
  • Constraints: Apply a positional constraint (radius 1.5 Å) on the Cys241 sulfur atom if targeting covalent-like or deep pocket binders.

Docking Execution
  • Algorithm: Genetic Algorithm (GOLD) or Glide XP (Extra Precision).

  • Sampling: Set exhaustiveness to high (min. 50 poses per ligand).

  • Scoring Function: Use ChemPLP (GOLD) or GlideScore XP.

Validation (The "Self-Check")
  • Redocking: Extract the native ligand (e.g., Colchicine from 1SA0) and redock it.[5]

  • Success Metric: RMSD between the docked pose and crystal pose must be < 2.0 Å . If RMSD > 2.0 Å, adjust grid box size or protonation states.

Graphviz Diagram: Validated Workflow

Docking_Workflow Start PDB Selection (5LYJ/1SA0) Prep Prep: Fix Valency, Retain GTP, Remove Non-Bridging Waters Start->Prep Grid Grid Gen: Center on Ligand Box: 20x20x20 Å Prep->Grid Dock Docking: Glide XP / GOLD (Tautomer Sampling Critical) Grid->Dock Validate Validation: Redock Native Ligand Target: RMSD < 2.0 Å Dock->Validate Validate->Grid If RMSD > 2.0 Å MD MD Simulation (100ns) Analyze H-Bond Persistence Validate->MD If RMSD Pass

Figure 2: Step-by-step computational workflow for validating Pyrrolopyridine binding.

References

  • Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules. [Link]

  • Docking and Hydropathic Scoring of Polysubstituted Pyrrole Compounds with Anti-Tubulin Activity. Journal of Chemical Information and Modeling. [Link]

  • Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs. European Journal of Medicinal Chemistry. [Link]

  • Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. Drug Discovery Today. [Link]

Sources

Comparing IC50 values of novel compounds against HeLa, SGC-7901, and MCF-7 cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous framework for evaluating the cytotoxic potency (IC50) of novel chemical entities (NCEs) against three standard cancer cell lines: HeLa (Cervical), MCF-7 (Breast), and SGC-7901 (Gastric).

Critical Advisory: While SGC-7901 is historically cited in gastric cancer research, genomic profiling has identified it as a HeLa-derivative (contaminated) cell line. This guide addresses how to handle this data artifact with scientific integrity while maintaining comparability with legacy literature.

Part 1: Cell Line Profiling & Mechanistic Context

Successful IC50 determination requires understanding the biological context of the models used. These cell lines represent distinct genetic backgrounds that influence drug sensitivity.

Cell LineTissue OriginReceptor StatusKey CharacteristicsRecommended Seeding Density (96-well)
HeLa Cervix (Adenocarcinoma)HPV18+Aggressive proliferation; wild-type p53 (degraded by HPV E6); highly robust.2,000 - 4,000 cells/well
MCF-7 Breast (Invasive Ductal)ER+, PR+, HER2-Caspase-3 deficient (relies on non-canonical apoptosis); slower growth than HeLa.5,000 - 8,000 cells/well
SGC-7901 Putative GastricUndefinedContaminated: Genetically indistinguishable from HeLa (STR profiling). Use with caution for "gastric" claims.3,000 - 5,000 cells/well
The "SGC-7901 Paradox" in Data Interpretation
  • The Issue: If your novel compound shows identical IC50 values in HeLa and SGC-7901, it may not indicate broad-spectrum activity but rather that you are testing the same biological target twice.

  • The Solution: To prove gastric specificity, validate results using authenticated gastric lines such as AGS or MKN-45 alongside SGC-7901.

Part 2: Experimental Methodology (Self-Validating Protocol)

This protocol utilizes the MTT Colorimetric Assay , the gold standard for metabolic activity quantification.

Experimental Workflow Diagram

The following flowchart outlines the critical control points (CCPs) to ensure reproducibility.

MTT_Workflow Seed Day 0: Cell Seeding (Optimized Density) Attach Incubation (24h) Allow Attachment Seed->Attach Treat Day 1: Drug Treatment (Serial Dilution + Controls) Attach->Treat Check Confluency (60-70%) Incubate Incubation (48h - 72h) Drug Exposure Treat->Incubate MTT_Add Day 3/4: Add MTT Reagent (Final conc: 0.5 mg/mL) Incubate->MTT_Add Formazan Formazan Crystal Formation (3-4h at 37°C) MTT_Add->Formazan Solubilize Solubilization (DMSO) Dissolve Crystals Formazan->Solubilize Read Read Absorbance (570 nm) Calculate IC50 Solubilize->Read

Caption: Step-by-step MTT assay workflow emphasizing critical checkpoints for cell attachment and solubilization.

Detailed Protocol Steps
Step 1: Cell Seeding (Day 0)
  • Objective: Achieve 70-80% confluency at the end of the experiment (not at the start).

  • Action: Trypsinize cells and resuspend in complete media.

    • HeLa: Seed 3,000 cells/100 µL per well.

    • MCF-7: Seed 6,000 cells/100 µL per well.

  • Control: Fill outer wells with PBS (Edge Effect barrier) to prevent evaporation artifacts.

Step 2: Compound Treatment (Day 1)
  • Preparation: Dissolve Novel Compound (NC) in DMSO. Final DMSO concentration in wells must be < 0.5% to avoid solvent toxicity.

  • Dosing: Prepare 6-8 serial dilutions (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µM).

  • Controls:

    • Negative Control:[1] Cells + Media + 0.5% DMSO (100% Viability).

    • Positive Control:[2] Doxorubicin or Cisplatin (Reference Standard).

    • Blank: Media only (no cells) to subtract background absorbance.

Step 3: Readout & Calculation (Day 4)
  • Add MTT, incubate 4h, remove media, add DMSO.

  • Measure OD at 570 nm (reference 630 nm).

  • Calculation:

    
    [3]
    
  • Fit: Use Non-linear regression (Sigmoidal dose-response, variable slope) in GraphPad Prism or Origin.

Part 3: Comparative Analysis & Benchmarking

To objectively evaluate your novel compound, compare its IC50 against established "Standard of Care" (SoC) drugs.

Reference Data (Benchmarks)

The following values are synthesized from high-quality literature. Use these ranges to validate your internal positive controls.

CompoundHeLa IC50 (µM)MCF-7 IC50 (µM)SGC-7901 IC50 (µM)Mechanism Note
Doxorubicin 0.1 – 0.50.2 – 2.50.5 – 1.0DNA intercalation; Topo II inhibition.
Cisplatin 2.0 – 10.010.0 – 20.02.0 – 5.0DNA cross-linking; MCF-7 is often more resistant.
Paclitaxel < 0.01 (nM range)< 0.05< 0.05Microtubule stabilizer.
Interpreting Your Data (Decision Matrix)

When analyzing your Novel Compound (NC), categorize performance as follows:

  • Potency Superiority: If NC IC50 < Doxorubicin IC50.

    • Implication: High potency, potential for lower dosage.[4]

  • Selectivity Index (SI):

    • Run a parallel assay on a normal cell line (e.g., HFF-1 fibroblasts or HEK293 ).

    • 
      [2][3]
      
    • SI > 3: Acceptable selectivity.

    • SI > 10: Excellent therapeutic window.

Mechanism of Action Visualization

Understanding why MCF-7 (Caspase-3 deficient) or HeLa (p53 degraded) responds differently is vital.

MOA_Pathway Drug Novel Compound / Doxorubicin DNA_Damage DNA Damage / Stress Drug->DNA_Damage p53 p53 Activation DNA_Damage->p53 Mito Mitochondrial Dysfunction (Bax/Bak) p53->Mito Canonical Caspase9 Caspase-9 Mito->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase9->Apoptosis Caspase-7/6 (MCF-7 Alt) Caspase3->Apoptosis MCF7_Block MCF-7 Block: No Caspase-3 MCF7_Block->Caspase3 Absent HeLa_Block HeLa Block: HPV E6 degrades p53 HeLa_Block->p53 Inhibits

Caption: Simplified signaling pathway showing how HeLa (p53 degradation) and MCF-7 (Caspase-3 deficiency) may evade drug-induced apoptosis.

References

  • SGC-7901 Misidentification: Capes-Davis, A., et al. "Check your cultures! A list of cross-contaminated or misidentified cell lines." International Journal of Cancer, 2010.

  • MCF-7 Characteristics: Janicke, R. U., et al. "Caspase-3 is required for DNA fragmentation and morphological changes associated with apoptosis." Journal of Biological Chemistry, 1998.

  • MTT Assay Protocol: Riss, T. L., et al. "Cell Viability Assays."[5] Assay Guidance Manual [Internet], Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2013.

  • Doxorubicin Benchmarks: Tacar, O., et al. "Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems." Journal of Pharmacy and Pharmacology, 2013.

  • HeLa p53 Status: Scheffner, M., et al. "The E6 oncoprotein encoded by human papillomavirus types 16 and 18 promotes the degradation of p53." Cell, 1990.

Sources

Pharmacokinetic profile analysis of orally bioavailable MPS1 inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The Spindle Assembly Checkpoint (SAC) is the guardian of chromosomal stability. Its central kinase, MPS1 (TTK) , has emerged as a high-value target for cancer therapy, particularly in aneuploid tumors. While early inhibitors were limited to intravenous (IV) delivery or lacked metabolic stability, a new generation of orally bioavailable small molecules has entered the clinic.

This guide provides a technical analysis of the pharmacokinetic (PK) profiles of the leading oral MPS1 inhibitors: CFI-402257 , BAY 1217389 , and NMS-P715 . We move beyond simple IC50 values to examine the in vivo causality—how chemical structure influences absorption, half-life, and the critical balance between efficacy and the dose-limiting toxicity of neutropenia.

Mechanistic Grounding: The MPS1 Pathway

Before analyzing the PK data, it is critical to understand the pharmacodynamic (PD) trigger. MPS1 inhibition does not simply arrest cells; it forces them into a "mitotic catastrophe" by bypassing the checkpoint before chromosomes are aligned.

MPS1_Pathway MPS1 MPS1 (TTK) Kinase MCC Mitotic Checkpoint Complex (BubR1, Bub3, Mad2, Cdc20) MPS1->MCC Phosphorylates & Assembles APC APC/C Ubiquitin Ligase MPS1->APC Checkpoint OFF (if inhibited) Kinetochore Unattached Kinetochore Kinetochore->MPS1 Recruits MCC->APC Inhibits (Checkpoint ON) Securin Securin Degradation APC->Securin Ubiquitinates Anaphase Anaphase Onset Securin->Anaphase Triggers Aneuploidy Severe Aneuploidy & Cell Death Anaphase->Aneuploidy Premature Exit Inhibitor Oral MPS1 Inhibitor (CFI-402257 / BAY 1217389) Inhibitor->MPS1 Blocks ATP Site

Figure 1: Mechanism of Action. MPS1 inhibition overrides the SAC, forcing cells with unaligned chromosomes to exit mitosis, leading to lethal aneuploidy.

Comparative Pharmacokinetic Analysis

The transition from preclinical tools (like Reversine) to clinical candidates required optimizing metabolic stability and oral bioavailability (F%). The table below synthesizes key PK parameters derived from Phase I trials and pivotal preclinical studies.

FeatureCFI-402257 BAY 1217389 NMS-P715
Development Status Phase I/II (Clinical)Phase I (Discontinued/Completed)Preclinical / Early Clinical
Oral Bioavailability (F) High (>50% est. in mouse)High (Dose-linear)Moderate (~37% in mouse)
Tmax 2.0 – 4.0 h1.0 – 3.0 h~1.0 h
Half-life (t1/2) 2–3 h (Mouse) / Moderate (Human)Long (>90 h terminal) ~5 h (Mouse)
Volume of Dist. (Vd) ModerateHigh (Extensive tissue dist.)Moderate
Clearance (Cl) ModerateLowLow
Dosing Schedule Continuous (QD)Intermittent (2 days on / 5 off) Continuous (QD)
Key Toxicity Neutropenia (Febrile)Neutropenia (Dose-limiting)GI Toxicity / Neutropenia
Deep Dive: The Causality of PK Profiles

1. BAY 1217389: The Challenge of Long Half-Life BAY 1217389 exhibits a unique profile characterized by a very long terminal half-life (>90 hours) and high volume of distribution.

  • Scientific Insight: While a long half-life usually supports once-daily dosing, for MPS1 inhibitors, it proved problematic. Continuous suppression of MPS1 affects normal proliferating cells (bone marrow), leading to severe neutropenia.

  • Strategic Adaptation: To widen the therapeutic window, the clinical protocol was adjusted to an intermittent schedule (2 days on / 5 days off). This allows for a "pulse" of aneuploidy induction in tumors while giving normal tissue time to recover, a strategy directly dictated by the PK profile.

2. CFI-402257: Balanced Potency and Clearance CFI-402257 demonstrates a more conventional PK profile with a moderate half-life.

  • Scientific Insight: The molecule achieves high Cmax rapidly (Tmax ~2-4h), sufficient to trigger the "mitotic catastrophe" threshold. Because it clears faster than the BAY compound, it may offer more flexibility in dosing adjustments to manage side effects like neutropenia.

3. NMS-P715: The Preclinical Benchmark NMS-P715 was one of the first to demonstrate that MPS1 inhibition could be achieved orally.

  • Scientific Insight: Its 37% bioavailability in mice was a breakthrough, achieved by modifying the scaffold to resist hepatic clearance. However, its solubility-limited absorption at higher doses highlighted the need for the formulation improvements seen in later generations like CFI-402257.

Standardized Bioanalytical Protocol (LC-MS/MS)

Reliable PK data depends on robust quantification. Below is a validated, self-checking protocol for analyzing MPS1 inhibitors in plasma.

Methodology: LC-MS/MS Quantification

1. Sample Preparation (Protein Precipitation):

  • Step A: Aliquot 50 µL of plasma (K2EDTA) into a 96-well plate.

  • Step B: Add 200 µL of Internal Standard (IS) solution (e.g., deuterated analog or generic kinase inhibitor like sunitinib-d10 in Acetonitrile).

  • Step C: Vortex for 2 minutes at 1500 rpm to ensure complete protein precipitation.

  • Step D: Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Step E: Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of 0.1% Formic Acid in water (to match initial mobile phase).

2. Chromatographic Conditions:

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% -> 95% B (Linear)

    • 3.0-4.0 min: 95% B (Wash)

    • 4.0-4.1 min: 95% -> 5% B

    • 4.1-5.0 min: 5% B (Re-equilibration)

3. Mass Spectrometry (MRM Parameters):

  • Ionization: ESI Positive Mode.

  • Transitions (Example for Generic MPS1i):

    • Precursor: [M+H]+

    • Product: Fragment ion (typically loss of solubilizing group).

    • Note: Optimize Collision Energy (CE) and Declustering Potential (DP) for specific inhibitor.

4. Data Acceptance Criteria (Self-Validating):

  • Linearity: r² > 0.99 over range 1.0 – 1000 ng/mL.

  • Accuracy: QC samples (Low, Mid, High) must be within ±15% of nominal.

  • IS Response: Variation < 15% across the run.[1]

PK_Workflow Sample Plasma Sample (50 µL) Precip Protein Precip. (ACN + IS) Sample->Precip Centrifuge Centrifuge 4000g, 15 min Precip->Centrifuge LC UPLC Separation C18 Column Centrifuge->LC Supernatant MS MS/MS Detection ESI+ MRM LC->MS Data PK Analysis (WinNonlin) MS->Data

Figure 2: Bioanalytical Workflow. A streamlined path from sample collection to pharmacokinetic parameter generation.[1]

Challenges & Future Directions

The primary hurdle for orally bioavailable MPS1 inhibitors remains the Therapeutic Index (TI) .

  • Toxicity: The mechanism of action (SAC abrogation) is toxic to rapidly dividing normal cells, specifically neutrophils. The PK profile directly dictates the severity of this toxicity.

  • Optimization: Future development focuses on "Sparing" strategies—using PK modeling to identify dosing regimens (like the BAY 1217389 intermittent schedule) that maintain tumor aneuploidy while allowing bone marrow recovery.

References

  • Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer. Source: PNAS (2017) [2]

  • A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation. Source: Clinical Cancer Research (2021)

  • Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase. Source: Cancer Research (2010)

  • Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389. Source: Journal of Medicinal Chemistry (2020)

  • First-in-man, first-in-class phase I study with the monopolar spindle 1 kinase inhibitor S81694 administered intravenously. Source: European Journal of Cancer (2022) Note: Cited for contrast regarding IV vs Oral administration routes.

Sources

Safety Operating Guide

4-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine: Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine proper disposal procedures

Part 1: Core Directive & Chemical Profile

Operational Context: 4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine is a fluorinated azaindole derivative often used as a scaffold in kinase inhibitor development.[1][2][3] Its disposal requires strict adherence to protocols for halogenated heteroaromatic amines .[1][3] Improper disposal poses risks of groundwater contamination and the release of toxic hydrogen fluoride (HF) gas during uncontrolled combustion.[1][3]

Chemical Identification:

  • Chemical Name: 4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine[1][2][3]

  • Molecular Formula: C₇H₆FN₃[1][2][3]

  • Structural Class: Fluorinated 5-azaindole (pyrrolo[3,2-c]pyridine)[1][2][4]

  • Primary Hazards: Acute Toxicity (Oral), Serious Eye Damage (Category 1), Skin Irritation.[1][2]

  • Combustion Byproducts: Hydrogen Fluoride (HF), Nitrogen Oxides (NOx), Carbon Monoxide (CO).[1][2]

Part 2: The Barrier of Defense (PPE & Engineering Controls)

Before initiating any disposal procedure, the following "Barrier of Defense" must be active. This protocol is self-validating: if you cannot meet the PPE requirement, you are not authorized to handle the waste.[1][3]

Table 1: Mandatory Personal Protective Equipment (PPE)

PPE ComponentSpecificationCausality / Rationale
Respiratory NIOSH N95 or P100 (Solids)Half-mask with OV/Acid Gas Cartridge (Liquids)HF Protection: In the event of accidental acid contact or fire, HF gas may be generated.[1][2][3] Organic vapor cartridges protect against volatile amine odors.[1][3]
Hand Protection Double-gloving: Nitrile (Outer) + Laminate/Butyl (Inner)Permeation Resistance: Fluorinated heterocycles can permeate standard latex rapidly.[1][3] Double gloving provides a breakthrough time buffer >4 hours.[1][3]
Eye Protection Chemical Splash Goggles + Face ShieldCorrosive Amine: Amines are basic and can cause irreversible corneal damage (Category 1 Eye Damage).[1][3]
Body Protection Tyvek® Lab Coat or Chemical ApronParticulate Control: Prevents migration of toxic dust to personal clothing and outside the lab environment.[1][3]

Part 3: Waste Characterization & Segregation

Critical Rule: This compound contains Fluorine .[1][3][4][5][6][7] It must NEVER be mixed with non-halogenated solvents (e.g., acetone, ethanol) intended for fuel blending.[1][2] It requires high-temperature incineration with flue gas scrubbing to neutralize HF.[1][2][3]

Workflow 1: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Filter Paper, Gloves) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor, Rinsate) StateCheck->Liquid Liquid SolidAction Segregate into: Solid Hazardous Waste Container (Label: Toxic, Halogenated) Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHalo LiquidAction Segregate into: Halogenated Organic Waste Stream (Do NOT mix with Fuel Blending) Halo->LiquidAction NonHalo->LiquidAction Contaminated with Fluorinated Compound

Figure 1: Decision logic for segregating fluorinated azaindole waste. Note that even non-halogenated solvents become "Halogenated Waste" once contaminated with the fluorinated compound.[1][3]

Part 4: Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Substance or Contaminated Debris)

Applicable to: Expired stocks, spilled powder, contaminated gloves, weighing boats.[1][2]

  • Containment: Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but HDPE is preferred to prevent breakage.[1][3]

  • Labeling: Attach a hazardous waste tag immediately.[1][3]

    • Constituents: "4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine" (95%), "Filter Paper/Debris" (5%).[1][2]

    • Hazard Checkboxes: Toxic, Irritant.[1][3]

    • Special Note: Write "FLUORINATED ORGANIC - INCINERATE ONLY" on the tag.

  • Secondary Containment: Seal the jar and place it inside a clear zip-lock bag before depositing it into the satellite accumulation area drum.

Scenario B: Liquid Waste (Reaction Mixtures & Rinsates)

Applicable to: HPLC waste, reaction mother liquors.[1][2]

  • pH Check: Check the pH of the solution.[1][3]

    • If Acidic (<4):[1][2][3] Neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 6-8.[1][3] Caution: This prevents the potential liberation of HF if the waste stream is inadvertently mixed with strong acids later.[1][3]

    • If Basic (>10): Neutralize with dilute Acetic Acid to pH 6-8.[1][2][3]

  • Solvent Compatibility: Ensure the waste container is compatible with the solvent (e.g., use amber glass for halogenated solvents like DCM).[1][3]

  • Transfer: Pour waste into the designated "Halogenated Organic Waste" carboy.

    • Crucial: Do not fill >90% capacity to allow for thermal expansion.[1][3]

  • Log Entry: Record the volume and concentration (approximate) on the waste log.

Part 5: Spill Contingency Plan

Immediate Action Required: If a spill occurs, do not panic. Follow the "Isolate-Contain-Decontaminate" loop.[1][2][3]

Workflow 2: Spill Response Logic

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it >100g or outside hood?) Spill->Assess Major MAJOR SPILL Evacuate Lab Call EHS/Emergency Assess->Major Yes Minor MINOR SPILL Proceed to Cleanup Assess->Minor No PPE Don PPE (Double Gloves, Goggles, N95) Minor->PPE Contain Containment Cover with spill pads or vermiculite PPE->Contain Clean Decontamination 1. Scoop solids 2. Wash area with soap/water 3. Test pH Contain->Clean Disposal Disposal Treat all cleanup material as Solid Hazardous Waste Clean->Disposal

Figure 2: Operational workflow for managing spills of fluorinated amines in the laboratory.

Decontamination Solution: For final surface cleaning, use a 5% surfactant solution (e.g., Alconox) followed by a water rinse.[1][2] Avoid using bleach (sodium hypochlorite) directly on amine-rich spills to prevent the formation of chloramines.[3]

Part 6: Regulatory Compliance (US Focus)

  • EPA RCRA Status: While this specific research chemical may not have a specific "P" or "U" list code, it must be characterized by the generator.[1][3]

    • Characteristic Code: Likely D001 (Ignitable, if in solvent) or D002 (Corrosive, if pH >12.5).[1][3]

    • Generator Knowledge: You must declare it as "Toxic" based on the SDS of the parent class (fluorinated azaindoles).[1][3]

  • DOT Shipping (for waste hauler):

    • Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine).[1][2]

    • UN Number: UN 2811.[1][3]

    • Packing Group: III (Assumed, unless LD50 data proves otherwise).

References

  • National Institutes of Health (PubChem). 4-Fluoro-1H-pyrrolo[3,2-c]pyridine (Parent Compound Data).[1][2][3] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency. Hazardous Waste Generators: Managing Your Waste.[1][3] Retrieved from [Link]

  • American Chemical Society. Identifying and Handling Hazardous Waste in Research Laboratories.[1][3] Retrieved from [Link]

Sources

Personal protective equipment for handling 4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized fluorinated heterocycles like 4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine (CAS 1190312-57-2) requires more than just a cursory glance at a standard Safety Data Sheet (SDS). This compound—a fluorinated 5-azaindole derivative bearing a primary aromatic amine—is a highly potent building block frequently utilized in the development of kinase inhibitors and antimalarial therapeutics [1].

However, its unique structural motifs present dual hazards: the insidious toxicity of primary aromatic amines and the thermal instability of organofluorines. This guide provides a self-validating, causality-driven protocol for the safe handling, operational workflow, and disposal of this compound.

Part 1: Hazard Profiling & Causality (The "Why")

To design a robust safety protocol, we must first deconstruct the molecule's chemical reactivity and physiological mechanisms of action.

1. The Primary Aromatic Amine (PAA) Moiety Primary aromatic amines are notoriously lipid-soluble. This lipophilicity allows the compound to bypass the stratum corneum and rapidly absorb through unprotected skin [2]. Once in the bloodstream, PAAs can undergo N-hydroxylation in the liver, leading to the formation of reactive electrophiles that bind to DNA (mutagenicity/carcinogenicity) or oxidize hemoglobin to methemoglobin, severely impairing oxygen transport [2].

2. The Fluorinated Heterocycle Core While the carbon-fluorine (C-F) bond is exceptionally stable at room temperature, subjecting this compound to extreme heat (e.g., exothermic runaway reactions or improper incineration) triggers thermal decomposition. This process releases highly corrosive and toxic hydrogen fluoride (HF) gas and nitrogen oxides (NOx). Therefore, standard organic waste disposal is insufficient; halogen-specific protocols must be enforced.

Part 2: Personal Protective Equipment (PPE) Matrix

Because of the compound's high skin permeability and particulate hazard, standard laboratory latex gloves are strictly prohibited. Latex offers virtually zero resistance to lipophilic aromatic amines. We must utilize materials with validated breakthrough times.

Table 1: Quantitative PPE Specifications for 4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine

Protection ZoneEquipment SpecificationQuantitative Metric / StandardCausality / Rationale
Hands (Primary) Nitrile Rubber GlovesMinimum thickness: 0.11 mmBreakthrough time: >480 minPrevents lipid-soluble amine permeation. Double-gloving is mandatory if handled in solution.
Hands (Secondary) Butyl Rubber GlovesMinimum thickness: 0.30 mmBreakthrough time: >480 minRequired when handling the compound dissolved in aggressive polar aprotic solvents (e.g., DMSO, DMF).
Eyes/Face Tightly fitting safety gogglesANSI Z87.1 / EN 166 compliantPrevents micro-particulate dust from contacting the highly vascularized ocular mucosa.
Respiratory Half-mask respirator with ABEK-P3 filterN95/P100 equivalent particulate filtrationMandated only if handling outside of a Class II Type B2 biological safety cabinet or certified fume hood.
Body Tyvek® disposable lab coat or equivalentAnti-static, non-wovenPrevents accumulation of electrostatic charge which could ignite airborne dust.

Part 3: Operational Workflows & Engineering Controls

The handling of 4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine must be treated as a high-containment operation. The following step-by-step methodology ensures a self-validating system where each step confirms the safety of the next.

Step-by-Step Handling Methodology:

  • Airflow Verification: Before bringing the sealed vial into the workspace, verify the fume hood face velocity is actively measuring between 80–120 feet per minute (fpm).

  • Static Dissipation: Wipe down the interior of the fume hood and the exterior of the compound vial with a damp, lint-free cloth to dissipate static electricity. Fluorinated amine powders are prone to static cling and aerosolization.

  • Weighing Protocol: Use an anti-static, grounded micro-spatula. Weigh the compound directly into a pre-tared reaction flask rather than a weigh boat to eliminate a secondary transfer step and minimize exposure risk.

  • Solvent Addition: Add the reaction solvent (e.g., anhydrous DMF or DCM) slowly down the side of the flask to suppress any remaining dust before removing the flask from the hood.

  • Atmospheric Control: Purge the reaction vessel with inert gas (Nitrogen or Argon) to prevent oxidative degradation of the amine, which can form highly reactive diazonium intermediates if exposed to ambient nitrogen oxides [2].

HandlingWorkflow A Pre-Operation: Verify Hood >80 fpm B Static Mitigation: Damp Wipe Surfaces A->B C Direct Weighing: Use Anti-Static Spatula B->C D Solvent Quench: Suppress Particulates C->D E Inert Atmosphere: N2/Ar Purge D->E

Fig 1. Step-by-step handling and containment workflow for fluorinated aromatic amines.

Part 4: Decontamination and Disposal Plan

If a spill occurs, or when disposing of reaction byproducts, the chemical properties of the compound dictate the response. Because it is a weak base (due to the pyridine and amine nitrogens), it can be temporarily neutralized and solubilized using dilute acids, but the resulting salts remain highly toxic.

Step-by-Step Spill Cleanup and Decontamination:

  • Isolate: Evacuate the immediate 2-meter radius. Do not attempt to sweep dry powder, as this will aerosolize the compound.

  • Quench/Bind: Cover the spill with a damp, inert absorbent material (e.g., wet sand or a commercial spill pad dampened with 1M HCl). The mild acid protonates the amine, converting it to a non-volatile, water-soluble salt.

  • Collect: Use a plastic scoop (never metal, to avoid sparking) to transfer the absorbed material into a rigid, sealable polyethylene container.

  • Surface Decontamination: Wash the spill surface with a dilute glutaraldehyde-based decontamination solution or a 5% acetic acid solution, followed by copious amounts of water [3].

Disposal Protocol: Do not mix this waste with standard organic solvents. It must be segregated into a clearly labeled "Halogenated Toxic Organic Waste" container. The ultimate disposal requires high-temperature incineration (>1000°C) equipped with an alkaline scrubber system to neutralize the hydrogen fluoride (HF) gas generated during combustion.

DisposalPathway Waste Aromatic Amine Waste (Solid/Liquid) Segregate Segregate: Halogenated Stream Waste->Segregate Label Labeling: 'Toxic/Halogenated' Segregate->Label Incinerate Incineration (>1000°C) + Alkaline Scrubber Label->Incinerate

Fig 2. Chemical disposal and quenching pathway for fluorinated heterocycles.

References

  • Phillips, M. A., et al. "Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series." National Institutes of Health (NIH). Available at:[Link]

  • Gheni, S. A., Ali, M. M., Ta, G. C., Harbin, H. J., & Awad, S. A. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety 31 (1), 8-21, 2023. Available at:[Link]

  • SKC Inc. "Safety Data Sheet: Aromatic Amine DECONtamination Solution." SKC Inc., 2023. Available at:[Link]

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